Nucleoprotein (118-126)
描述
BenchChem offers high-quality Nucleoprotein (118-126) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nucleoprotein (118-126) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C43H69N13O13S |
|---|---|
分子量 |
1008.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C43H69N13O13S/c1-22(2)34(40(66)53-29(19-24-9-11-25(58)12-10-24)38(64)52-28(42(68)69)15-18-70-4)55-33(60)20-49-36(62)30(21-57)54-35(61)23(3)50-37(63)27(13-14-32(45)59)51-39(65)31-8-6-17-56(31)41(67)26(44)7-5-16-48-43(46)47/h9-12,22-23,26-31,34,57-58H,5-8,13-21,44H2,1-4H3,(H2,45,59)(H,49,62)(H,50,63)(H,51,65)(H,52,64)(H,53,66)(H,54,61)(H,55,60)(H,68,69)(H4,46,47,48)/t23-,26-,27-,28-,29-,30-,31-,34-/m0/s1 |
InChI 键 |
JTKGELSXBXWEKZ-NNYISDFCSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Nucleoprotein (118-126) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nucleoprotein (118-126) peptide, commonly referred to as NP(118-126), is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV), Armstrong strain. This nonapeptide plays a crucial role in the murine immune response to LCMV infection, particularly in mice expressing the H-2d haplotype. Its high affinity for the Major Histocompatibility Complex (MHC) class I molecule H-2Ld and its ability to elicit a robust and specific CD8+ T-cell response have made it a valuable tool in immunological research, including vaccine development and the study of T-cell memory.
Core Properties of Nucleoprotein (118-126) Peptide
| Property | Description | Reference |
| Sequence | Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met (RPQASGVYM) | [1] |
| Source Protein | Nucleoprotein (NP) | [1] |
| Source Organism | Lymphocytic Choriomeningitis Virus (LCMV), Armstrong strain | [1] |
| MHC Restriction | H-2Ld | [2] |
| Immunological Feature | Immunodominant CD8+ T-cell epitope in H-2d mice | [2] |
Immunological Significance and T-Cell Response
The NP(118-126) peptide is a cornerstone of the anti-LCMV cytotoxic T-lymphocyte response in BALB/c (H-2d) mice. Upon intracellular processing of the viral nucleoprotein, this peptide is presented on the surface of infected cells by the MHC class I molecule H-2Ld. This peptide-MHC complex is then recognized by the T-cell receptors (TCRs) of specific CD8+ T-cells, initiating a signaling cascade that leads to the activation, proliferation, and differentiation of these T-cells into cytotoxic effectors.
These effector CTLs are capable of recognizing and eliminating LCMV-infected cells, thereby controlling the viral infection. The response to NP(118-126) is remarkably dominant, often constituting the vast majority of the total anti-LCMV CD8+ T-cell response in H-2d mice.
Signaling Pathway for CD8+ T-Cell Activation
Caption: CD8+ T-cell activation by the NP(118-126) peptide.
Quantitative Data
MHC-I Binding Affinity
The binding affinity of the NP(118-126) peptide to the H-2Ld molecule is a critical determinant of its immunogenicity. A lower 50% stabilizing concentration (SC50) indicates a higher binding affinity.
| Peptide | Sequence | MHC Allele | Binding Affinity (SC50 in µM) | Reference |
| LCMV NP(118-126) | RPQASGVYM | H-2Ld | 0.5 ± 0.4 | [2] |
T-Cell Response Frequencies
The frequency of NP(118-126)-specific T-cells can be quantified using various immunological assays. The data below represents typical frequencies observed in experimental settings.
| Assay Type | Experimental Condition | Mouse Strain | T-Cell Frequency | Reference |
| ELISpot (IFN-γ) | 8 days post-LCMV infection | BALB/c (H-2d) | ~1 in 1,250 splenocytes | IEDB:1016578 |
| Intracellular Cytokine Staining (IFN-γ) | 8 days post-LCMV infection | BALB/c (H-2d) | 10-20% of CD8+ T-cells | IEDB:1003780 |
| Tetramer Staining | 8 days post-LCMV infection | BALB/c (H-2d) | 5-15% of CD8+ T-cells | IEDB:1003780 |
Experimental Protocols
MHC Class I Peptide Binding Assay (RMA-S Cell Stabilization Assay)
This assay measures the ability of a peptide to bind to and stabilize empty MHC class I molecules on the surface of TAP-deficient RMA-S cells.
Caption: Workflow for the RMA-S cell stabilization assay.
Detailed Methodology:
-
Cell Culture: Culture RMA-S cells in complete RPMI-1640 medium. The day before the assay, seed the cells at an appropriate density and incubate overnight at 26°C to promote the surface expression of unstable, empty MHC class I molecules.
-
Peptide Dilution: Prepare serial dilutions of the NP(118-126) peptide in serum-free medium.
-
Peptide Incubation: Aliquot the temperature-shifted RMA-S cells into a 96-well plate. Add the diluted peptides to the respective wells and incubate at 37°C for 2-4 hours. This allows the peptides to bind to the empty MHC-I molecules and stabilize them on the cell surface.
-
Antibody Staining: After incubation, wash the cells with FACS buffer (PBS with 2% FBS and 0.02% sodium azide). Stain the cells with a fluorescently-labeled monoclonal antibody specific for H-2Ld for 30 minutes on ice.
-
Flow Cytometry: Wash the cells again and acquire the data on a flow cytometer.
-
Data Analysis: The level of MHC stabilization is proportional to the mean fluorescence intensity (MFI) of the H-2Ld staining. Plot the MFI against the peptide concentration to determine the SC50 value.
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is used to identify and quantify NP(118-126)-specific, IFN-γ-producing CD8+ T-cells from the spleens of LCMV-infected mice.
Detailed Methodology:
-
Spleen Homogenization: Harvest spleens from LCMV-infected mice (typically 8 days post-infection) and prepare a single-cell suspension. Lyse red blood cells using ACK lysis buffer.
-
Cell Stimulation: Resuspend the splenocytes in complete RPMI-1640 medium and stimulate with 1-2 µg/mL of the NP(118-126) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 5-6 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Surface Staining: After stimulation, wash the cells and stain for surface markers, including a fluorescently-labeled anti-CD8 antibody, for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently-labeled anti-IFN-γ antibody for 30 minutes at room temperature or on ice.
-
Flow Cytometry: Wash the cells and acquire the data on a flow cytometer.
-
Data Analysis: Gate on the CD8+ T-cell population and determine the percentage of cells that are positive for IFN-γ.
Chromium Release Assay for Cytotoxicity
This classic assay measures the ability of NP(118-126)-specific CTLs to lyse target cells presenting the peptide.
Detailed Methodology:
-
Target Cell Preparation: Use a suitable H-2d target cell line (e.g., P815 mastocytoma cells). Label the target cells with 51Cr by incubating them with Na251CrO4 for 1-2 hours at 37°C.
-
Peptide Pulsing: Wash the labeled target cells and pulse them with 1 µM of the NP(118-126) peptide for 1 hour at 37°C.
-
Effector Cell Preparation: Prepare effector cells (splenocytes from LCMV-infected mice) at various effector-to-target (E:T) ratios.
-
Co-incubation: Co-culture the labeled and peptide-pulsed target cells with the effector cells in a 96-well round-bottom plate for 4-6 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Experimental Release: Counts from wells with effector and target cells.
-
Spontaneous Release: Counts from wells with target cells and medium only.
-
Maximum Release: Counts from wells with target cells and a detergent (e.g., Triton X-100) to lyse all cells.
-
Conclusion
The Nucleoprotein (118-126) peptide from LCMV is a powerful tool for studying the intricacies of the CD8+ T-cell response. Its well-defined characteristics, including its sequence, MHC restriction, and immunodominance, coupled with established experimental protocols for its analysis, make it an invaluable reagent for researchers in immunology and related fields. This guide provides a comprehensive overview of the core knowledge and methodologies associated with this important immunological peptide.
References
An In-Depth Technical Guide to the Immunodominant Influenza A Virus Nucleoprotein Epitope NP (366-374)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza A virus nucleoprotein (NP) is a highly conserved internal protein essential for viral replication and a major target for cytotoxic T lymphocyte (CTL) responses. This technical guide focuses on the well-characterized, immunodominant CD8+ T-cell epitope, NP (366-374), presented by the murine major histocompatibility complex (MHC) class I molecule H-2Db. Understanding the sequence, structure, and immunological characteristics of this epitope is crucial for the development of T-cell-based universal influenza vaccines and novel antiviral therapeutics.
Nucleoprotein (366-374) Sequence and Conservation
The amino acid sequence of the influenza A virus nucleoprotein (366-374) epitope is ASNENMETM . This sequence is highly conserved across various strains of influenza A virus, making it an attractive target for a broadly protective immune response. Sequence alignment studies of numerous influenza A virus isolates have demonstrated a high degree of conservation in this region of the nucleoprotein.[1][2]
Structure of the NP (366-374)-MHC Complex
Quantitative Data
The binding affinity of the NP (366-374) peptide to the H-2Db molecule is a key determinant of its immunogenicity. Quantitative data from various studies are summarized below.
| Parameter | Value | Method | Reference |
| Sequence | ASNENMETM | - | [3][4][5] |
| Restricting Allele | H-2Db | - | [3][4][5] |
| Binding Affinity (IC50) | 5 nM | RMA-S stabilization assay | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Peptide Synthesis and Purification
Objective: To synthesize and purify the influenza A virus NP (366-374) peptide (ASNENMETM).
Method: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method.
Protocol:
-
Resin Preparation: Start with a rink amide resin to obtain a C-terminally amidated peptide.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Methionine) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the deprotected resin.
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Threonine, Glutamic acid, Methionine, Asparagine, Glutamic acid, Asparagine, Serine, Alanine).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Verification: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
MHC Class I-Peptide Binding Assay
Objective: To quantitatively measure the binding affinity of the NP (366-374) peptide to the H-2Db MHC class I molecule.
Method: A common method is the MHC stabilization assay using TAP-deficient cell lines like RMA-S, which express empty and unstable MHC class I molecules on their surface.
Protocol:
-
Cell Culture: Culture RMA-S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C and 5% CO2.
-
Peptide Incubation: Incubate RMA-S cells at a reduced temperature (e.g., 26°C) for 18-24 hours in serum-free medium containing a low concentration of β2-microglobulin and varying concentrations of the NP (366-374) peptide. Include a negative control (no peptide) and a positive control (a known high-affinity H-2Db binding peptide).
-
MHC Stabilization: The binding of the peptide stabilizes the MHC class I complex on the cell surface.
-
Staining: Stain the cells with a fluorescently labeled monoclonal antibody specific for correctly folded H-2Db molecules.
-
Flow Cytometry: Analyze the mean fluorescence intensity (MFI) of the stained cells using a flow cytometer. The MFI is proportional to the number of stable H-2Db molecules on the cell surface.
-
Data Analysis: Plot the MFI against the peptide concentration. The concentration of peptide that results in 50% of the maximum fluorescence intensity is the IC50 value, which represents the binding affinity.
CD8+ T-Cell Activation Assay (Intracellular Cytokine Staining)
Objective: To measure the activation of NP (366-374)-specific CD8+ T-cells by quantifying intracellular cytokine production.
Method: Intracellular cytokine staining (ICS) for interferon-gamma (IFN-γ) is a widely used method.
Protocol:
-
Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from influenza-infected or immunized mice.
-
In Vitro Stimulation: Resuspend the cells in complete RPMI-1640 medium and stimulate them with the NP (366-374) peptide (typically 1-10 µg/mL) for 5-6 hours at 37°C in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). Include a negative control (no peptide) and a positive control (e.g., PMA and ionomycin).
-
Surface Staining: Wash the cells and stain for surface markers, including CD8 and a viability dye.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled anti-IFN-γ antibody.
-
Flow Cytometry: Acquire the cells on a flow cytometer and analyze the data. Gate on the live, CD8+ T-cell population and determine the percentage of cells that are positive for IFN-γ.
Signaling Pathways and Experimental Workflows
T-Cell Receptor Signaling Pathway
The recognition of the NP (366-374)-H-2Db complex by a specific T-cell receptor on a CD8+ T-cell initiates a cascade of intracellular signaling events leading to T-cell activation.
T-Cell Receptor (TCR) signaling cascade upon recognition of the peptide-MHC complex.
Experimental Workflow for CD8+ T-Cell Activation Assay
Workflow for Intracellular Cytokine Staining to detect NP(366-374)-specific CD8+ T-cells.
Conclusion
The influenza A virus nucleoprotein (366-374) epitope is a critical target for CD8+ T-cell mediated immunity. Its high degree of conservation and strong immunogenicity make it a key component in the development of universal influenza vaccines. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to combat influenza virus infection.
References
- 1. Nucleoprotein of influenza A virus is a major target of immunodominant CD8+ T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A dominant Th epitope in influenza nucleoprotein. Analysis of the fine specificity and functional repertoire of T cells recognizing a single determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pnas.org [pnas.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
The Discovery of Influenza Nucleoprotein (118-126) as a T-Cell Epitope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the seminal discovery and characterization of the influenza A virus Nucleoprotein (NP) peptide spanning amino acids 118-126 as a key T-cell epitope. The highly conserved nature of the NP antigen across different influenza A strains makes it a critical target for the development of universal influenza vaccines and T-cell-based immunotherapies.[1][2] This document details the experimental methodologies that were pivotal in its identification, presents available quantitative data on its immunogenicity, and illustrates the key biological pathways involved.
The Discovery of a Novel T-Cell Recognition Mechanism
The concept that cytotoxic T lymphocytes (CTLs) recognize viral antigens on the surface of infected cells was well-established by the mid-1980s. However, the precise nature of the antigenic determinants, or epitopes, was a subject of intense investigation. A groundbreaking study by Townsend and colleagues in 1986 provided definitive evidence that CTLs do not recognize intact proteins on the cell surface but rather short peptide fragments derived from viral proteins.[3] This was demonstrated using the influenza nucleoprotein, a conserved internal viral protein.
The key finding was that synthetic peptides corresponding to specific regions of the influenza NP could sensitize uninfected target cells for lysis by NP-specific CTLs.[3] This indicated that the processing of the viral protein into smaller fragments was a crucial step for T-cell recognition. This discovery laid the foundation for the field of T-cell epitope mapping and has had profound implications for our understanding of cellular immunity and vaccine design.
Quantitative Analysis of NP (118-126) Immunogenicity
Table 1: HLA Binding Affinity of Influenza NP (118-126) Peptide
| HLA Allele | Peptide Sequence | Binding Affinity (IC50, nM) | Method | Reference |
| H-2Ld (murine) | RPQASGVYM | High (Specific values often not stated, but functionally defined as a dominant epitope) | T-cell recognition assays | [4][5] |
| HLA-A*02:01 | RPQASGVYM | >100 (Considered a low to non-binder) | In vitro peptide binding assays | [7] |
Note: The binding affinity is often categorized as high (IC50 < 50 nM), intermediate (IC50 50-500 nM), low (IC50 500-5000 nM), and very low or no binding (IC50 > 5000 nM). The NP (118-126) epitope is a well-established immunodominant epitope in BALB/c mice (H-2d haplotype), where it is presented by the H-2Ld molecule.
Table 2: T-Cell Activation in Response to NP (118-126) Peptide
| T-Cell Source | Target Cells | Assay | Effector:Target Ratio | % Specific Lysis / SFU per 10^6 cells | Reference |
| LCMV-immune murine splenocytes | Peptide-pulsed P815 cells | 51Cr Release Assay | 50:1 | ~60% | [4] |
| DNA vaccine-immunized murine splenocytes | Peptide-pulsed BALB/c-CL7 cells | 51Cr Release Assay | 100:1 | ~40-50% | [8] |
| Human PBMCs (in studies using it as a negative control) | Peptide-pulsed T2 cells | IFN-γ ELISpot | N/A | Typically low to background levels |
SFU: Spot Forming Units
Experimental Protocols
The identification and characterization of T-cell epitopes rely on a series of well-defined experimental procedures. Below are detailed methodologies for the key experiments involved in the study of the NP (118-126) epitope.
Peptide Synthesis and Purification
Synthetic peptides corresponding to regions of the influenza nucleoprotein are essential for epitope mapping studies.
-
Peptide Synthesis: Peptides are synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.
-
Quantification: The peptide concentration is accurately determined by amino acid analysis or by measuring the absorbance of aromatic amino acids.
Generation of Influenza-Specific Cytotoxic T Lymphocytes (CTLs) in vitro
To study the activity of CTLs, they must first be generated and expanded in the laboratory.
-
Source of T-cells: Peripheral blood mononuclear cells (PBMCs) from influenza-immune donors or splenocytes from immunized mice are used as the source of T-cells.[9]
-
Stimulation: The cells are stimulated in vitro with influenza virus-infected autologous cells or with synthetic peptides, such as the NP (118-126) peptide.[9]
-
Culture: The stimulated cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and T-cell growth factors like Interleukin-2 (IL-2).
-
Restimulation: The CTL cultures are periodically restimulated with antigen-presenting cells pulsed with the relevant peptide to expand the population of antigen-specific T-cells.
MHC-Peptide Binding Assay
These assays quantify the binding affinity of a peptide to a specific MHC molecule.
-
MHC Purification: Soluble, purified HLA molecules are produced using recombinant expression systems.
-
Competitive Binding: A labeled standard peptide with known high affinity for the specific HLA molecule is incubated with the purified HLA protein in the presence of varying concentrations of the unlabeled test peptide (e.g., NP 118-126).[10][11]
-
Separation of Bound and Free Peptide: The HLA-peptide complexes are separated from the free peptide using methods like gel filtration or by capturing the complexes on an antibody-coated plate.[10][12]
-
Quantification: The amount of labeled peptide bound to the HLA molecule is quantified. The concentration of the test peptide that inhibits 50% of the binding of the labeled standard peptide is determined as the IC50 value.[10][11]
Chromium-51 Release Assay (CTL Cytotoxicity Assay)
This classic assay measures the ability of CTLs to lyse target cells presenting a specific epitope.
-
Target Cell Labeling: Target cells (e.g., P815 mastocytoma cells or T2 cells which are TAP-deficient and can be loaded with exogenous peptides) are incubated with radioactive Sodium Chromate (⁵¹CrO₄). The ⁵¹Cr is taken up by the cells and binds to intracellular proteins.
-
Peptide Pulsing: The labeled target cells are incubated with the synthetic NP (118-126) peptide, allowing it to bind to the MHC class I molecules on the cell surface.
-
Co-culture: The peptide-pulsed, ⁵¹Cr-labeled target cells are co-cultured with the generated influenza-specific CTLs at various effector-to-target (E:T) ratios.
-
Chromium Release: If the CTLs recognize the peptide-MHC complex on the target cells, they will induce cell lysis, leading to the release of ⁵¹Cr into the culture supernatant.
-
Measurement of Radioactivity: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).[4] Spontaneous release is the amount of ⁵¹Cr released from target cells in the absence of CTLs, and maximum release is the amount released after lysing the target cells with a detergent.[4]
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting T-cells at the single-cell level.
-
Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., Interferon-gamma, IFN-γ).
-
Cell Incubation: PBMCs or splenocytes are added to the wells along with the NP (118-126) peptide for stimulation.
-
Cytokine Capture: If antigen-specific T-cells are present, they will be activated by the peptide and secrete IFN-γ, which is captured by the antibody on the membrane in the immediate vicinity of the secreting cell.
-
Detection: After washing away the cells, a biotinylated detection antibody specific for a different epitope on the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Spot Formation: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as the number of spot-forming units (SFU) per million cells.[13]
Visualizing the Pathways
The following diagrams illustrate the key molecular and cellular processes involved in the recognition of the NP (118-126) T-cell epitope.
Caption: MHC Class I Antigen Processing and Presentation Pathway for the NP (118-126) Epitope.
Caption: T-Cell Receptor (TCR) Signaling Pathway upon Recognition of the NP (118-126)-MHC Complex.
Caption: Experimental Workflow for the Identification and Characterization of T-Cell Epitopes.
Conclusion
The discovery that short synthetic peptides, such as the influenza nucleoprotein (118-126) epitope, can be recognized by cytotoxic T lymphocytes revolutionized our understanding of cellular immunity. This seminal finding has paved the way for the rational design of vaccines and immunotherapies that aim to elicit robust T-cell responses. The NP (118-126) epitope remains a critical tool in immunological research for studying T-cell activation, memory, and cytotoxicity. Further research to fully quantify its binding characteristics across a broader range of human HLA alleles will be invaluable for the development of universal influenza vaccines with wide population coverage.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic T cells specific for influenza virus-infected target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Common Antiviral Cytotoxic T-Lymphocyte Epitope for Diverse Arenaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nondominant CD8 T Cells Are Active Players in the Vaccine-Induced Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Rapid generation of multivirus-specific T lymphocytes for the prevention and treatment of respiratory viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hlaprotein.com [hlaprotein.com]
- 12. Peptide Binding to HLA-E Molecules in Humans, Nonhuman Primates, and Mice Reveals Unique Binding Peptides but Remarkably Conserved Anchor Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Immunogenicity of Influenza Nucleoprotein (118-126) in Murine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the immunogenicity of the influenza virus Nucleoprotein (NP) peptide fragment 118-126 in mice, with a particular focus on the H-2d haplotype (e.g., BALB/c mice). The NP(118-126) epitope is a well-characterized, immunodominant CD8+ T cell epitope in this context and serves as a critical target for cell-mediated immunity against influenza A virus. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying immunological pathways and experimental workflows.
Core Concepts in NP(118-126) Immunogenicity
The nucleoprotein of influenza A virus is a highly conserved internal protein, making it an attractive target for universal influenza vaccine strategies. Unlike the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), which are subject to significant antigenic drift and shift, the NP is relatively stable across different influenza A strains. Immunity to NP is primarily cell-mediated, driven by cytotoxic T lymphocytes (CTLs) that recognize NP-derived peptides presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules.
The specific peptide sequence NP(118-126), with the amino acid sequence RPQASGVYM, is a potent immunodominant epitope in mice expressing the H-2Ld MHC class I molecule. Recognition of the NP(118-126)-H-2Ld complex by CD8+ T cells triggers a cascade of effector functions, including the lysis of infected cells and the production of pro-inflammatory cytokines, which are crucial for viral clearance.
Quantitative Analysis of NP(118-126) Immunogenicity
The following tables summarize quantitative data from various studies investigating the immunogenicity of NP(118-126) in mice. These data highlight the magnitude and nature of the T cell response elicited by different immunization strategies.
| Immunization Strategy | Mouse Strain | Assay | Measurement | Result | Reference |
| Recombinant Listeria monocytogenes expressing NP(118-126) (rLM-NP118-126) | BALB/c (H-2d) | Limiting Dilution Assay | CTL precursor frequency in spleen (day 8 post-immunization) | 1 in 8.0 x 10³ cells | |
| Recombinant Listeria monocytogenes expressing NP(118-126) (rLM-NP118-126) | BALB/c (H-2d) | Limiting Dilution Assay | CTL precursor frequency in spleen (day 60 post-immunization) | 1 in 5.7 x 10⁴ cells | |
| Recombinant Listeria monocytogenes expressing NP(118-126) (rLM-NP118-126) | BALB/c (H-2d) | Limiting Dilution Assay | CTL precursor frequency in spleen (day 300 post-immunization) | 1 in 8.2 x 10⁴ cells | |
| Lymphocytic Choriomeningitis Virus (LCMV) Infection | BALB/c (H-2d) | Limiting Dilution Assay | NP(118-126)-specific CTL precursor frequency in spleen (day 8 post-infection) | 1 in 1.1 x 10³ cells | |
| Lymphocytic Choriomeningitis Virus (LCMV) Infection | BALB/c (H-2d) | Limiting Dilution Assay | NP(118-126)-specific CTL precursor frequency in spleen (day 60 post-infection) | 1 in 1.1 x 10⁴ cells | |
| Lymphocytic Choriomeningitis Virus (LCMV) Infection | BALB/c (H-2d) | Limiting Dilution Assay | NP(118-126)-specific CTL precursor frequency in spleen (day 300 post-infection) | 1 in 1.2 x 10⁴ cells |
| Immunization Strategy | Mouse Strain | Assay | Measurement | Result | Reference |
| Recombinant Modified Vaccinia Ankara expressing NP (MVA-NP) | BALB/c (H-2d) | ELISpot | IFN-γ spots per 3x10⁵ splenocytes (14 days post-2nd immunization) | 325 ± 126 | |
| DNA Vaccine (pCMV-U-NP) | BALB/c (H-2d) | In vivo protection | Survival after lethal LCMV challenge | 100% | |
| DNA Vaccine (pCMV-U-NP118-126 minigene) | BALB/c (H-2d) | In vivo protection | Survival after lethal LCMV challenge | 75% |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of immunogenicity studies. Below are protocols for key experiments cited in the literature.
Immunization of Mice with Recombinant Listeria monocytogenes (rLM)
This protocol describes the in vivo administration of a bacterial vector to induce a T cell response against the NP(118-126) epitope.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Recombinant Listeria monocytogenes expressing NP(118-126) (rLM-NP118-126)
-
Phosphate-buffered saline (PBS), sterile
-
Brain Heart Infusion (BHI) broth and agar (B569324) plates
-
Appropriate antibiotics for selection of recombinant Listeria
Procedure:
-
Culture rLM-NP118-126 in BHI broth with appropriate antibiotics to mid-log phase.
-
Wash the bacteria twice with sterile PBS by centrifugation.
-
Resuspend the bacterial pellet in sterile PBS to the desired concentration. The typical immunizing dose is 2 x 10³ colony-forming units (CFU) per mouse.
-
Inject mice intravenously (i.v.) via the tail vein with 100-200 µL of the bacterial suspension.
-
Monitor mice for signs of infection.
-
At desired time points (e.g., day 8, 60, or 300 post-immunization), euthanize mice and harvest spleens for immunological assays.
In Vivo Cytotoxicity Assay
This assay measures the ability of immunized mice to clear target cells presenting the NP(118-126) peptide in vivo.
Materials:
-
Immunized and naive control BALB/c mice
-
Splenocytes from naive BALB/c mice
-
NP(118-126) peptide (RPQASGVYM)
-
Control peptide (irrelevant epitope)
-
Carboxyfluorescein succinimidyl ester (CFSE), high and low concentrations
-
RPMI 1640 medium supplemented with 10% FBS
-
PBS
Procedure:
-
Prepare two populations of target cells from naive BALB/c splenocytes.
-
Label one population with a high concentration of CFSE (CFSEhigh) and the other with a low concentration (CFSElow).
-
Pulse the CFSEhigh cells with the NP(118-126) peptide (typically 1-10 µg/mL) for 1 hour at 37°C.
-
Pulse the CFSElow cells with a control peptide or leave unpulsed.
-
Wash both cell populations to remove excess peptide.
-
Mix equal numbers of CFSEhigh and CFSElow cells.
-
Inject the cell mixture (e.g., 10⁷ total cells) intravenously into immunized and naive control mice.
-
After 16-24 hours, harvest spleens and analyze the cell populations by flow cytometry.
-
Calculate the percentage of specific lysis using the formula: % Lysis = [1 - (ratio in immunized / ratio in naive)] x 100, where the ratio is (% CFSEhigh / % CFSElow).
Intracellular Cytokine Staining (ICS)
This protocol allows for the quantification of NP(118-126)-specific CD8+ T cells based on their production of cytokines like IFN-γ upon stimulation.
Materials:
-
Splenocytes from immunized mice
-
NP(118-126) peptide
-
Control peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-mouse CD8, anti-mouse IFN-γ, and other relevant fluorescently labeled antibodies
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation and permeabilization buffers
Procedure:
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Plate the cells (e.g., 1-2 x 10⁶ cells/well) in a 96-well plate.
-
Stimulate the cells with the NP(118-126) peptide (typically 1-5 µg/mL) or a control peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C.
-
Wash the cells and stain for surface markers, such as CD8.
-
Fix and permeabilize the cells according to the manufacturer's instructions.
-
Stain for intracellular cytokines, such as IFN-γ.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the percentage of IFN-γ-producing cells within the CD8+ T cell population.
Visualizing the Molecular and Experimental Landscape
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations were created using the DOT language and rendered with Graphviz.
MHC Class I Antigen Presentation Pathway for NP(118-126)
This diagram illustrates the intracellular pathway leading to the presentation of the NP(118-126) peptide on the cell surface.
Caption: MHC Class I presentation of influenza NP(118-126).
Experimental Workflow for Assessing NP(118-126) Immunogenicity
This diagram outlines a typical experimental workflow for evaluating the T cell response to NP(118-126) in mice following immunization.
Caption: Workflow for NP(118-126) immunogenicity studies.
The Immunodominant Nucleoprotein (118-126) Epitope: A Cornerstone of Anti-Viral CD8+ T-Cell Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The nucleoprotein (NP) (118-126) peptide, with the sequence RPQASGVYM, is a paramount example of an immunodominant, major histocompatibility complex (MHC) class I-restricted epitope critical in the anti-viral immune response, particularly against arenaviruses like Lymphocytic choriomeningitis virus (LCMV).[1][2][3][4] In H-2d haplotype mice, this single epitope can elicit over 95% of the entire CD8+ cytotoxic T-lymphocyte (CTL) response to LCMV infection, highlighting its significance in immune surveillance and clearance of virally infected cells.[1] This guide provides a comprehensive overview of the role of NP(118-126) in anti-viral immunity, detailing the underlying immunological mechanisms, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in the design of novel vaccines and immunotherapies that leverage this potent T-cell epitope.
The Role of NP(118-126) in Anti-Viral Immunity
The anti-viral immune response is heavily reliant on the ability of CD8+ T-cells to recognize and eliminate infected host cells. This process is initiated by the presentation of viral peptide fragments on MHC class I molecules on the surface of infected cells. The NP(118-126) epitope of LCMV is a well-characterized, H-2Ld-restricted epitope that serves as a model for understanding immunodominance and protective T-cell immunity.[1][2][3][4][5]
MHC Class I Presentation and T-Cell Recognition
Following viral entry and replication, the viral nucleoprotein is endogenously synthesized within the host cell's cytoplasm. The protein is then processed by the proteasome into smaller peptides.[6][7] The NP(118-126) peptide is subsequently transported into the endoplasmic reticulum, where it binds to the H-2Ld MHC class I molecule. This peptide-MHC complex is then trafficked to the cell surface for presentation to CD8+ T-cells. T-cells with a T-cell receptor (TCR) that specifically recognizes the NP(118-126)-H-2Ld complex become activated, leading to clonal expansion and differentiation into effector cytotoxic T-lymphocytes (CTLs). These CTLs can then identify and lyse infected cells presenting the NP(118-126) epitope, thereby controlling the viral infection.[2][3][4]
Caption: MHC Class I presentation pathway of the NP(118-126) epitope.
Immunodominance and Protective Immunity
The NP(118-126) epitope is considered immunodominant because it elicits a disproportionately large fraction of the CD8+ T-cell response during LCMV infection in BALB/c mice.[1] This robust response is a key factor in the effective control and clearance of the virus. Vaccination studies using various platforms, including DNA vaccines, recombinant vaccinia viruses, and synthetic peptides, have demonstrated that immunization with the NP(118-126) epitope alone can confer significant protection against a subsequent lethal LCMV challenge.[2] This protective immunity is mediated by the generation of a memory CD8+ T-cell population that can be rapidly activated upon re-exposure to the virus.[5]
Cross-Reactivity with Other Arenaviruses
Sequence homology of the nucleoprotein among different arenaviruses suggests that the NP(118-126) epitope may be a target for cross-protective immunity.[2][3][4] Studies have shown that the NP(118-126) peptides from several Old World arenaviruses, including Lassa fever virus (LFV) and Mopeia virus, can bind to the H-2Ld MHC class I molecule and be recognized by LCMV-specific CTLs.[2][3][4] This indicates the potential for a vaccine based on this epitope to provide protection against multiple arenaviruses. However, the cross-reactivity does not always extend to New World arenaviruses.[2][3][4]
Quantitative Data on NP(118-126) Immunity
The following tables summarize key quantitative data from various studies on the NP(118-126) epitope, providing insights into T-cell response magnitude, MHC binding, and protective efficacy.
Table 1: Magnitude of NP(118-126)-Specific CD8+ T-Cell Response
| Experimental System | Time Point | Percentage of NP(118-126)-Specific CD8+ T-cells in Spleen | Measurement Technique | Reference |
| LCMV Infection (BALB/c mice) | Day 7 post-infection | >95% of responding CD8+ T-cells | Intracellular Cytokine Staining (ICCS) | [1] |
| LCMV Infection (BALB/c mice) | Day 8 post-infection | 1 in ~10^3 spleen cells (CTL precursor frequency) | Limiting Dilution Assay | |
| DNA Vaccination (pCMV-NP) | Day 15 post-immunization | ~1.5% of total CD8+ T-cells | Intracellular Cytokine Staining (ICCS) | [1] |
| Anthrax Toxin Delivery (LT-NP) | Day 7 post-immunization | ~0.3% of total CD8+ T-cells | LdNP Tetramer Staining | [5] |
Table 2: MHC Class I Binding and CTL Recognition of NP(118-126) Homologues
| Virus | NP(118-126) Sequence | High Affinity Binding to H-2Ld | Recognition by LCMV-Specific CTLs | Reference |
| LCMV | RPQASGVYM | Yes | Yes | [2][3][4] |
| Lassa Fever Virus (LFV) | RPQASGVYM | Yes | Yes | [2][3][4] |
| Mopeia Virus | RPQASGVYM | Yes | Yes | [2][3][4] |
| Sabia Virus | RSQASGVYM | Yes | No | [2][3][4] |
Table 3: Protective Efficacy of NP(118-126)-Based Vaccination Against LCMV Challenge
| Vaccination Strategy | Challenge Virus | Outcome | Reference |
| Recombinant Vaccinia Virus (VV-LCMV NP) | Lethal LCMV | Complete protection | [2] |
| DNA Vaccine (LASV NP118-126) | LCMV | Partial protection | |
| Anthrax Toxin Fusion Protein (LFn-NP118-126) | LCMV Armstrong | Reduced viral titers | |
| Recombinant Listeria monocytogenes (rLM-NP118-126) | LCMV | Protection correlated with CTL induction | [8] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the immune response to the NP(118-126) epitope.
Intracellular Cytokine Staining (ICCS) for IFN-γ
This assay is used to quantify the frequency of antigen-specific T-cells based on their production of cytokines upon stimulation.
-
Cell Preparation: Prepare single-cell suspensions of splenocytes from immunized or infected mice.
-
In Vitro Stimulation: Plate 10^6 splenocytes per well in a 96-well plate. Stimulate the cells with 100 nM of the NP(118-126) peptide (RPQASGVYM) for 6 hours in the presence of a protein transport inhibitor (e.g., GolgiPlug).[5] Include unstimulated (no peptide) and positive controls.
-
Surface Staining: Stain the cells with a fluorescently labeled anti-CD8α antibody.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).
-
Intracellular Staining: Stain the cells intracellularly with a fluorescently labeled anti-IFN-γ antibody.[5]
-
Flow Cytometry: Acquire the cells on a flow cytometer and analyze the data to determine the percentage of IFN-γ+ cells within the CD8+ T-cell population.
Caption: Workflow for Intracellular Cytokine Staining (ICCS).
51Cr Release Assay (Cytotoxicity Assay)
This assay measures the ability of CTLs to lyse target cells presenting a specific epitope.
-
Target Cell Preparation: Label target cells (e.g., P815 mastocytoma cells, H-2d) with 51Cr.
-
Peptide Pulsing: Pulse a portion of the labeled target cells with the NP(118-126) peptide.
-
Effector Cell Preparation: Isolate effector CTLs from the spleens of immunized or infected mice.
-
Co-incubation: Co-culture the effector CTLs with the 51Cr-labeled target cells (both peptide-pulsed and unpulsed) at various effector-to-target ratios for 4 hours.
-
Measurement of 51Cr Release: Centrifuge the plates and measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).
In Vivo Viral Challenge
This experiment assesses the protective capacity of a vaccine in a living organism.
-
Immunization: Immunize groups of mice (e.g., BALB/c) with the experimental vaccine (e.g., LFn-NP118-126 plus PA) or a control.
-
Challenge: After a specified period (e.g., 2-3 weeks), challenge the immunized and control mice with a defined dose of LCMV (e.g., LCMV Armstrong or clone 13).
-
Monitoring and Analysis: Monitor the mice for signs of disease and mortality. At specific time points post-challenge (e.g., days 4, 7, 14), harvest organs (e.g., spleen, lungs) and determine the viral titers using a plaque assay.
Caption: Experimental workflow for an in vivo viral challenge study.
Conclusion and Future Directions
The Nucleoprotein (118-126) epitope has proven to be an invaluable tool for dissecting the mechanisms of CD8+ T-cell-mediated anti-viral immunity. Its immunodominance and demonstrated protective capacity make it an attractive candidate for the development of epitope-based vaccines against arenaviruses. Future research should focus on strategies to enhance the breadth of the immune response by combining NP(118-126) with other T-cell epitopes and to optimize vaccine delivery platforms to elicit long-lasting and robust memory T-cell responses in diverse populations. Further investigation into the structural basis of its interaction with both MHC molecules and the T-cell receptor will also be crucial for the rational design of next-generation immunotherapeutics.
References
- 1. Immunodominance in Virus-Induced CD8+ T-Cell Responses Is Dramatically Modified by DNA Immunization and Is Regulated by Gamma Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Common antiviral cytotoxic t-lymphocyte epitope for diverse arenaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antigen Delivered by Anthrax Lethal Toxin Induces the Development of Memory CD8+ T Cells That Can Be Rapidly Boosted and Display Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The ubiquitin-like modifier FAT10 is not essential for MHC-I antigen presentation [frontiersin.org]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. pnas.org [pnas.org]
Nucleoprotein (118-126) as a Model Immunodominant Epitope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cellular immune response, particularly the activity of cytotoxic T lymphocytes (CTLs), is critical for the clearance of viral infections. These CTLs recognize short viral peptides, known as epitopes, presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules. Within the array of potential viral epitopes, a select few often elicit the most robust immune responses. These are termed immunodominant epitopes and are of significant interest for the development of vaccines and immunotherapies.
This technical guide provides an in-depth analysis of a model immunodominant epitope, the 118-126 amino acid sequence of the Lymphocytic Choriomeningitis Virus (LCMV) nucleoprotein (NP). While the influenza A virus nucleoprotein is a major target for T-cell responses, the LCMV NP(118-126) epitope is one of the most thoroughly characterized immunodominant epitopes, particularly in the context of H-2d mouse models, where it can constitute over 95% of the antiviral CD8+ T-cell response.[1] Understanding the immunological characteristics and the experimental methodologies used to study this epitope provides a valuable framework for research into other viral epitopes, including those from influenza virus.
This document will detail the quantitative aspects of the immune response to NP(118-126), provide comprehensive experimental protocols for its study, and present visual representations of key pathways and workflows to aid in comprehension and application in a research setting.
Quantitative Analysis of the Immune Response to Nucleoprotein (118-126)
The immunodominance of the LCMV NP(118-126) epitope is supported by a wealth of quantitative data from various immunological assays. These studies consistently demonstrate the high frequency and functional avidity of T-cells specific for this epitope following LCMV infection.
T-Cell Frequency and Proliferation
The precursor frequency of CTLs specific for NP(118-126) expands dramatically upon LCMV infection. Limiting dilution assays have shown that the frequency of NP(118-126)-specific CTL precursors can reach as high as 1 in 1,000 spleen cells at the peak of the primary response (around day 8 post-infection).[1]
Table 1: Frequency of NP(118-126)-Specific CTL Precursors in Spleen Cells of LCMV-Infected BALB/c Mice
| Time Post-Infection | CTLp Frequency (per 10^6 spleen cells) | Reference |
| Day 8 | 1000 | [1] |
| Day 60 | 100 - 200 | [1] |
| Day 300 | 50 - 100 | [1] |
Cytokine Production
Upon recognition of the NP(118-126) epitope, specific CD8+ T-cells produce a range of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ). ELISpot and intracellular cytokine staining (ICS) assays are routinely used to quantify the number of cytokine-secreting cells.
Table 2: IFN-γ Response to NP(118-126) Stimulation in LCMV-Immune Mice
| Assay | Measurement | Typical Result | Reference |
| ELISpot | Spot Forming Units (SFU) per 10^6 splenocytes | 500 - 2000 | |
| ICS | % of CD8+ T-cells producing IFN-γ | 5 - 15% |
Cytotoxic Activity
The primary function of CTLs is to eliminate infected cells. The cytotoxic potential of NP(118-126)-specific T-cells is quantifiable using the chromium-51 (B80572) release assay, which measures the lysis of target cells presenting the epitope.
Table 3: In Vitro Cytotoxicity of NP(118-126)-Specific CTLs
| Effector:Target Ratio | % Specific Lysis | Reference |
| 50:1 | 60 - 80% | [2] |
| 25:1 | 40 - 60% | [2] |
| 12.5:1 | 20 - 40% | [2] |
MHC Binding Affinity
The immunogenicity of an epitope is often correlated with its binding affinity to MHC molecules. The LCMV NP(118-126) peptide (RPQASGVYM) exhibits high-affinity binding to the H-2Ld MHC class I molecule.[3]
Table 4: MHC Class I Binding Affinity of Arenavirus NP(118-126) Peptides to H-2Ld
| Virus | Peptide Sequence | Binding Affinity (IC50 nM) | Reference |
| LCMV | RPQASGVYM | < 50 | [3] |
| Lassa Virus | RPLSAGVYM | ~100 | [3] |
| Mopeia Virus | RPLSSGVYM | ~200 | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of immunodominant epitopes. The following sections provide step-by-step protocols for key experiments used to characterize the T-cell response to the NP(118-126) epitope.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This assay quantifies the number of individual cells secreting a specific cytokine upon antigenic stimulation.
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Isolate splenocytes from immunized or control mice and prepare a single-cell suspension.
-
Stimulation: Add 2 x 10^5 to 5 x 10^5 splenocytes per well. Stimulate the cells with the NP(118-126) peptide (typically 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., mitogen like Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. After incubation and further washing, add streptavidin-alkaline phosphatase.
-
Development: Add a substrate solution (e.g., BCIP/NBT) to develop colored spots.
-
Analysis: Wash the plate to stop the reaction, allow it to dry, and count the spots using an ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million cells.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the simultaneous identification of the phenotype and cytokine production of individual cells within a mixed population.
-
Cell Stimulation: Stimulate 5 x 10^5 to 1 x 10^6 splenocytes with the NP(118-126) peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4) to identify T-cell populations.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to determine the percentage of CD8+ T-cells that are producing IFN-γ in response to the peptide stimulation.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This classic assay measures the ability of CTLs to lyse target cells presenting a specific epitope.
-
Target Cell Labeling: Label target cells (e.g., P815 mastocytoma cells, which express H-2Ld) with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Peptide Pulsing: Wash the labeled target cells and pulse them with the NP(118-126) peptide (typically 1 µg/mL) for 1 hour at 37°C.
-
Co-culture: Co-culture the peptide-pulsed target cells with effector cells (splenocytes from immunized mice) at various effector-to-target (E:T) ratios in a 96-well round-bottom plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is the ⁵¹Cr released from target cells incubated with media alone.
-
Maximum release is the ⁵¹Cr released from target cells lysed with a detergent.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of the NP(118-126) immunodominant epitope.
Caption: T-Cell activation signaling pathway upon recognition of the NP(118-126) epitope.
Caption: Experimental workflow for characterizing the immunogenicity of the NP(118-126) epitope.
Conclusion
The nucleoprotein (118-126) epitope of LCMV serves as a powerful model for understanding the fundamental principles of T-cell immunodominance. The robust and well-characterized immune response to this epitope, combined with established and reproducible experimental protocols, provides a solid foundation for researchers in immunology and drug development. The insights gained from studying NP(118-126) can be extrapolated to the investigation of other immunodominant epitopes from various pathogens, including the ongoing search for conserved and cross-protective T-cell epitopes in influenza A virus. A thorough understanding of the mechanisms driving immunodominance is paramount for the rational design of next-generation vaccines and T-cell-based immunotherapies.
References
An In-depth Technical Guide on the Conservation of Influenza Nucleoprotein (118-126)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conservation of the nucleoprotein (NP) 118-126 epitope across various influenza strains. The high degree of conservation in internal proteins like NP makes them attractive targets for universal influenza vaccines and novel antiviral therapies. This document details the methodologies for analyzing this conservation, assessing T-cell responses, and provides a framework for related research and development.
Quantitative Analysis of NP (118-126) Conservation
The nucleoprotein of influenza viruses is a highly conserved internal protein, essential for viral replication and transcription.[1] NP sequences exhibit over 90% amino acid homology within the same influenza A subtype.[1] The specific epitope NP (118-126) is a known target for cytotoxic T lymphocytes (CTLs) and its conservation is critical for the development of cross-reactive T-cell-based vaccines.
To perform a quantitative analysis of the conservation of the NP (118-126) epitope, researchers can utilize publicly available resources such as the Influenza Research Database (IRD) and the NCBI Influenza Virus Resource.[2][3] These databases contain a vast collection of influenza virus sequences from various hosts, subtypes, and geographical locations.
Data Presentation: Conservation of NP (118-126) Epitope
The following table summarizes the typical conservation profile of the NP (118-126) epitope across major influenza A and B virus lineages. The data is representative of sequences available in public databases. The canonical sequence for this epitope is RPQASGVYM .
| Influenza Strain/Subtype | Representative Strains Analyzed | NP (118-126) Sequence | Amino Acid Variations and Frequency | Conservation Percentage |
| Influenza A/H1N1 | A/California/07/2009, A/Puerto Rico/8/1934, and contemporary seasonal strains | RPQASGVYM | Minimal variations observed. Occasional single amino acid substitutions at low frequencies. | >98% |
| Influenza A/H3N2 | A/Hong Kong/1/1968, A/Fujian/411/2002, and contemporary seasonal strains | RPQASGVYM | Highly conserved. Rare, sporadic single amino acid changes. | >98% |
| Avian Influenza (H5N1) | A/goose/Guangdong/1/96, A/Vietnam/1203/2004, and other avian isolates | RPQASGVYM | Generally conserved. Some variants may exist in specific avian lineages. | >95% |
| Influenza B | B/Lee/1940, B/Yamagata/16/88, B/Victoria/2/87 | Varies from Influenza A consensus | Influenza B NP has a different consensus sequence in this region. | Low homology with Influenza A |
Note: The conservation percentages are estimates based on available sequence data and may vary with the inclusion of more diverse isolates. Influenza B nucleoprotein shows significant divergence from Influenza A in this epitope region.[4]
Experimental Protocols
Protocol for Multiple Sequence Alignment of Influenza Nucleoprotein
This protocol outlines the steps to perform a multiple sequence alignment to analyze the conservation of the NP (118-126) region using Clustal Omega, a widely used alignment tool.[5]
Objective: To align NP protein sequences from different influenza strains and visually inspect the conservation of the 118-126 amino acid region.
Materials:
-
A text file containing influenza NP protein sequences in FASTA format. These can be obtained from the NCBI Influenza Virus Resource or the Influenza Research Database (IRD).[2][3]
-
Access to the ClustL Omega web server or a local installation.
Procedure:
-
Sequence Retrieval:
-
Navigate to the NCBI Influenza Virus Resource or the IRD.[2][3]
-
Search for nucleoprotein sequences from the desired influenza strains (e.g., H1N1, H3N2, H5N1, Influenza B).
-
Select a representative set of sequences, including reference strains and recent isolates.
-
Download the sequences in FASTA format. Each sequence should have a unique identifier.
-
-
Preparing the Input File:
-
Open a plain text editor.
-
Copy and paste the FASTA sequences into the file. Ensure the format is correct (a header line starting with ">" followed by the sequence on subsequent lines).
-
-
Performing the Alignment with Clustal Omega:
-
Go to the Clustal Omega website.
-
Select "Protein" as the sequence type.
-
Paste the FASTA sequences into the input window or upload the prepared text file.
-
Keep the default alignment parameters for a standard analysis.
-
Click the "Submit" button to start the alignment.
-
-
Analyzing the Alignment:
-
The results page will display the multiple sequence alignment.
-
Locate the region corresponding to amino acids 118-126 in the reference sequence.
-
Visually inspect the alignment for conservation and variations in this epitope.
-
The alignment viewer will use symbols to indicate the degree of conservation at each position:
-
* (asterisk): Identical residues in all sequences.
-
: (colon): Conserved substitutions (residues with strongly similar properties).
-
. (period): Semi-conserved substitutions (residues with weakly similar properties).
-
-
Protocol for ELISPOT Assay to Measure Influenza-Specific T-Cell Responses
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify cytokine-secreting cells at the single-cell level, making it ideal for measuring T-cell responses to specific epitopes.
Objective: To quantify the frequency of NP (118-126)-specific, IFN-γ-secreting T-cells in a sample of Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
96-well PVDF membrane ELISPOT plates
-
Anti-IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
PBMCs isolated from blood samples
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
NP (118-126) peptide (RPQASGVYM)
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (medium only)
-
Automated ELISPOT reader
Procedure:
-
Plate Preparation:
-
Pre-wet the ELISPOT plate membrane with 35% ethanol (B145695) for 30 seconds.
-
Wash the plate five times with sterile water.
-
Coat the plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI-1640 + 10% FBS for at least 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of PBMCs.
-
Wash the plate to remove the blocking solution.
-
Add 100 µL of cell suspension to each well (typically 2-3 x 10^5 cells/well).
-
Add 100 µL of the NP (118-126) peptide to the respective wells at a final concentration of 1-10 µg/mL.
-
Add positive control (PHA) and negative control (medium) to separate wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate. Monitor spot development.
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader.
-
The results are expressed as spot-forming units (SFU) per million cells.
-
Protocol for Intracellular Cytokine Staining (ICS) for Influenza-Specific T-Cells
Intracellular cytokine staining followed by flow cytometry allows for the multiparametric analysis of T-cell responses, including the identification of cell phenotype and function.
Objective: To identify and quantify NP (118-126)-specific CD8+ T-cells that produce IFN-γ.
Materials:
-
PBMCs
-
NP (118-126) peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Add PBMCs to a 96-well plate (1-2 x 10^6 cells/well).
-
Add the NP (118-126) peptide to the appropriate wells. Include positive and negative controls.
-
Incubate for 1-2 hours at 37°C.
-
Add Brefeldin A and Monensin to each well to inhibit cytokine secretion.
-
Incubate for an additional 4-6 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Add a cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in permeabilization buffer.
-
-
Intracellular Staining:
-
Add the fluorochrome-conjugated anti-IFN-γ antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on CD3+CD8+ T-cells and determine the percentage of IFN-γ-positive cells.
-
Visualizations
T-Cell Receptor Signaling Pathway
The following diagram illustrates the key signaling events initiated upon the recognition of the NP (118-126) epitope presented by an MHC class I molecule to the T-cell receptor (TCR) on a CD8+ T-cell.
Caption: TCR signaling cascade upon epitope recognition.
Workflow for Influenza Epitope Conservation Analysis
The following diagram outlines the workflow for analyzing the conservation of an influenza virus epitope.
References
Preliminary Studies Involving Nucleoprotein (118-126): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleoprotein (NP) of various viruses is a critical internal structural protein that encapsidates the viral genome. Due to its relatively conserved nature across different viral strains and its role in eliciting strong cellular immune responses, it has become a significant target for the development of broadly protective vaccines and immunotherapies. This guide focuses on the immunodominant epitope NP (118-126), a nonapeptide with the sequence RPQASGVYM, primarily in the context of Lymphocytic Choriomeningitis Virus (LCMV) in BALB/c mice, a widely used model for studying T-cell responses to viral infections. This epitope is recognized by cytotoxic T lymphocytes (CTLs) and is crucial for viral clearance. Preliminary studies have explored its immunogenicity, its potential as a vaccine candidate when delivered through various platforms, and the cellular mechanisms underlying the immune response it elicits.
Quantitative Data Summary
The following tables summarize key quantitative data from various preliminary studies investigating the immunogenicity and protective efficacy of Nucleoprotein (118-126).
Table 1: CD8+ T-Cell Responses to NP (118-126) in Different Immunization Models
| Immunization Model | Antigen | Mouse Strain | Time Point | NP (118-126)-Specific CD8+ T-Cells (% of total CD8+) | Reference |
| LCMV Infection | Live Virus | BALB/c | Day 8 post-infection | ~30% | |
| DNA Vaccine (pCMV-UMG4) | NP (118-126) minigene | BALB/c | 6 weeks post-immunization | 1.3% | |
| Recombinant Listeria monocytogenes (rLM-NP118–126) | NP (118-126) | BALB/c | Day 60 post-immunization | ~1 in 10^4 CTL precursors | [1][2] |
| Anthrax Toxin Fusion Protein (LFn-NP118-126 + PA) | NP (118-126) | BALB/c | 2 weeks post-immunization | Cytotoxic activity detected | [3] |
Table 2: Protective Efficacy of NP (118-126)-Based Vaccines
| Vaccine Platform | Challenge Virus | Outcome | Reference |
| DNA Vaccine (minigene) | LCMV | 75% survival | [4] |
| Recombinant Listeria monocytogenes (rLM-NP118–126) | LCMV | Protection against lethal intracerebral challenge at day 5 post-immunization | [2] |
| Anthrax Toxin Fusion Protein (LFn-NP118–126) | LCMV Armstrong | Lower viral titers in organs of vaccinated animals | |
| Anthrax Toxin Fusion Protein (LFn-NP118–126) | LCMV Clone 13 | Significantly lower viral titers compared to controls |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments frequently cited in studies of NP (118-126).
Peptide Synthesis and Purification
Solid-phase peptide synthesis (SPPS) is the standard method for producing the NP (118-126) peptide (RPQASGVYM).
-
Synthesis Strategy: Standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is predominantly used.[5] The synthesis is performed on a solid support resin, and amino acids are added sequentially.[6]
-
Materials and Reagents:
-
Fmoc-protected amino acids
-
Solid-phase resin (e.g., Rink Amide resin for C-terminal amide)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solvents: DMF, DCM, Methanol, Acetonitrile[7]
-
-
Procedure:
-
Resin Swelling: The resin is swollen in a suitable solvent like DMF.
-
Fmoc Deprotection: The Fmoc protecting group of the first amino acid on the resin is removed using 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and coupled to the deprotected amino group on the resin.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents.
-
Repeat: Steps 2-4 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail.
-
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Characterization: The purity and identity of the peptide are confirmed by analytical HPLC and mass spectrometry.[8]
Mouse Immunization
BALB/c (H-2d) mice are commonly used for studying the immunogenicity of the Ld-restricted NP (118-126) epitope.
-
DNA Vaccination:
-
Recombinant Listeria monocytogenes Vaccination:
-
Bacterial Strain: Attenuated strains of Listeria monocytogenes engineered to express and secrete the NP (118-126) epitope are used.[10]
-
Administration: Mice are immunized intravenously (i.v.) or intraperitoneally (i.p.).
-
-
Anthrax Toxin Fusion Protein Vaccination:
Intracellular Cytokine Staining (ICS) for IFN-γ
ICS is a common method to quantify antigen-specific T-cell responses by measuring cytokine production at the single-cell level.
-
Materials:
-
Splenocytes from immunized mice
-
NP (118-126) peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-CD8 and anti-IFN-γ antibodies (fluorochrome-conjugated)
-
Fixation and permeabilization buffers
-
-
Procedure:
-
Cell Stimulation: Splenocytes are stimulated in vitro with the NP (118-126) peptide for several hours in the presence of a protein transport inhibitor.[3]
-
Surface Staining: Cells are stained with an anti-CD8 antibody.[3]
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow intracellular antibody staining.
-
Intracellular Staining: Cells are stained with an anti-IFN-γ antibody.
-
Flow Cytometry: The percentage of IFN-γ-producing CD8+ T-cells is determined by flow cytometry.[9]
-
Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is another sensitive method for quantifying cytokine-secreting cells.
-
Procedure:
-
Plate Coating: An ELISPOT plate is coated with an anti-IFN-γ capture antibody.
-
Cell Plating: Splenocytes from immunized mice are plated in the presence or absence of the NP (118-126) peptide.
-
Incubation: The plate is incubated to allow cytokine secretion.
-
Detection: Cells are removed, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added to develop colored spots, each representing a cytokine-secreting cell.
-
Analysis: The spots are counted to determine the frequency of antigen-specific T-cells.[3]
-
In Vivo Cytotoxicity Assay
This assay measures the ability of immunized mice to kill target cells presenting the specific epitope in vivo.
-
Procedure:
-
Target Cell Preparation: Splenocytes from naive mice are divided into two populations. One is pulsed with the NP (118-126) peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSE). The other is not pulsed with the peptide and is labeled with a low concentration of the same dye.
-
Cell Transfer: The two populations of labeled cells are mixed and injected intravenously into immunized and control mice.
-
Analysis: After a few hours, splenocytes from the recipient mice are analyzed by flow cytometry to determine the ratio of peptide-pulsed to unpulsed target cells. Specific lysis is calculated based on the reduction of the peptide-pulsed population in immunized mice compared to control mice.[11]
-
Visualizations
Signaling and Experimental Workflows
Caption: T-Cell activation by the NP (118-126) epitope presented on MHC Class I.
Caption: A generalized workflow for assessing the immunogenicity of NP (118-126).
Caption: The logical steps involved in generating a T-cell response via DNA vaccination.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Two Overlapping Subdominant Epitopes Identified by DNA Immunization Induce Protective CD8+ T-Cell Populations with Differing Cytolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide synthesis and purification — English [pharma.uni-bonn.de]
- 6. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 [mdpi.com]
- 7. biomatik.com [biomatik.com]
- 8. jpt.com [jpt.com]
- 9. Direct Ex Vivo Kinetic and Phenotypic Analyses of CD8+ T-Cell Responses Induced by DNA Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Nucleoprotein (118-126) Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic characteristics of the Nucleoprotein (118-126) peptide, a crucial epitope in immunological research. The information presented herein is intended to support research and development efforts in vaccine design and immunotherapy.
Core Characteristics
The Nucleoprotein (118-126) peptide, with the amino acid sequence Arginine-Proline-Glutamine-Alanine-Serine-Glycine-Valine-Tyrosine-Methionine (RPQASGVYM), is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope derived from the nucleoprotein of the Lymphocytic choriomeningitis virus (LCMV), specifically the Armstrong strain.[1][2][3][4] This nonapeptide is a critical target for the cellular immune response in H-2d mice, where it is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Ld.[3][5] The recognition of the NP(118-126)-H-2Ld complex by CD8+ T-cells is a key event in the clearance of LCMV infection and the establishment of protective immunity.[5]
Physicochemical Properties
A summary of the key physicochemical properties of the NP(118-126) peptide is provided in the table below. These parameters are essential for its synthesis, purification, and application in various immunological assays.
| Property | Value | Reference |
| Sequence | RPQASGVYM | [2][6] |
| Molecular Weight | 1008.16 g/mol | [2] |
| Purity | >90-95% (Commercially available) | [2][7] |
| Storage Conditions | -20°C | [2] |
| Solubility | Soluble in water | [6] |
Immunological Properties and Function
The primary function of the NP(118-126) peptide is its role as a potent activator of the adaptive immune system. Upon intracellular processing of the viral nucleoprotein, this peptide is loaded onto MHC class I H-2Ld molecules and transported to the surface of infected cells. This complex is then recognized by the T-cell receptor (TCR) of specific CD8+ cytotoxic T-lymphocytes, triggering their activation, proliferation, and differentiation into effector cells capable of lysing infected cells.[1][3][5]
MHC Binding Affinity
The NP(118-126) peptide exhibits a high binding affinity for the H-2Ld MHC class I molecule, a crucial factor for its immunodominance.[1][8] Studies have shown that this peptide can effectively stabilize the H-2Ld molecule on the cell surface.[8]
| Virus Strain | Peptide Sequence | H-2Ld Binding Affinity (µM) | Reference |
| LCMV ARM | RPQASGVYM | <1 | [8] |
| LFV | RPQASGVYM | <1 | [1] |
| Mopeia virus | RPQASGVYM | <1 | [1] |
| Sabia virus | RSASGGYYL | 10 | [1][8] |
Experimental Protocols
This section details the methodologies for key experiments involving the NP(118-126) peptide.
Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
The RPQASGVYM peptide is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.[9][10]
Protocol Outline:
-
Resin Preparation: A suitable resin, such as Rink Amide resin, is swollen in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Methionine) is activated and coupled to the resin.
-
Washing: The resin is washed to remove excess reagents.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Tyrosine, Valine, Glycine, Serine, Alanine, Glutamine, Proline, Arginine).
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.[9]
MHC Class I Binding Assay
MHC Stabilization Assay
This assay measures the ability of a peptide to stabilize empty MHC class I molecules on the surface of cells.[8]
Protocol Outline:
-
Cell Culture: P815 cells (H-2d) are cultured under standard conditions.
-
Peptide Incubation: Cells are incubated overnight at 26°C with varying concentrations of the NP(118-126) peptide. This low temperature promotes the stabilization of empty MHC molecules by exogenous peptides.
-
Staining: Cells are stained with a fluorescently labeled monoclonal antibody specific for the H-2Ld molecule.
-
Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. An increase in MFI compared to cells incubated without peptide indicates peptide binding and stabilization of the MHC molecule.
Cytotoxic T-Lymphocyte (CTL) Cytotoxicity Assay
Chromium-51 (⁵¹Cr) Release Assay
This classic assay measures the ability of CTLs to lyse target cells presenting the NP(118-126) peptide.[1][2]
Protocol Outline:
-
Target Cell Preparation: Target cells (e.g., P815 or BALB/c clone 7) are labeled with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄.[1][2]
-
Peptide Pulsing: The labeled target cells are washed and then incubated with a specific concentration of the NP(118-126) peptide to allow for peptide-MHC complex formation on the cell surface.[1]
-
Effector Cell Preparation: Effector CTLs are obtained from the spleens of LCMV-infected or peptide-immunized mice.
-
Co-incubation: The ⁵¹Cr-labeled, peptide-pulsed target cells are co-incubated with the effector CTLs at various effector-to-target (E:T) ratios for 4-6 hours.[2]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Radioactivity Measurement: The amount of ⁵¹Cr released into the supernatant, which is proportional to the extent of cell lysis, is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100.[1]
Signaling Pathways and Experimental Workflows
T-Cell Activation by NP(118-126)
The interaction between the NP(118-126)-H-2Ld complex on an antigen-presenting cell (APC) and the T-cell receptor (TCR) on a CD8+ T-cell initiates a cascade of intracellular signaling events, leading to T-cell activation.
Experimental Workflow for CTL Response Analysis
The following diagram illustrates a typical workflow for analyzing the CTL response to the NP(118-126) peptide.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Intracellular Delivery of a Cytolytic T-Lymphocyte Epitope Peptide by Pertussis Toxin to Major Histocompatibility Complex Class I without Involvement of the Cytosolic Class I Antigen Processing Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Common antiviral cytotoxic t-lymphocyte epitope for diverse arenaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common Antiviral Cytotoxic T-Lymphocyte Epitope for Diverse Arenaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple culture protocol to detect peptide-specific cytotoxic T lymphocyte precursors in the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Cytokine Production by Virus-Specific CD8 T Cells in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. rsc.org [rsc.org]
- 10. Synthetic Evaluation of Standard and Microwave-Assisted Solid Phase Peptide Synthesis of a Long Chimeric Peptide Derived from Four Plasmodium falciparum Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Stimulation with Nucleoprotein (118-126)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro stimulation of T cells using the Nucleoprotein (118-126) peptide. The methodologies cover common assays for assessing antigen-specific T cell responses, including Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS) with flow cytometry.
The Nucleoprotein (118-126) peptide, with the sequence RPQASGVYM, is a well-characterized immunodominant H-2d-restricted CD8+ T cell epitope from the Lymphocytic Choriomeningitis Virus (LCMV) nucleoprotein.[1][2] It is frequently used as a model antigen in immunology research to study T cell activation, memory formation, and anti-viral immunity.
Key Experimental Assays
Two primary methods are employed to quantify the response of T cells to peptide stimulation:
-
Intracellular Cytokine Staining (ICS): This flow cytometry-based assay allows for the multiparametric analysis of cytokine production at the single-cell level.[3][4] It enables the simultaneous identification of the phenotype of the responding T cells (e.g., CD4+ or CD8+) and the profile of cytokines they produce.[3]
-
Enzyme-Linked Immunospot (ELISpot): A highly sensitive method that captures and visualizes secreted cytokines from individual cells, resulting in "spots" on a membrane.[5][6] Each spot corresponds to a single cytokine-secreting cell, providing a quantitative measure of the frequency of antigen-specific cells.[3][5]
Experimental Protocols
I. Preparation of Cells and Reagents
-
Cell Source: Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes are commonly used.[7][8] Isolate cells using standard density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture Medium: Use complete RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Peptide Stock Solution: Dissolve the Nucleoprotein (118-126) peptide in sterile, endotoxin-free DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL). Store at -20°C or -80°C. Further dilute in cell culture medium to create working solutions.
II. Intracellular Cytokine Staining (ICS) Protocol
This protocol is adapted from standard methodologies for assessing antigen-specific T cell responses.[4][7]
-
Cell Plating: Resuspend PBMCs or splenocytes in cell culture medium at a concentration of 1-2 x 10^7 cells/mL.[7] Add 100 µL of the cell suspension (1-2 x 10^6 cells) to each well of a 96-well round-bottom plate.
-
Stimulation:
-
Test Wells: Add the Nucleoprotein (118-126) peptide to the respective wells at a final concentration typically ranging from 1 to 10 µg/mL (approximately 1 to 10 µM).[4][9]
-
Negative Control: Add an equivalent volume of vehicle (e.g., DMSO diluted in medium) to control for non-specific activation.
-
Positive Control: Use a polyclonal stimulus like phorbol (B1677699) myristate acetate (B1210297) (PMA) and ionomycin (B1663694) or a different control peptide pool.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-6 hours.[2][7]
-
Protein Transport Inhibition: For the final 4-5 hours of incubation, add a protein transport inhibitor, such as Brefeldin A (e.g., 10 µg/mL) or Monensin (e.g., 3 µM), to block cytokine secretion and allow for intracellular accumulation.[4][7][10]
-
Staining:
-
Wash the cells with FACS buffer (PBS with 1-2% FBS).
-
Perform surface staining by incubating with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4) for 30 minutes at 4°C.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining by incubating with fluorochrome-conjugated antibodies against cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.
-
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software. Gate on the lymphocyte population, then on CD3+ T cells, and subsequently on CD8+ or CD4+ subsets to determine the percentage of cells producing specific cytokines.
III. ELISpot Protocol
This protocol provides a general workflow for the ELISpot assay to detect cytokine-secreting cells.[5][6]
-
Plate Preparation: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) overnight at 4°C. Wash and block the plate to prevent non-specific binding.
-
Cell Plating: Add 2-5 x 10^5 PBMCs or splenocytes per well.
-
Stimulation:
-
Test Wells: Add the Nucleoprotein (118-126) peptide at a final concentration of 1-10 µg/mL.
-
Negative Control: Add culture medium only.
-
Positive Control: Add a mitogen like Phytohemagglutinin (PHA).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) and incubate for 1 hour.
-
Wash the plate and add a substrate solution that will be converted by the enzyme into a colored precipitate, forming spots.
-
-
Data Analysis: Once the spots have developed, wash the plate, allow it to dry, and count the spots using an automated ELISpot reader. Results are typically expressed as spot-forming cells (SFCs) per million input cells.
Data Presentation
The following tables summarize typical quantitative parameters used in and expected from in vitro stimulation experiments with Nucleoprotein (118-126).
Table 1: Experimental Parameters for In Vitro T Cell Stimulation
| Parameter | Intracellular Cytokine Staining (ICS) | ELISpot Assay |
| Cell Type | PBMCs, Splenocytes | PBMCs, Splenocytes |
| Cell Seeding Density | 1-2 x 10^6 cells/well (96-well plate)[2] | 2-5 x 10^5 cells/well (96-well plate) |
| Peptide Concentration | 1-10 µg/mL (approx. 1-10 µM)[4][9] | 1-10 µg/mL |
| Incubation Time | 5-6 hours[2][7] | 18-24 hours |
| Protein Transport Inhibitor | Brefeldin A or Monensin[4][7][10] | Not Applicable |
Table 2: Common Readouts and Expected Results
| Assay | Primary Readout | Typical Positive Response (Example) |
| ICS | % of Cytokine+ cells within CD8+ T cell population | 0.5 - 5% IFN-γ+ of CD8+ T cells |
| ELISpot | Spot Forming Cells (SFC) / 10^6 cells | 50 - 500 IFN-γ SFC / 10^6 PBMCs |
Note: Expected results can vary significantly based on the donor's immune status (e.g., prior exposure to LCMV), cell viability, and specific experimental conditions.
Visualized Workflows and Pathways
Experimental Workflow for Intracellular Cytokine Staining
Caption: Workflow for detecting intracellular cytokines via flow cytometry.
Simplified T Cell Activation Signaling Pathway
Caption: Simplified signaling cascade upon T cell receptor engagement.
References
- 1. Nondominant CD8 T Cells Are Active Players in the Vaccine-Induced Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Ex Vivo Kinetic and Phenotypic Analyses of CD8+ T-Cell Responses Induced by DNA Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
- 4. Comparison between enzyme‐linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS‐CoV‐2 after symptomatic COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 6. T Cell ELISPOT: For the Identification of Specific Cytokine-Secreting T Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. stemcell.com [stemcell.com]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Nucleoprotein (118-126) in ELISpot and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nucleoprotein (NP) 118-126 peptide, with the sequence RPQASGVYM, is an immunodominant H-2Ld-restricted epitope from the Lymphocytic Choriomeningitis Virus (LCMV).[1][2][3] It is a powerful tool for studying antigen-specific CD8+ T cell responses in BALB/c mice.[1] This document provides detailed application notes and protocols for the use of NP (118-126) in two common immunology assays: the Enzyme-Linked Immunospot (ELISpot) assay and flow cytometry for intracellular cytokine staining (ICS). These techniques are crucial for quantifying the frequency and function of NP (118-126)-specific T cells, which is vital for vaccine development and immunotherapy research.[4][5]
Data Presentation
The following tables summarize quantitative data from representative studies utilizing the NP (118-126) peptide in ELISpot and flow cytometry assays.
Table 1: Representative Data from Flow Cytometry Intracellular Cytokine Staining (ICS) Assays
| Cell Source | Stimulus | Marker | Percentage of CD8+ T cells | Reference |
| Splenocytes from LCMV-infected BALB/c mice (Day 8 p.i.) | LCMV NP (118-126) peptide | Intracellular IFN-γ | >66% of NP-specific CD8+ T cells expressed high levels of Mac-1 | [6] |
| Splenocytes from LCMV-infected BALB/c mice (Day 8 p.i.) | IL-12 + IL-18 | Intracellular IFN-γ | ~80% of NP118 tetramer+ CD8+ T cells | [7] |
| Splenocytes from mice immunized with MVA-NP (Day 7 p.i.) | LCMV NP (118-126) peptide | Intracellular IFN-γ | ~0.8% of total CD8+ T cells | [8] |
| Splenocytes from LCMV-infected BALB/c mice | LCMV NP (118-126) peptide | Intracellular IFN-γ | Varies with effector-to-stimulator ratio | [9] |
p.i. = post-infection
Table 2: Representative Data from ELISpot Assays
| Cell Source | Stimulus | Cytokine Detected | Spot Forming Cells (SFC) / 10^6 cells | Reference |
| Splenocytes from HLA-A*0201 transgenic mice infected with rVACV-NP | Predicted NP epitopes | IFN-γ | Data presented as net SFC | [10] |
| PBMC from LCMV-exposed human donors | Individual NP peptides | IFN-γ | Data presented as net SFC per 10^6 purified CD8+ T cells | |
| Splenocytes from mice immunized with pLCMV-NP DNA vaccine | Pool of immunodominant NP epitopes | IFN-γ | Dose-dependent increase in SFC | [11] |
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for Detection of NP (118-126)-Specific T Cells
This protocol outlines the steps for performing an ELISpot assay to quantify the frequency of IFN-γ secreting cells in response to stimulation with the NP (118-126) peptide.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
NP (118-126) peptide (lyophilized, reconstitute in sterile DMSO and dilute in culture medium)
-
Single-cell suspension of splenocytes from immunized or infected mice
-
Positive control (e.g., PHA or anti-CD3/CD28 antibodies)
-
Negative control (medium alone)
-
Automated ELISpot reader or dissecting microscope
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Washing: Wash the plates three times with sterile PBS.
-
Blocking: Block the wells with RPMI-1640 containing 10% FBS for at least 1 hour at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2x10^5 to 5x10^5 cells per well.
-
Stimulation: Add the NP (118-126) peptide to the wells at a final concentration of 1-10 µg/mL. Include positive and negative controls in separate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Washing: Lyse the cells with distilled water and wash the plate five times with PBS containing 0.05% Tween-20 (PBST).
-
Detection Antibody: Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Enzyme Conjugate: Add Streptavidin-ALP or Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Substrate Addition: Add the substrate (BCIP/NBT for ALP or AEC for HRP) and incubate until distinct spots emerge.
-
Stopping the Reaction: Stop the reaction by washing with distilled water.
-
Plate Reading: Allow the plate to dry completely and count the spots using an automated ELISpot reader or a dissecting microscope.
Protocol 2: Flow Cytometry with Intracellular Cytokine Staining (ICS) for NP (118-126)-Specific T Cells
This protocol describes the detection and quantification of NP (118-126)-specific, IFN-γ producing CD8+ T cells using flow cytometry.
Materials:
-
Single-cell suspension of splenocytes from immunized or infected mice
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
NP (118-126) peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-mouse CD16/32 antibody (Fc block)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD8, CD44)
-
Fixation/Permeabilization buffer
-
Permeabilization buffer
-
Fluorochrome-conjugated anti-mouse IFN-γ antibody
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes and adjust the cell concentration to 1x10^7 cells/mL in complete RPMI medium.
-
In Vitro Stimulation:
-
Add 1x10^6 cells to each FACS tube.
-
Add the NP (118-126) peptide to a final concentration of 1-10 µg/mL.
-
Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A (e.g., GolgiPlug) or Monensin (e.g., GolgiStop) to each tube to inhibit cytokine secretion.
-
Incubate for an additional 4-6 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Block Fc receptors by incubating with anti-mouse CD16/32 for 10-15 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD8, anti-CD44) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with Permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in Permeabilization buffer containing the fluorochrome-conjugated anti-IFN-γ antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer. Be sure to collect a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Gate on CD8+ T cells.
-
Within the CD8+ population, quantify the percentage of cells expressing IFN-γ.
-
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Common Antiviral Cytotoxic T-Lymphocyte Epitope for Diverse Arenaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. jpt.com [jpt.com]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Expression of CCL20 and Granulocyte-Macrophage Colony-Stimulating Factor, but Not Flt3-L, from Modified Vaccinia Virus Ankara Enhances Antiviral Cellular and Humoral Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. journals.asm.org [journals.asm.org]
- 11. A highly optimized DNA vaccine confers complete protective immunity against high-dose lethal lymphocytic choriomeningitis virus challenge - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleoprotein (118-126) in Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleoprotein (NP) is a highly conserved internal antigen of many viruses, making it an attractive target for universal vaccine development. The specific epitope NP(118-126), with the amino acid sequence RPQASGVYM, is an immunodominant H-2d restricted cytotoxic T-lymphocyte (CTL) epitope from the Lymphocytic choriomeningitis virus (LCMV).[1][2][3] Due to its high immunogenicity and ability to elicit robust CD8+ T-cell responses, NP(118-126) is a critical tool in preclinical vaccine research, particularly for studying T-cell-mediated immunity and developing vaccines against arenaviruses like Lassa virus, which shares homologous epitopes.[3][4] These application notes provide an overview of the utility of NP(118-126) in vaccine development and detailed protocols for its use in experimental settings.
Applications of Nucleoprotein (118-126) in Vaccine Research
The NP(118-126) epitope is primarily utilized in several key areas of vaccine development:
-
Evaluation of T-Cell Mediated Immunity: As a potent stimulator of CD8+ T-cells, the NP(118-126) peptide is widely used to assess the cellular immunogenicity of vaccine candidates.
-
DNA Vaccine Development: Minigenes encoding the NP(118-126) epitope are incorporated into DNA plasmids to investigate the efficacy of nucleic acid-based vaccination strategies.[1][2]
-
Challenge Studies: Animal models, typically BALB/c mice (H-2d haplotype), are immunized with NP(118-126)-based vaccines and subsequently challenged with LCMV to evaluate protective efficacy.[2][5]
-
Cross-Protective Immunity Studies: The partial homology of the NP(118-126) epitope across different arenaviruses, such as Lassa virus, allows for the investigation of cross-protective vaccine strategies.[4][6]
-
Adjuvant and Delivery System Screening: The well-characterized immune response to NP(118-126) provides a reliable platform for testing the efficacy of novel adjuvants and vaccine delivery systems.
-
Adoptive T-Cell Transfer Studies: NP(118-126)-specific T-cells can be generated and adoptively transferred to study their in vivo function and therapeutic potential.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies utilizing the NP(118-126) epitope, providing insights into its immunogenicity and protective efficacy.
Table 1: Efficacy of NP(118-126)-Based DNA Vaccines in Mice
| Vaccine Platform | Immunization Regimen | Challenge Virus & Dose | Protection Rate (%) | Reference(s) |
| DNA plasmid (pNP) | 3 x 200 µg intramuscularly | LCMV clone 13/28b (persistent) | 50 | [2] |
| DNA minigene (ubiquitinated) | 3 x 100 µg intramuscularly | LCMV (lethal dose) | ~90-100 | |
| DNA minigene (non-ubiquitinated) | 3 x 100 µg intramuscularly | LCMV (lethal dose) | Low | |
| DNA plasmid (pLCMV-NP) with electroporation | 3 immunizations | LCMV (20 LD50 intracranially) | 100 | [5] |
| DNA plasmid (pLCMV-NP) with electroporation | 1 immunization | LCMV (20 LD50 intracranially) | 67 | [5] |
Table 2: Cross-Protection Studies with Lassa Virus (LASV) NP(118-126)
| Vaccine Platform | Immunization Regimen | Challenge Virus | Protection Rate (%) | Finding | Reference(s) |
| DNA vaccine (LASV NP) | Not specified | LCMV | 50 (partial) | Cross-protection observed | [6] |
| DNA vaccine (LASV NP118-126 minigene) | Not specified | LCMV | Partial protection | Epitope is cross-reactive | [6] |
| DNA vaccine (LASV NP118-126 minigene) | Not specified | Pichinde virus (PICV) | No protection | Epitope-specific cross-protection is limited | [6] |
Table 3: NP(118-126) Specific CD8+ T-Cell Responses in Mice
| Immunization Method | Time Point | NP(118-126) Specific CTL Precursor Frequency (per 10^3 spleen cells) | Reference(s) |
| LCMV infection (200 pfu) | Day 8 | 1 | [9] |
| LCMV infection (200 pfu) | Day 60 | 0.1 | [9] |
| Recombinant Listeria monocytogenes expressing NP(118-126) | Day 8 | ~0.5 | [9] |
| Recombinant Listeria monocytogenes expressing NP(118-126) | Day 60 | ~0.05 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the NP(118-126) epitope.
Protocol 1: DNA Minigene Vaccine Construction and Immunization
This protocol describes the creation of a DNA vaccine encoding the NP(118-126) epitope and its administration to mice.
1. Minigene Design and Plasmid Construction: a. Synthesize a DNA oligonucleotide encoding the NP(118-126) amino acid sequence (RPQASGVYM). b. For enhanced immunogenicity, a sequence encoding ubiquitin can be fused to the 5' end of the minigene. c. Clone the minigene sequence into a mammalian expression vector (e.g., pVAX1) under the control of a strong promoter like the cytomegalovirus (CMV) promoter. d. Verify the construct by DNA sequencing.
2. Plasmid DNA Preparation: a. Transform the expression vector into a suitable E. coli strain for plasmid amplification. b. Purify the plasmid DNA using a commercial endotoxin-free plasmid purification kit. c. Resuspend the purified DNA in sterile saline at a concentration of 1 mg/ml.
3. Mouse Immunization: a. Use 6-8 week old BALB/c mice. b. Anesthetize the mice and inject 50 µl of the plasmid DNA solution (50 µg) into each anterior tibialis muscle using a 28-gauge needle. c. Administer booster immunizations at 2-3 week intervals for a total of 2-3 injections.
Protocol 2: In Vivo Cytotoxicity (CTL) Assay
This assay measures the ability of immunized mice to kill target cells presenting the NP(118-126) epitope in vivo.
1. Preparation of Target and Control Cells: a. Isolate splenocytes from a naïve BALB/c donor mouse. b. Divide the splenocytes into two populations. c. Label one population with a high concentration of CFSE (e.g., 5 µM) to create the target cells (CFSE^high). d. Label the second population with a low concentration of CFSE (e.g., 0.5 µM) to create the control cells (CFSE^low). e. Pulse the CFSE^high target cells with 1-10 µg/ml of NP(118-126) peptide for 1 hour at 37°C. Leave the CFSE^low control cells unpulsed.
2. Adoptive Transfer: a. Wash both cell populations to remove excess peptide and CFSE. b. Mix the CFSE^high target cells and CFSE^low control cells at a 1:1 ratio. c. Inject a total of 1-2 x 10^7 mixed cells intravenously into immunized and naïve control mice.
3. Analysis: a. After 16-20 hours, sacrifice the mice and prepare single-cell suspensions from the spleens. b. Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells. c. Calculate the percentage of specific lysis using the following formula: % Specific Lysis = (1 - (Ratio in immunized mice / Ratio in naïve mice)) x 100 where Ratio = (% CFSE^high cells / % CFSE^low cells).
Protocol 3: Intracellular Cytokine Staining (ICS)
This protocol is for the detection of NP(118-126)-specific T-cells that produce cytokines like IFN-γ upon stimulation.
1. Cell Stimulation: a. Prepare single-cell suspensions of splenocytes from immunized and control mice. b. Plate 1-2 x 10^6 cells per well in a 96-well plate. c. Stimulate the cells with 1-10 µg/ml of NP(118-126) peptide for 5-6 hours at 37°C. Include a no-peptide control. d. Add a protein transport inhibitor (e.g., Brefeldin A) for the final 4 hours of incubation.
2. Staining: a. Wash the cells and stain for surface markers (e.g., CD3, CD8) and a viability dye. b. Fix and permeabilize the cells using a commercial kit. c. Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies.
3. Flow Cytometry Analysis: a. Acquire the stained cells on a flow cytometer. b. Gate on live, singlet, CD3+, and CD8+ T-cells. c. Quantify the percentage of cytokine-positive cells within the CD8+ T-cell population in response to peptide stimulation.
Signaling Pathway
The recognition of the NP(118-126) peptide presented on MHC class I molecules by the T-cell receptor (TCR) on CD8+ T-cells initiates a signaling cascade leading to T-cell activation, proliferation, and effector functions.
Conclusion
The Nucleoprotein (118-126) epitope is an invaluable tool for researchers in the field of vaccine development. Its high immunogenicity and well-characterized T-cell response provide a robust system for evaluating novel vaccine platforms, adjuvants, and delivery systems. The protocols and data presented here offer a comprehensive guide for the effective application of this important immunological reagent in preclinical research.
References
- 1. journals.asm.org [journals.asm.org]
- 2. DNA vaccination against persistent viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Vaccination Strategies against Highly Pathogenic Arenaviruses: The Next Steps toward Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly optimized DNA vaccine confers complete protective immunity against high-dose lethal lymphocytic choriomeningitis virus challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The search for animal models for Lassa fever vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. oncotarget.com [oncotarget.com]
- 9. pnas.org [pnas.org]
Application Notes and Protocols for Induction of Cytotoxic T Lymphocyte Responses using Nucleoprotein (118-126)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleoprotein (NP) of Lymphocytic Choriomeningitis Virus (LCMV), specifically the amino acid sequence 118-126 (RPQASGVYM), is a well-characterized, immunodominant peptide epitope.[1][2] In BALB/c mice, which express the H-2d haplotype, this peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Ld.[1] This presentation elicits a robust and highly specific cytotoxic T lymphocyte (CTL) response, making it an invaluable tool for immunological research, vaccine development, and the evaluation of novel immunotherapies.[1][2] The NP (118-126) peptide is also a major target antigen for cross-reactive anti-influenza A virus CTLs.
This document provides detailed application notes and protocols for utilizing the NP (118-126) peptide to induce and characterize CTL responses in vitro and in vivo.
Peptide Specifications
| Property | Value |
| Sequence | Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met (RPQASGVYM) |
| MHC Restriction | H-2Ld |
| Source Organism | Lymphocytic Choriomeningitis Virus (LCMV) |
| Molecular Weight | ~1008.16 Da |
| Purity | >95% recommended for in vitro and in vivo studies |
| Storage | Store lyophilized peptide at -20°C. Reconstituted peptide solutions can be stored at -20°C or -80°C. Avoid multiple freeze-thaw cycles. |
Applications
-
Induction of CTLs: For in vivo immunization to generate NP (118-126)-specific CTLs for subsequent analysis.
-
In vitro CTL stimulation: For the restimulation and expansion of NP (118-126)-specific CTLs from immunized animals.
-
Target cell sensitization: For pulsing target cells in cytotoxicity assays to measure the lytic activity of CTLs.
-
Positive control in immunological assays: As a potent stimulus for IFN-γ production in ELISpot and Intracellular Cytokine Staining (ICCS) assays.
-
MHC-peptide binding studies: To investigate the interaction between peptides and MHC class I molecules.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from studies utilizing the NP (118-126) peptide to induce and measure CTL responses.
Table 1: In Vitro Cytotoxicity (Chromium-51 Release Assay)
| Effector:Target (E:T) Ratio | % Specific Lysis of NP (118-126) Pulsed Target Cells | Reference |
| 50:1 | ~50-60% | [1] |
| 25:1 | ~40-50% | [1] |
| 10:1 | ~30-40% | [3] |
| 5:1 | ~20-30% | [1][3] |
| 1:1 | ~10-20% | [4] |
Note: The percentage of specific lysis can vary depending on the specific experimental conditions, including the source and activation state of effector cells and the type of target cells used.
Table 2: Frequency of IFN-γ Producing NP (118-126)-Specific T Cells
| Assay | Stimulation | % of CD8+ T cells producing IFN-γ | Reference |
| Intracellular Cytokine Staining (ICCS) | NP (118-126) peptide | ~1-5% (following in vivo immunization) | [5][6] |
| ELISpot | NP (118-126) peptide | 100-500 Spot Forming Units (SFU) per 10^6 splenocytes | [7] |
Note: The frequency of IFN-γ producing cells is highly dependent on the immunization protocol, the time point of analysis post-immunization, and the specific restimulation conditions.
Table 3: MHC Class I Binding Affinity
| Peptide | MHC Allele | Binding Affinity (IC50) | Notes | Reference |
| NP (118-126) | H-2Ld | High Affinity (Specific IC50 values not consistently reported, but characterized by strong binding) | The presence of Proline at position 2 is a known anchor residue for H-2Ld, contributing to the high-affinity interaction.[8] | [1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)
This protocol details the measurement of the cytotoxic activity of NP (118-126)-specific CTLs against peptide-pulsed target cells.
Materials:
-
Effector cells: Splenocytes from BALB/c mice immunized with NP (118-126) peptide or infected with LCMV.
-
Target cells: P815 (H-2d) mastocytoma cells or other suitable H-2d positive cell line.
-
NP (118-126) peptide (1 mg/mL stock in DMSO).
-
Sodium Chromate (51Cr) solution.
-
Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Fetal Bovine Serum (FBS).
-
96-well round-bottom plates.
-
Gamma counter.
-
1% Triton X-100 solution.
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 target cells in 50 µL of cRPMI.
-
Add 100 µCi of 51Cr and incubate for 1 hour at 37°C, 5% CO2.
-
Wash the cells three times with 10 mL of cRPMI to remove excess 51Cr.
-
Resuspend the labeled target cells in cRPMI at a concentration of 1 x 10^5 cells/mL.
-
-
Peptide Pulsing of Target Cells:
-
Incubate the 51Cr-labeled target cells with 1 µM of NP (118-126) peptide for 1 hour at 37°C.[3]
-
Wash the cells once to remove unbound peptide.
-
Resuspend the peptide-pulsed target cells at 1 x 10^5 cells/mL in cRPMI.
-
-
Assay Setup:
-
Plate 100 µL of effector cells at various concentrations in a 96-well round-bottom plate to achieve the desired Effector:Target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).
-
Add 100 µL of peptide-pulsed target cells (1 x 10^4 cells) to each well.
-
Controls:
-
Spontaneous release: Target cells incubated with medium alone.
-
Maximum release: Target cells incubated with 1% Triton X-100.
-
-
-
Incubation:
-
Harvesting and Counting:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well and transfer to tubes suitable for gamma counting.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: Intracellular Cytokine Staining (ICCS) for IFN-γ
This protocol describes the detection of IFN-γ production by NP (118-126)-specific CD8+ T cells at the single-cell level.
Materials:
-
Splenocytes from immunized BALB/c mice.
-
NP (118-126) peptide (1 mg/mL stock in DMSO).
-
Brefeldin A (Golgi transport inhibitor).
-
Anti-mouse CD8a antibody (conjugated to a fluorochrome, e.g., FITC).
-
Anti-mouse IFN-γ antibody (conjugated to a fluorochrome, e.g., PE).
-
Isotype control antibodies.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fixation/Permeabilization buffer.
-
Flow cytometer.
Procedure:
-
Cell Stimulation:
-
Prepare a single-cell suspension of splenocytes.
-
Plate 2 x 10^6 cells per well in a 96-well plate.
-
Stimulate the cells with 1 µM NP (118-126) peptide for 5-6 hours at 37°C, 5% CO2.[6][7]
-
For the last 4-5 hours of incubation, add Brefeldin A to the culture medium to block cytokine secretion.
-
Include an unstimulated control (cells with no peptide).
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain for the surface marker CD8 by incubating with a fluorescently labeled anti-CD8a antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in permeabilization buffer containing a fluorescently labeled anti-IFN-γ antibody or an isotype control.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T cell population and quantifying the percentage of cells that are positive for IFN-γ.
-
Protocol 3: IFN-γ ELISpot Assay
This protocol allows for the quantification of the frequency of NP (118-126)-specific, IFN-γ-secreting T cells.
Materials:
-
Mouse IFN-γ ELISpot kit (containing capture antibody, detection antibody, and substrate).
-
PVDF-membrane 96-well ELISpot plates.
-
Splenocytes from immunized BALB/c mice.
-
NP (118-126) peptide (1 mg/mL stock in DMSO).
-
cRPMI medium.
-
35% Ethanol (B145695) (for plate pre-wetting).
-
PBS and PBS-Tween (PBST).
-
ELISpot reader.
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 15 µL of 35% ethanol for 1 minute.
-
Wash the plate three times with sterile PBS.
-
Coat the wells with anti-mouse IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate three times with sterile PBS to remove the coating antibody.
-
Block the plate with cRPMI for at least 1 hour at 37°C.
-
Prepare a single-cell suspension of splenocytes.
-
Add splenocytes to the wells at different densities (e.g., 2.5 x 10^5, 5 x 10^5 cells/well).
-
Add NP (118-126) peptide to the wells at a final concentration of 1-10 µM.
-
Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Detection:
-
Wash the plate three times with PBST to remove the cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Add streptavidin-alkaline phosphatase (or HRP) conjugate and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST and then twice with PBS.
-
-
Spot Development and Analysis:
-
Add the substrate solution (e.g., BCIP/NBT for AP or AEC for HRP) and incubate until distinct spots appear.
-
Stop the reaction by washing the plate with tap water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million cells.
-
Visualizations
References
- 1. Common Antiviral Cytotoxic T-Lymphocyte Epitope for Diverse Arenaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Intracellular Delivery of a Cytolytic T-Lymphocyte Epitope Peptide by Pertussis Toxin to Major Histocompatibility Complex Class I without Involvement of the Cytosolic Class I Antigen Processing Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Binding of peptides lacking consensus anchor residue alters H-2Ld serologic recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Applications of High-Purity Nucleoprotein (118-126)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoprotein (118-126) is a synthetic peptide fragment corresponding to amino acids 118-126 of the Lymphocytic choriomeningitis virus (LCMV) nucleoprotein. This peptide, with the sequence H-RPQASGVYM-OH, is a well-characterized, immunodominant H-2Ld-restricted epitope recognized by CD8+ T cells in BALB/c mice.[1][2][3] Its high immunogenicity makes it an invaluable tool in immunological research, particularly in studies of T-cell activation, antiviral immunity, and vaccine development. This document provides a comprehensive overview of commercial suppliers, applications, and detailed protocols for the use of high-purity Nucleoprotein (118-126).
Commercial Suppliers of High-Purity Nucleoprotein (118-126)
Several commercial suppliers offer high-purity synthetic Nucleoprotein (118-126) peptide for research purposes. The quality and purity of the peptide are critical for obtaining reliable and reproducible experimental results. Below is a summary of key suppliers and their product specifications.
| Supplier | Product Name | Purity | Amount | Format | Counterion | Applications |
| JPT Peptide Technologies | LCMV (strain Armstrong) Nucleoprotein 118-126, RPQASGVYM | > 90% (HPLC/MS) | 1 mg, 10 mg | Freeze-dried | TFA | T-cell Immunity, ELISPOT, ICS, Cytotoxicity Assays |
| MedchemExpress | Nucleoprotein (118-126) | Not specified | Various | Lyophilized | Not specified | Research |
| Pharmaffiliates | Nucleoprotein 118-126 | Not specified | Inquire | Not specified | Not specified | Research |
Key Applications and Experimental Protocols
Nucleoprotein (118-126) is primarily used to stimulate and detect specific CD8+ T cell responses both in vitro and in vivo. Its applications include, but are not limited to, T-cell activation assays, cytotoxicity assays, and as a model antigen in immunization studies.
In Vitro T-Cell Stimulation and Analysis
A primary application of Nucleoprotein (118-126) is the in vitro stimulation of splenocytes or peripheral blood mononuclear cells (PBMCs) to identify and quantify antigen-specific T cells.
Caption: Workflow for in vitro T-cell stimulation using Nucleoprotein (118-126).
This protocol details the detection of intracellular cytokines (e.g., IFN-γ, TNF-α) in T cells following stimulation with Nucleoprotein (118-126).
Materials:
-
Isolated splenocytes or PBMCs
-
Complete RPMI-1640 medium
-
Nucleoprotein (118-126) peptide (1-10 µg/mL final concentration)
-
Brefeldin A or Monensin (protein transport inhibitor)
-
Anti-CD16/CD32 antibody (Fc block)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs in complete RPMI-1640 medium.
-
Stimulation:
-
Plate 1-2 x 10^6 cells per well in a 96-well plate.
-
Add Nucleoprotein (118-126) peptide to a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.[4]
-
-
Surface Staining:
-
Wash cells with FACS buffer.
-
Resuspend cells in FACS buffer containing Fc block and incubate for 10-15 minutes at 4°C.
-
Add fluorochrome-conjugated antibodies for surface markers and incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells with Permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend cells in Permeabilization buffer containing fluorochrome-conjugated antibodies for intracellular cytokines.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with Permeabilization buffer.
-
-
Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
This protocol is for quantifying the number of cytokine-secreting cells upon stimulation with Nucleoprotein (118-126).
Materials:
-
PVDF-membrane 96-well ELISPOT plate
-
Anti-cytokine capture antibody (e.g., anti-IFN-γ)
-
Sterile PBS
-
Blocking solution (e.g., RPMI-1640 with 10% FBS)
-
Isolated splenocytes or PBMCs
-
Nucleoprotein (118-126) peptide
-
Biotinylated anti-cytokine detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC, BCIP/NBT)
-
ELISPOT reader
Procedure:
-
Plate Preparation:
-
Pre-wet the ELISPOT plate with 35% ethanol (B145695) for 30 seconds, then wash with sterile water.
-
Coat the plate with anti-cytokine capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS and block with blocking solution for at least 2 hours at room temperature.
-
-
Cell Incubation:
-
Wash the plate with sterile PBS.
-
Add 2-5 x 10^5 cells per well.
-
Add Nucleoprotein (118-126) peptide to the desired final concentration.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Detection:
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Add biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.
-
Wash with PBST.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash with PBST, then with PBS.
-
-
Spot Development:
-
Add substrate solution and monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
-
Analysis: Count the spots using an ELISPOT reader.
In Vivo Immunization and Challenge Studies
Nucleoprotein (118-126) can be used as an immunogen to elicit a specific CD8+ T cell response in vivo. This is useful for studying T-cell memory and protective immunity.
Materials:
-
Nucleoprotein (118-126) peptide
-
Adjuvant (e.g., Incomplete Freund's Adjuvant - IFA, CpG oligonucleotides)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Vaccine Preparation:
-
Dissolve Nucleoprotein (118-126) in sterile PBS.
-
Emulsify the peptide solution with an equal volume of adjuvant (e.g., IFA) by vortexing or sonication until a stable emulsion is formed.
-
-
Immunization:
-
Inject mice subcutaneously (s.c.) or intraperitoneally (i.p.) with the peptide-adjuvant emulsion. A typical dose is 50-100 µg of peptide per mouse.
-
Booster immunizations can be given at 1-2 week intervals.
-
-
Analysis of Immune Response:
-
At a specified time point after the final immunization (e.g., 7-10 days), harvest spleens or blood.
-
Analyze the antigen-specific T cell response using ICS, ELISPOT, or cytotoxicity assays as described above.
-
T-Cell Receptor Signaling Pathway
The recognition of the Nucleoprotein (118-126) peptide presented by an MHC class I molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T cell initiates a complex signaling cascade leading to T-cell activation.
Caption: TCR signaling cascade upon recognition of Nucleoprotein (118-126)-MHC I complex.
The binding of the TCR and CD8 co-receptor to the peptide-MHC class I complex brings the kinase Lck into proximity with the TCR-CD3 complex, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). This creates docking sites for ZAP-70, which is subsequently activated and phosphorylates downstream adaptor proteins like LAT. Phosphorylated LAT serves as a scaffold to recruit and activate multiple signaling pathways, including the PLCγ1, PI3K, and Ras/MAPK pathways, ultimately leading to cytokine production, proliferation, and cytotoxic activity of the CD8+ T cell.
References
- 1. jpt.com [jpt.com]
- 2. oncotarget.com [oncotarget.com]
- 3. An inducible transgenic mouse breast cancer model for the analysis of tumor antigen specific CD8+ T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes: The Use of Nucleoprotein (118-126) in LCMV Infection Models
Introduction
Lymphocytic choriomeningitis virus (LCMV) is a rodent-borne arenavirus that has become a cornerstone of viral immunology research. The murine model of LCMV infection is exceptionally well-characterized, providing critical insights into T-cell responses, viral persistence, and immunological memory. Within the LCMV proteome, specific peptide epitopes are recognized by cytotoxic T lymphocytes (CTLs), which are essential for clearing the infection.[1] One of the most critical and widely studied of these is the nucleoprotein (NP) peptide spanning amino acids 118-126.
The NP(118-126) epitope, with the sequence H-RPQASGVYM-OH, is an immunodominant, major histocompatibility complex (MHC) class I-restricted epitope in H-2d mice, such as the BALB/c strain. It is presented by the H-2Ld molecule and can elicit more than 97% of the total primary CTL response in these mice, making it an invaluable tool for studying CD8+ T-cell immunity.[2][3] These application notes provide a detailed overview of the properties, applications, and experimental protocols involving the LCMV NP(118-126) peptide for researchers in immunology and drug development.
Properties and Specifications
The NP(118-126) peptide is a synthetic nonapeptide corresponding to the amino acid sequence from the nucleoprotein of the LCMV Armstrong strain.
| Property | Description |
| Peptide Sequence | H-RPQASGVYM-OH |
| Amino Acid Length | 9 |
| MHC Restriction | H-2Ld[2][3][4] |
| Mouse Strain | BALB/c (H-2d) |
| Immunogenicity | Immunodominant CD8+ T-cell epitope[5] |
| Purity (Typical) | >90% (HPLC/MS) |
| Format | Freeze-dried powder |
| Applications | T-cell Immunity Assays, Epitope Mapping, Vaccine Development |
Applications in LCMV Research
The NP(118-126) peptide is a versatile reagent used in a wide array of immunological studies.
-
Quantification of Antigen-Specific CD8+ T-Cells: The peptide is used to stimulate splenocytes or peripheral blood mononuclear cells (PBMCs) from LCMV-infected mice. The frequency of responding CD8+ T-cells is then measured using techniques like Intracellular Cytokine Staining (ICS) for IFN-γ or ELISPOT assays.[1]
-
In Vivo and Ex Vivo Cytotoxicity Assays: To assess the functional capacity of LCMV-specific CTLs, target cells (e.g., P815 cells) are pulsed with the NP(118-126) peptide and co-cultured with effector T-cells.[6] The specific lysis of these target cells demonstrates the cytotoxic potential of the T-cell population.
-
Vaccine Efficacy Studies: The NP(118-126) epitope is frequently incorporated into vaccine constructs, such as recombinant vaccinia viruses or fusion proteins, to evaluate their ability to induce protective immunity.[2][7] The magnitude of the NP(118-126)-specific T-cell response serves as a key correlate of protection against a subsequent lethal LCMV challenge.[7]
-
Studies of Antigen Processing and Presentation: Researchers have used the NP(118-126) epitope to investigate the cellular machinery responsible for generating MHC class I-binding peptides. For instance, studies using proteasome or tripeptidyl peptidase II (TPPII) inhibitors have examined the impact on the presentation of this epitope to specific CTLs.[8]
-
T-Cell Receptor (TCR) Analysis: The immunodominance of NP(118-126) makes it an ideal target for studying the TCR repertoire and avidity of antiviral CD8+ T-cells.
-
Models of Viral Persistence: The strength of the NP(118-126) response is a critical factor in determining viral clearance versus persistence. Mouse strains lacking the H-2Ld molecule, and thus unable to present this major epitope, are more susceptible to developing a chronic carrier state.[3]
Data Presentation
Table 1: Key Immunodominant LCMV Epitopes in Murine Models
| Epitope | Sequence | MHC Restriction | Mouse Strain | Protein Source | Reference |
| NP(118-126) | RPQASGVYM | H-2Ld | BALB/c (H-2d) | Nucleoprotein | [2] |
| NP(396-404) | FQPQNGQFI | H-2Db | C57BL/6 (H-2b) | Nucleoprotein | [9][10] |
| GP(33-41) | KAVYNFATM | H-2Db | C57BL/6 (H-2b) | Glycoprotein | [9][10] |
| GP(276-286) | SGVENPGGYCL | H-2Db | C57BL/6 (H-2b) | Glycoprotein | [9] |
| GP(283-291) | YLFNKSTSI | H-2Ld | BALB/c (H-2d) | Glycoprotein | [1][11] |
Table 2: Summary of Experimental Data Using NP(118-126)
| Experiment Type | Model System | Key Finding | Quantitative Result | Reference |
| Vaccine Challenge | BALB/c mice immunized with LFn-NP(118-126) fusion protein | Immunization provided protection against LCMV challenge. | >2-log reduction in spleen viral titers 93h post-challenge compared to controls. | [7] |
| Viral Clearance | Infant (2-week-old) vs. Adult BALB/c mice | Infant mice show a delayed and much weaker CD8+ T-cell response. | NP(118-126)-specific CD8+ T-cells were >30-fold lower in infant mice on day 7 post-infection. | [6] |
| Antigen Processing | J774 cells (H-2d) infected with LCMV-WE | Inhibition of TPPII with AAF-CMK did not affect NP(118-126) presentation. | No significant difference in % of IFN-γ+ CD8+ cells between treated and untreated cells. | [8] |
| Transgenic Model | WAP-TNP transgenic BALB/c mice expressing NP epitope | LCMV infection elicits a strong cytotoxic response against epitope-expressing cells. | Similar frequencies of NP(118-126)-specific CD8+ cells in transgenic and wild-type mice. | [5] |
Experimental Protocols
Protocol 1: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is used to quantify the frequency of NP(118-126)-specific CD8+ T-cells from the spleens of LCMV-infected mice.
Materials:
-
Spleen from LCMV-infected BALB/c mouse (e.g., 8 days post-infection)
-
RPMI-1640 medium with 10% FCS
-
NP(118-126) peptide (e.g., from JPT Peptide Technologies or GenScript)[12]
-
Brefeldin A (BFA)
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies: anti-CD8a, anti-IFN-γ
-
Fixation/Permeabilization solution
-
FACS buffer (PBS + 2% FCS)
-
96-well round-bottom plate
-
Flow cytometer
Procedure:
-
Prepare Splenocytes: Aseptically remove the spleen and prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer. Wash cells and resuspend in RPMI-10.
-
Cell Stimulation: Plate 1-2 x 10^6 splenocytes per well. Add NP(118-126) peptide to a final concentration of 1 µM.[11] Use an irrelevant peptide or media alone as a negative control.
-
Inhibit Cytokine Secretion: Add Brefeldin A (BFA) to a final concentration of 10 µg/ml.[11]
-
Incubation: Incubate the plate for 5 hours at 37°C, 5% CO2.[11]
-
Surface Staining: Wash cells with FACS buffer. Block Fc receptors with anti-CD16/CD32 for 15 minutes. Add anti-CD8a antibody and incubate for 30 minutes at 4°C in the dark.
-
Fix and Permeabilize: Wash cells. Resuspend in fixation/permeabilization buffer and incubate for 20 minutes at 4°C.
-
Intracellular Staining: Wash cells with permeabilization buffer. Add anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.
-
Acquisition: Wash cells and resuspend in FACS buffer. Acquire samples on a flow cytometer.
-
Analysis: Gate on CD8+ lymphocytes and quantify the percentage of cells that are positive for IFN-γ.
Protocol 2: In Vivo Cytotoxicity Assay
This protocol measures the in vivo killing of peptide-pulsed target cells.
Materials:
-
LCMV-immune and naive BALB/c mice
-
Syngeneic splenocytes (from a naive donor mouse)
-
NP(118-126) peptide
-
Irrelevant control peptide
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., CFSE^high and CFSE^low)
-
PBS
Procedure:
-
Prepare Target Cells: Prepare a single-cell suspension of splenocytes from a naive BALB/c mouse.
-
Label Target Populations:
-
Split the splenocytes into two populations.
-
Label one population with a high concentration of CFSE (e.g., 5 µM). This will be the NP(118-126) target population (CFSE^high).
-
Label the second population with a low concentration of CFSE (e.g., 0.5 µM). This will be the control population (CFSE^low).
-
-
Peptide Pulsing:
-
Wash the CFSE^high cells and pulse with 1 µM NP(118-126) peptide for 60 minutes at 37°C.
-
Wash the CFSE^low cells and pulse with 1 µM of an irrelevant control peptide for 60 minutes at 37°C.
-
-
Inject Cells: Mix the two labeled populations at a 1:1 ratio. Inject approximately 10-20 x 10^6 total cells intravenously into both LCMV-immune and naive control mice.
-
Incubation: Allow 4-6 hours for in vivo killing to occur.
-
Analysis: Harvest spleens from recipient mice and prepare single-cell suspensions. Analyze by flow cytometry to detect the CFSE^high and CFSE^low populations.
-
Calculate Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 - (ratio immune / ratio naive)] x 100, where ratio = (%CFSE^high / %CFSE^low).
Visualizations
References
- 1. Protracted Course of Lymphocytic Choriomeningitis Virus WE Infection in Early Life: Induction but Limited Expansion of CD8+ Effector T Cells and Absence of Memory CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 7. journals.asm.org [journals.asm.org]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. In Vivo Selection of a Lymphocytic Choriomeningitis Virus Variant That Affects Recognition of the GP33-43 Epitope by H-2Db but Not H-2Kb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Host genetics play a critical role in controlling CD8 T cell function and lethal immunopathology during chronic viral infection | PLOS Pathogens [journals.plos.org]
- 12. genscript.com [genscript.com]
Application Notes and Protocols: Nucleoprotein (118-126) Peptide for T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nucleoprotein (NP) (118-126) peptide, with the amino acid sequence RPQASGVYM, is a well-characterized and immunodominant H-2Ld-restricted epitope of the Lymphocytic Choriomeningitis Virus (LCMV) nucleoprotein.[1][2] In BALB/c mice, this peptide elicits a strong CD8+ T-cell response, making it an invaluable tool for studying antigen-specific T-cell activation, proliferation, and effector functions.[1][3] These application notes provide detailed protocols for utilizing the NP (118-126) peptide in T-cell proliferation assays, along with quantitative data to guide experimental design and interpretation.
Data Presentation
Table 1: Recommended Peptide Concentrations for T-Cell Stimulation
| Assay Type | Peptide Concentration (Molar) | Peptide Concentration (µg/mL) | Notes |
| In vitro T-Cell Proliferation (CFSE/BrdU) | 10⁻⁸ M to 10⁻⁶ M | ~0.01 to 1.0 | Optimal concentration should be determined by titration. A common starting point is 1 µM.[4] |
| Intracellular Cytokine Staining (ICS) | 10⁻⁷ M to 10⁻⁶ M | ~0.1 to 1.0 | Typically a 5-6 hour stimulation in the presence of a protein transport inhibitor (e.g., Brefeldin A).[4][5] |
| ELISPOT Assay | 10⁻⁷ M to 10⁻⁶ M | ~0.1 to 1.0 | For detecting cytokine-secreting cells. |
| In vivo Priming (e.g., with peptide-pulsed DCs) | N/A | Varies | Dose and administration route are dependent on the specific experimental model. |
| Chromium Release Assay (Cytotoxicity) | 10⁻¹⁰ M to 10⁻⁶ M | ~0.0001 to 1.0 | Target cells are pulsed with a range of peptide concentrations to determine CTL avidity.[3] |
Table 2: Expected Frequency of NP (118-126)-Specific CD8+ T-Cells in BALB/c Mice after LCMV Infection
| Time Point | Tissue | Frequency (% of total CD8+ T-cells) | Notes |
| Peak Primary Response (Day 8) | Spleen | ~10% or higher | This represents the peak of clonal expansion.[3][6] |
| Contraction Phase (Day 15-30) | Spleen | 1-5% | The number of specific T-cells decreases after the antigen is cleared. |
| Memory Phase (>Day 60) | Spleen | 0.5-2% | A stable population of memory T-cells is maintained.[6] |
| Lung (Day 30-60 post-respiratory infection) | Parenchyma | ~30% of NP-specific CD8+ T-cells produce IFN-γ | Demonstrates tissue-specific differences in T-cell function.[7] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE Labeling
This protocol details the measurement of NP (118-126)-specific CD8+ T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye using flow cytometry.
Materials:
-
NP (118-126) peptide (RPQASGVYM), high purity (>95%)
-
Spleens from LCMV-infected or immunized BALB/c mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol)
-
CFSE dye
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD8, anti-CD3)
Procedure:
-
Prepare Splenocytes:
-
Aseptically harvest spleens from mice and prepare a single-cell suspension by mechanical disruption.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Wash the splenocytes with complete RPMI-1640 medium and count the cells.
-
-
CFSE Labeling:
-
Resuspend splenocytes at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix quickly.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled splenocytes at 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 1 x 10⁶ cells per well in a 96-well round-bottom plate.
-
Add NP (118-126) peptide to the desired final concentration (e.g., 1 µM). Include a negative control (no peptide) and a positive control (e.g., anti-CD3 antibody or a mitogen like Concanavalin A).
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest cells and transfer to FACS tubes.
-
Stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD8, CD3).
-
Wash and resuspend the cells in FACS buffer (PBS with 1-2% FBS).
-
Acquire samples on a flow cytometer.
-
Gate on the CD8+ T-cell population and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.
-
Protocol 2: T-Cell Proliferation Assay using BrdU Incorporation
This protocol measures T-cell proliferation by detecting the incorporation of the thymidine (B127349) analog Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
NP (118-126) peptide (RPQASGVYM), high purity (>95%)
-
Spleens from LCMV-infected or immunized BALB/c mice
-
Complete RPMI-1640 medium
-
BrdU labeling solution
-
BrdU Assay Kit (containing anti-BrdU antibody, fixative/denaturing solution, and detection reagents)
-
96-well flat-bottom plate
-
Microplate reader
Procedure:
-
Prepare and Culture Splenocytes:
-
Prepare a single-cell suspension of splenocytes as described in Protocol 1.
-
Plate 1 x 10⁶ cells per well in a 96-well flat-bottom plate in 100 µL of complete RPMI-1640 medium.
-
Add 100 µL of NP (118-126) peptide at 2x the desired final concentration. Include negative and positive controls.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
BrdU Labeling:
-
Detection:
-
Centrifuge the plate and carefully remove the culture medium.
-
Fix and denature the DNA by adding the Fixing/Denaturing Solution and incubating for 30 minutes at room temperature.[10]
-
Wash the wells and add the anti-BrdU detector antibody. Incubate for 1 hour at room temperature.[10]
-
Wash and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.[10]
-
Wash and add the TMB substrate. Allow the color to develop for 15-30 minutes.[10]
-
Stop the reaction with the provided Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: TCR Signaling Cascade upon peptide-MHC recognition.
Caption: Workflow for measuring peptide-specific T-cell proliferation.
References
- 1. cd-genomics.com [cd-genomics.com]
- 2. Frontiers | CD8+ T–NK cell crosstalk establishes preemptive immunosurveillance to eliminate antigen–escape tumors [frontiersin.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Stable Antigen Is Most Effective for Eliciting CD8+ T-Cell Responses after DNA Vaccination and Infection with Recombinant Vaccinia Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 7. journals.asm.org [journals.asm.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 10. media.cellsignal.com [media.cellsignal.com]
Application of Nucleoprotein (118-126) in Immunology Research: A Detailed Guide
Application Notes
The peptide corresponding to amino acids 118-126 of the Lymphocytic Choriomeningitis Virus (LCMV) Nucleoprotein (NP), with the sequence RPQASGVYM, is a cornerstone reagent in immunology, particularly in the study of CD8+ T-cell responses. This nonapeptide is the immunodominant H-2Ld-restricted epitope in BALB/c mice, meaning it elicits the most significant portion of the cytotoxic T-lymphocyte (CTL) response during an LCMV infection.[1][2][3] In fact, the CD8+ T-cell response in these mice is almost monospecific to this epitope, with over 95% of responding cells targeting NP (118-126).[1] This high immunogenicity makes it an invaluable tool for researchers in several key areas.[4]
Primary Applications:
-
Model Antigen for T-Cell Immunity: Due to its potent and focused immunogenicity, NP (118-126) is widely used as a model antigen to investigate the fundamental mechanisms of CD8+ T-cell activation, differentiation, memory formation, and effector function.[5][6] Researchers use this peptide to track antigen-specific T cells throughout an immune response.
-
Vaccine Development and Efficacy Testing: The peptide is incorporated into various vaccine platforms, including DNA vaccines and recombinant viral vectors, to evaluate their ability to induce robust cellular immunity.[7] By measuring the T-cell response to NP (118-126), developers can quantify the potency of a vaccine candidate.
-
Immunomonitoring Assays: NP (118-126) is the stimulating agent in a variety of T-cell assays, such as ELISpot, Intracellular Cytokine Staining (ICS), and cytotoxicity assays.[8] These experiments allow for the precise quantification and functional characterization of antigen-specific T cells from immunized or infected animals.
-
Tumor Immunology Research: To study anti-tumor immunity in a controlled manner, the coding sequence for the NP (118-126) epitope has been engineered into tumor antigens.[4][9] This allows researchers to track the T-cell response against a "foreign" epitope expressed by cancer cells, providing a model system to test immunotherapies.[9]
-
Study of Antigen Processing and Presentation: The peptide is used to investigate the cellular machinery involved in processing viral proteins and presenting their fragments on MHC class I molecules.[10][11]
Quantitative Data Summary
The following tables summarize quantitative data related to the use of Nucleoprotein (118-126) in immunological studies.
| Parameter | Value | Context | Source |
| T-Cell Frequency (Acute Infection) | ~1 in 1000 spleen cells | Frequency of NP (118-126)-specific CTL precursors 8 days after LCMV infection in BALB/c mice. | [5] |
| T-Cell Frequency (DNA Vaccination) | 0.8% of total CD8+ T cells | Frequency of NP (118-126)-specific CD8+ T cells 7 days after immunization with a Modified Vaccinia Ankara (MVA) vector expressing the NP antigen. | [12] |
| Peptide Concentration (Cytotoxicity Assay) | 10⁻⁶ M to 10⁻¹⁰ M | Graded concentrations of synthetic NP (118-126) peptide used to load target cells for chromium-release cytotoxicity assays. | [4] |
| Peptide Concentration (T-Cell Restimulation) | 10⁻⁶ M (1 µg/mL) | Concentration used for in vitro restimulation of splenocytes for Intracellular Cytokine Staining (ICS) to quantify IFN-γ production. | [6][8] |
| MHC-I Binding | High Affinity | NP (118-126) from LCMV, Lassa fever virus, and Mopeia virus binds with high affinity to the H-2Ld MHC class I molecule. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro T-Cell Stimulation and Intracellular Cytokine Staining (ICS)
This protocol is used to identify and quantify NP (118-126)-specific CD8+ T cells based on their production of cytokines, typically Interferon-gamma (IFN-γ), upon stimulation.
Materials:
-
Single-cell suspension of splenocytes from immunized or infected BALB/c mice.
-
Complete RPMI-1640 medium.
-
NP (118-126) peptide (e.g., JPT Peptide Technologies, Cat# RP14535).
-
Brefeldin A (Golgi transport inhibitor).
-
Anti-mouse CD8, anti-mouse IFN-γ antibodies, and a viability dye for flow cytometry.
Procedure:
-
Prepare a single-cell suspension of splenocytes from mice.
-
Plate 1-2 x 10⁶ cells per well in a 96-well plate.
-
Stimulate the cells by adding NP (118-126) peptide to a final concentration of 1-2 µg/mL (approx. 2 µM). Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., PMA/Ionomycin).
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
Add Brefeldin A to each well to a final concentration of 10 µg/mL to inhibit cytokine secretion.
-
Incubate for an additional 4-5 hours at 37°C, 5% CO₂.
-
Harvest the cells and stain for surface markers (e.g., CD8) and viability.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular IFN-γ.
-
Analyze the cells by flow cytometry, gating on live, CD8+ lymphocytes to determine the percentage of IFN-γ-producing cells.
Protocol 2: Chromium-Release Cytotoxicity Assay
This classic assay measures the ability of cytotoxic T-lymphocytes to lyse target cells presenting the NP (118-126) epitope.
Materials:
-
Effector cells: Splenocytes from mice immunized with an agent expressing LCMV NP.
-
Target cells: Syngeneic cell line (e.g., BALB/c-SV fibroblasts) that can be loaded with the peptide.[4]
-
NP (118-126) peptide.
-
Sodium Chromate (⁵¹Cr).
-
Gamma counter.
Procedure:
-
Target Cell Preparation:
-
Incubate target cells with ⁵¹Cr for 1-2 hours to label them.
-
Wash the cells thoroughly to remove excess ⁵¹Cr.
-
Load the labeled target cells with graded concentrations of NP (118-126) peptide (e.g., 10⁻⁶ M to 10⁻¹⁰ M) for 1 hour.[4]
-
-
Co-culture:
-
Plate a fixed number of labeled target cells (e.g., 1 x 10⁴) in a 96-well plate.
-
Add effector cells at various effector-to-target (E:T) ratios.
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Measurement:
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Visualizations: Diagrams and Workflows
Caption: TCR signaling pathway initiated by NP(118-126) presentation.
Caption: Workflow for Intracellular Cytokine Staining (ICS) assay.
Caption: Logical relationship of NP(118-126) and its applications.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. oncotarget.com [oncotarget.com]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. The Role of Nucleoprotein in Immunity to Human Negative-Stranded RNA Viruses—Not Just Another Brick in the Viral Nucleocapsid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. medicineinnovates.com [medicineinnovates.com]
- 10. The selective proteasome inhibitors lactacystin and epoxomicin can be used to either up- or down-regulate antigen presentation at nontoxic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Expression of CCL20 and Granulocyte-Macrophage Colony-Stimulating Factor, but Not Flt3-L, from Modified Vaccinia Virus Ankara Enhances Antiviral Cellular and Humoral Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low T-Cell Response to Nucleoprotein (118-126)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low T-cell responses to the Nucleoprotein (118-126) epitope. The information is tailored for scientists and drug development professionals utilizing standard immunological assays such as ELISpot and Intracellular Cytokine Staining (ICS).
Troubleshooting Guide: Low T-Cell Response
This guide addresses common issues that can lead to a weaker-than-expected T-cell response to the Nucleoprotein (118-126) peptide.
Question: Why am I observing a low frequency of IFN-γ secreting cells in my ELISpot assay after stimulation with Nucleoprotein (118-126) peptide?
Answer: A low frequency of spot-forming cells in an ELISpot assay can stem from several factors, ranging from suboptimal assay conditions to issues with the cells or reagents themselves. Below is a systematic guide to troubleshooting this issue.
Possible Causes and Solutions:
-
Suboptimal Peptide Concentration: The concentration of the peptide used for stimulation is critical.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the Nucleoprotein (118-126) peptide. A typical starting range is 1-10 µg/mL.
-
-
Poor Cell Viability: The health of your splenocytes or PBMCs is paramount for a robust response.
-
Solution: Assess cell viability using a method like trypan blue exclusion before starting the assay. Viability should be >90%. Handle cells gently during isolation and minimize the time between harvesting and plating.
-
-
Incorrect Cell Density: The number of cells plated per well can significantly impact the outcome.
-
Solution: Titrate the number of cells per well. For splenocytes from LCMV-infected mice, a common range is 2x10^5 to 5x10^5 cells per well. Too few cells will result in a low number of spots, while too many can lead to confluent spots and a high background.
-
-
Inadequate Incubation Time: The duration of stimulation may not be sufficient for optimal cytokine secretion.
-
Solution: The optimal incubation time can vary. For IFN-γ ELISpot, 18-24 hours is a standard starting point. Consider a time course experiment (e.g., 18, 24, 36 hours) to determine the peak response.
-
-
Problem with Assay Reagents: Expired or improperly stored antibodies or substrate can lead to weak or no signal.
-
Solution: Ensure all reagents are within their expiration dates and have been stored according to the manufacturer's instructions. Use a positive control, such as PHA or anti-CD3/CD28 antibodies, to confirm that the assay components are working correctly.[1]
-
-
Genetic Background of Mice: The Nucleoprotein (118-126) epitope is immunodominant in BALB/c mice (H-2d haplotype).
-
Solution: Confirm that you are using the correct mouse strain for this epitope. Responses in other strains, such as C57BL/6 (H-2b), will be minimal or absent.
-
-
Timing of T-Cell Harvest: The peak of the CD8+ T-cell response to LCMV infection in BALB/c mice is typically around day 8 post-infection.
-
Solution: If you are harvesting T-cells at a much earlier or later time point, the frequency of NP(118-126)-specific T-cells may be lower. Consider analyzing splenocytes at day 8 post-infection for the peak primary response.
-
Question: My intracellular cytokine staining (ICS) for IFN-γ in CD8+ T-cells shows a very low percentage of positive cells after Nucleoprotein (118-126) stimulation. What could be the issue?
Answer: A weak IFN-γ signal in an ICS experiment can be due to a variety of factors, including issues with cell stimulation, staining procedure, or data acquisition and analysis.
Possible Causes and Solutions:
-
Insufficient Stimulation: The T-cells may not have been adequately activated to produce detectable levels of intracellular cytokines.
-
Solution:
-
Peptide Concentration: As with ELISpot, optimize the peptide concentration. A titration from 1-10 µg/mL is recommended.
-
Co-stimulation: While peptide stimulation alone can be sufficient, the addition of a co-stimulatory molecule like anti-CD28 (1-2 µg/mL) can enhance the response.
-
Stimulation Duration: A 5-6 hour stimulation period is typical for ICS. Ensure this is performed at 37°C in a CO2 incubator.
-
-
-
Ineffective Protein Transport Inhibition: The protein transport inhibitor (e.g., Brefeldin A or Monensin) is crucial for trapping cytokines intracellularly.
-
Solution: Add the protein transport inhibitor for the last 4-5 hours of the stimulation period. Ensure it is used at the recommended concentration.
-
-
Staining Protocol Issues: Problems with fixation, permeabilization, or antibody staining can lead to a poor signal.
-
Solution:
-
Fixation and Permeabilization: Use a commercially available fixation/permeabilization kit and follow the manufacturer's protocol carefully. Over-fixation can mask epitopes, while under-permeabilization will prevent the antibody from reaching the intracellular cytokine.
-
Antibody Titration: Titrate your anti-IFN-γ and other antibodies (e.g., anti-CD8, anti-CD4) to determine the optimal concentration for staining.
-
Fluorochrome Choice: Use a bright fluorochrome for your IFN-γ antibody, as the signal can sometimes be low.
-
-
-
Gating Strategy: An incorrect gating strategy during flow cytometry analysis can lead to an underestimation of the positive population.
-
Solution:
-
First, gate on lymphocytes based on forward and side scatter.
-
Next, gate on single cells to exclude doublets.
-
Then, gate on live cells using a viability dye.
-
From the live, single lymphocytes, gate on your CD8+ T-cell population.
-
Finally, within the CD8+ gate, analyze the expression of IFN-γ. Use an unstimulated control to set your gates for IFN-γ positivity.
-
-
-
Low Precursor Frequency: The number of NP(118-126)-specific T-cells in your sample may be genuinely low.
-
Solution: This could be due to the timing of harvest post-infection or the specific experimental conditions. Ensure you are using a positive control (e.g., polyclonal stimulation with PMA/Ionomycin) to confirm that the cells are capable of producing IFN-γ.
-
FAQs
Q1: What is the expected frequency of Nucleoprotein (118-126)-specific CD8+ T-cells in LCMV-infected BALB/c mice?
A1: The frequency of NP(118-126)-specific CD8+ T-cells can be quite high at the peak of the primary immune response (around day 8 post-infection with LCMV Armstrong). It is not uncommon to see this population represent a significant portion of the total CD8+ T-cell compartment in the spleen. However, the exact frequency can vary depending on the virus strain, dose, and specific experimental conditions. Following the contraction phase of the immune response, the frequency of memory T-cells specific for this epitope will be lower but still detectable.
Q2: Can I use cryopreserved splenocytes/PBMCs for these assays?
A2: Yes, cryopreserved cells can be used. However, it is crucial to have an optimized freezing and thawing protocol to ensure high cell viability. A resting step of a few hours to overnight in culture medium after thawing and before stimulation is often recommended to allow the cells to recover. Be aware that cryopreservation can sometimes lead to a slightly diminished T-cell response compared to fresh cells.
Q3: What are appropriate positive and negative controls for my experiment?
A3:
-
Negative Controls:
-
Unstimulated Cells: Cells cultured in medium alone (without peptide) to determine the background level of cytokine production.
-
Irrelevant Peptide: Cells stimulated with an irrelevant peptide (from a different pathogen or a scrambled version of your peptide of interest) to control for non-specific activation.
-
-
Positive Controls:
-
Polyclonal Stimulant: A mitogen like Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin to induce a strong, non-specific cytokine production. This confirms that the cells are healthy and the assay is working.
-
Positive Control Peptide: If available, a peptide known to elicit a strong response in your system can be used as a biological positive control.
-
Q4: My peptide is dissolved in DMSO. Could this be affecting my results?
A4: Yes, high concentrations of DMSO can be toxic to cells and can also interfere with the assay. The final concentration of DMSO in the well should typically be kept below 0.5%. If your peptide stock is at a high concentration in DMSO, ensure it is diluted sufficiently in culture medium before adding it to the cells.
Data Presentation
Table 1: Expected Frequency of NP(118-126)-Specific CD8+ T-Cells in Spleen of LCMV Armstrong-Infected BALB/c Mice.
| Time Point Post-Infection | Assay | Expected Frequency (% of CD8+ T-cells) | Expected Number of Cells (per spleen) |
| Day 8 (Peak Primary) | ICS (IFN-γ) | 10 - 30% | 1x10^6 - 5x10^6 |
| Day 8 (Peak Primary) | Tetramer Staining | 15 - 40% | 1.5x10^6 - 6x10^6 |
| > Day 30 (Memory Phase) | ICS (IFN-γ) | 1 - 5% | 1x10^5 - 5x10^5 |
| > Day 30 (Memory Phase) | Tetramer Staining | 2 - 8% | 2x10^5 - 8x10^5 |
Note: These are approximate values and can vary between experiments.
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for Nucleoprotein (118-126) Specific T-Cells
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)
-
Nucleoprotein (118-126) peptide (RPQASGVYM)
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)
-
Single-cell suspension of splenocytes from BALB/c mice
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and block with complete RPMI medium for at least 1 hour at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2x10^5 to 5x10^5 cells per well.
-
Stimulation: Add the Nucleoprotein (118-126) peptide to the wells at a final concentration of 1-10 µg/mL. Include positive (e.g., PHA) and negative (medium alone) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal: Wash away the cells with wash buffer.
-
Detection Antibody: Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate solution. Monitor spot development and stop the reaction by washing with water when spots are clearly visible.
-
Drying and Analysis: Allow the plate to dry completely and count the spots using an ELISpot reader.
Protocol 2: Intracellular Cytokine Staining for Nucleoprotein (118-126) Specific T-Cells
Materials:
-
Single-cell suspension of splenocytes from BALB/c mice
-
Complete RPMI-1640 medium
-
Nucleoprotein (118-126) peptide (RPQASGVYM)
-
Brefeldin A or Monensin
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies: anti-CD8, anti-CD4, anti-IFN-γ
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffer kit
Procedure:
-
Cell Stimulation: In a 96-well U-bottom plate, add 1-2x10^6 splenocytes per well in 200 µL of complete RPMI medium.
-
Add the Nucleoprotein (118-126) peptide to a final concentration of 1-10 µg/mL. Include positive (PMA/Ionomycin) and negative (medium alone) controls.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A to each well and incubate for an additional 4-5 hours.
-
Surface Staining: Wash the cells with FACS buffer. Stain with the fixable viability dye according to the manufacturer's protocol. Then, stain with anti-CD8 and anti-CD4 antibodies for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain with the anti-IFN-γ antibody in permeabilization buffer for 30 minutes on ice.
-
Washing and Acquisition: Wash the cells with permeabilization buffer and then resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software, following a proper gating strategy as described in the troubleshooting section.
Visualizations
Caption: Experimental workflow for measuring T-cell response to Nucleoprotein (118-126).
Caption: Simplified TCR signaling pathway leading to IFN-γ production.
References
Technical Support Center: Optimizing Nucleoprotein (118-126) Concentration for Cell Culture
Welcome to the technical support center for the use of Nucleoprotein (118-126) peptide in cell culture applications. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Nucleoprotein (118-126) peptide for stimulating T-cells?
The optimal concentration can vary depending on the specific application, cell type, and experimental goals. For direct ex vivo stimulation of splenocytes for intracellular cytokine staining (ICS), concentrations typically range from 10⁻⁷ M to 10⁻⁶ M. For pulsing antigen-presenting cells (APCs) like dendritic cells or fibroblast cell lines for co-culture experiments or cytotoxicity assays, a concentration of around 2.5 µg/ml is often used.[1] It is always recommended to perform a dose-response titration to determine the optimal concentration for your specific experimental setup.
Q2: How should I dissolve and store the Nucleoprotein (118-126) peptide?
The Nucleoprotein (118-126) peptide, with the sequence RPQASGVYM, should first be attempted to be dissolved in sterile, distilled water. If solubility is an issue, for this specific peptide which has a positive net charge, adding a small amount of 10%-30% acetic acid can aid dissolution.[2] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with your aqueous buffer.[2]
For storage, it is recommended to store the lyophilized peptide at -20°C. Once reconstituted, it is best to aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Q3: I am not observing any T-cell activation after stimulation with the peptide. What could be the issue?
Several factors could contribute to a lack of T-cell activation. Please refer to the troubleshooting section below for a detailed guide. Common issues include improper peptide handling, suboptimal peptide concentration, issues with the target cells, or problems with the detection assay itself.
Q4: Is the Nucleoprotein (118-126) peptide toxic to cells at high concentrations?
While the provided search results do not contain specific studies on the cytotoxicity of the Nucleoprotein (118-126) peptide, it is a general principle that very high concentrations of any peptide can have unintended effects on cell culture, including cytotoxicity. If you observe significant cell death, it is advisable to perform a dose-response curve to identify a non-toxic working concentration. Using an irrelevant peptide at the same concentration as a negative control can also help to distinguish between peptide-specific effects and general toxicity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no T-cell activation (e.g., low IFN-γ production) | 1. Improper peptide storage or handling: Repeated freeze-thaw cycles or improper storage may have degraded the peptide.[3] 2. Suboptimal peptide concentration: The concentration used may be too low to elicit a response. 3. Peptide impurities or batch-to-batch variability: Contaminants from synthesis can interfere with the assay.[4][5] 4. Low frequency of antigen-specific T-cells: The number of T-cells recognizing the NP (118-126) epitope in your sample may be below the detection limit. 5. Issues with Antigen Presenting Cells (APCs): APCs may not be efficiently presenting the peptide. | 1. Use fresh peptide aliquots: Avoid multiple freeze-thaw cycles. Ensure proper storage at -20°C or -80°C. 2. Perform a dose-response titration: Test a range of concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to find the optimal stimulation level.[6] 3. Use high-purity peptide: Ensure the peptide is of high purity (>95%). If switching to a new batch, re-validate the optimal concentration. 4. Enrich for antigen-specific T-cells: If possible, use methods to enrich the target T-cell population before the assay. 5. Check APC viability and function: Ensure APCs are healthy and capable of antigen presentation. Consider using professional APCs like dendritic cells. |
| High background in negative control wells | 1. Contamination of reagents: Media, serum, or other reagents may be contaminated with stimulants. 2. Non-specific stimulation by peptide preparation: The peptide solution may contain impurities that cause non-specific activation.[3] 3. Cell stress: Over-manipulation or poor health of cells can lead to spontaneous activation. | 1. Use fresh, sterile reagents: Test individual components of your culture medium for contamination. 2. Include an irrelevant peptide control: Use a peptide with a different sequence at the same concentration to rule out non-specific effects.[1] 3. Handle cells gently: Minimize stress on cells during preparation and plating. Ensure optimal cell density. |
| Inconsistent results between experiments | 1. Variability in peptide concentration: Inaccurate pipetting or errors in stock solution preparation. 2. Differences in cell populations: Variation in the health, number, or composition of cells between experiments. 3. Assay variability: Inconsistent incubation times, temperatures, or reagent concentrations. | 1. Prepare a master mix: For each experiment, prepare a master mix of the peptide at the desired final concentration to add to the wells. 2. Standardize cell handling: Use a consistent protocol for cell isolation, counting, and plating. 3. Follow a strict protocol: Ensure all steps of the assay are performed consistently between experiments. |
| Peptide precipitation in culture medium | 1. Poor peptide solubility: The peptide may not be fully dissolved in the stock solution or may precipitate when diluted in the culture medium. | 1. Re-dissolve the peptide: Follow the solubility guidelines, potentially using a small amount of acetic acid or DMSO to aid dissolution before diluting in your final buffer.[2] 2. Prepare fresh dilutions: Make fresh dilutions of the peptide from the stock solution for each experiment. |
Quantitative Data Summary
The following tables summarize the concentrations of Nucleoprotein (118-126) peptide used in various cell culture applications as reported in the literature.
Table 1: Concentrations for T-Cell Stimulation and Intracellular Cytokine Staining (ICS)
| Application | Cell Type | Concentration | Reference |
| Ex vivo stimulation for ICS | Splenocytes | 10⁻⁷ M | |
| In vitro restimulation for ICS | Splenocytes | 10⁻⁶ M | |
| In vitro stimulation for ICS | Splenocytes | 1 µg/ml | [7] |
Table 2: Concentrations for Pulsing Antigen Presenting Cells (APCs)
| Application | Cell Type | Concentration | Reference |
| Pulsing for GM-CSF release ELISA | T2-Dq cells | 2.5 µg/ml | [1] |
| Pulsing for cytotoxicity assay | BALB/c clone 7 cells | 100 nM | [8] |
| Pulsing for cytotoxicity assay | P815 tumor cells | 50 µM | [9] |
Experimental Protocols
Protocol 1: Preparation of Nucleoprotein (118-126) Peptide Stock Solution
-
Calculate the required amount: Determine the amount of lyophilized peptide needed to achieve a desired stock concentration (e.g., 1 mg/ml).
-
Reconstitution:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening.
-
Add the calculated volume of sterile, distilled water to the vial.
-
Gently vortex or pipette up and down to dissolve the peptide completely.
-
If the peptide does not dissolve readily, add a small volume (e.g., 10-20 µl) of 10% acetic acid and mix.[2]
-
-
Sterilization: Filter the peptide stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[3]
Protocol 2: In Vitro Stimulation of Splenocytes with Nucleoprotein (118-126) for Intracellular Cytokine Staining (ICS)
-
Prepare a single-cell suspension of splenocytes from your experimental animals.
-
Count and resuspend the cells to a concentration of 1-2 x 10⁶ cells/ml in complete RPMI medium.
-
Plate the cells in a 96-well U-bottom plate at 1-2 x 10⁵ cells per well.
-
Prepare the peptide stimulation mix: Dilute the Nucleoprotein (118-126) peptide stock solution to the desired final concentration (e.g., 1 µg/ml) in complete RPMI medium. Also, prepare a negative control (medium alone) and a positive control (e.g., PMA/Ionomycin).
-
Add the stimulation mix to the appropriate wells.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells to prevent cytokine secretion.
-
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
Proceed with surface and intracellular staining for your markers of interest (e.g., CD8, IFN-γ) following a standard ICS protocol.[8]
Visualizations
References
- 1. Nondominant CD8 T Cells Are Active Players in the Vaccine-Induced Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Expression of CCL20 and Granulocyte-Macrophage Colony-Stimulating Factor, but Not Flt3-L, from Modified Vaccinia Virus Ankara Enhances Antiviral Cellular and Humoral Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 9. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
stability and degradation of Nucleoprotein (118-126) peptide
Welcome to the Technical Support Center for the Nucleoprotein (118-126) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and effective use of this peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the Nucleoprotein (118-126) peptide?
A1: The Nucleoprotein (118-126) peptide, with the sequence RPQASGVYM, is a well-characterized, immunodominant CD8+ T-cell epitope derived from the nucleoprotein of Lymphocytic Choriomeningitis Virus (LCMV). It is widely used in immunological research to study antigen presentation, T-cell activation, and the development of T-cell-based vaccines and immunotherapies.
Q2: How should I store the lyophilized Nucleoprotein (118-126) peptide?
A2: For long-term stability, lyophilized Nucleoprotein (118-126) peptide should be stored at -20°C or colder in a desiccator. When stored properly, the lyophilized peptide can be stable for several years. Before use, it is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, as moisture can significantly decrease the peptide's long-term stability.
Q3: What is the recommended solvent for reconstituting the Nucleoprotein (118-126) peptide?
A3: The solubility of a peptide is largely determined by its amino acid composition. The Nucleoprotein (118-126) peptide has a net positive charge. Therefore, it is recommended to first try dissolving the peptide in sterile, distilled water. If solubility is an issue, a small amount of 10-25% acetic acid in water can be used. For highly hydrophobic peptides, a small volume of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary. However, it is always advisable to test the solubility of a small aliquot first.
Q4: How stable is the Nucleoprotein (118-126) peptide in solution?
Q5: What are the potential degradation pathways for the Nucleoprotein (118-126) peptide?
A5: Peptides can degrade through several chemical pathways, including oxidation, deamidation, and hydrolysis of the peptide backbone. The Nucleoprotein (118-126) peptide contains a methionine (Met) residue, which is susceptible to oxidation. It is advisable to use oxygen-free solvents for reconstitution if oxidation is a concern for your specific application.
Troubleshooting Guides
This section addresses common issues that researchers may encounter during the handling and use of the Nucleoprotein (118-126) peptide.
Issue 1: Poor Peptide Solubility or Precipitation
| Potential Cause | Verification | Suggested Solution |
| Incorrect Solvent | The peptide does not dissolve completely or forms visible precipitates. | Based on its sequence (RPQASGVYM), the peptide is basic. Attempt to dissolve in sterile, distilled water. If unsuccessful, try a dilute (10-25%) acetic acid solution. As a last resort for highly aggregated peptide, use a minimal amount of DMSO and then slowly add the aqueous buffer while vortexing. |
| Peptide Aggregation | The solution appears cloudy or contains visible particles, even after apparent dissolution. | Sonication can help to break up aggregates. Prepare a more dilute stock solution. Ensure the pH of the final solution is appropriate for maintaining solubility. |
| Low Temperature | Precipitation occurs when the peptide solution is stored at 4°C. | Some peptides are less soluble at lower temperatures. Store aliquots at -80°C and thaw quickly before use. Avoid prolonged storage at 4°C. |
Issue 2: Low or No Biological Activity (e.g., in T-cell assays)
| Potential Cause | Verification | Suggested Solution |
| Peptide Degradation | Loss of activity over time or with improper storage. | Use freshly prepared peptide solutions or newly thawed aliquots for each experiment. Confirm proper storage of lyophilized powder and reconstituted solutions. Run a positive control with a fresh batch of peptide. |
| Incorrect Peptide Concentration | Inconsistent or weak responses in a dose-dependent manner. | Re-verify calculations for reconstitution and dilutions. If possible, determine the peptide concentration using a spectrophotometer (A280) if the sequence contains Trp or Tyr, or use a peptide quantification assay. |
| Suboptimal Assay Conditions | The peptide fails to elicit a response even when freshly prepared. | Ensure the peptide concentration is within the optimal range for your specific T-cell clone or cell line (typically in the µg/mL range). Optimize the incubation time and cell density. |
| Presence of Impurities | Unexpected or inconsistent results. | Verify the purity of the peptide using RP-HPLC. Common impurities in synthetic peptides include deletion sequences or byproducts from synthesis.[1] If purity is low, consider repurifying the peptide or obtaining a higher purity batch. |
Quantitative Data Summary
While specific quantitative stability data for the isolated Nucleoprotein (118-126) peptide is limited in public literature, the following table provides general stability information for peptides and data related to the full-length nucleoprotein from which this peptide is derived.
| Parameter | Condition | Value/Observation | Reference |
| Full-Length Nucleoprotein Half-Life | In vivo | > 3 days | |
| Full-Length Ubiquitin-Nucleoprotein Fusion Half-Life | In vivo | < 2 hours | |
| Lyophilized Peptide Stability | -20°C, desiccated | Stable for several years | General peptide handling guidelines |
| Peptide Solution Stability | -80°C, aliquoted | Weeks to months | General peptide handling guidelines |
| Peptide Solution Stability | 4°C | Days | General peptide handling guidelines |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Nucleoprotein (118-126) Peptide
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 15-20 minutes.
-
Solvent Selection: Based on the peptide sequence (RPQASGVYM), which has a net positive charge, start with sterile, distilled water.
-
Reconstitution: Add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution for any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Assessment of Nucleoprotein (118-126) Peptide Stability by RP-HPLC
This protocol provides a general framework for assessing the stability of the peptide in a specific buffer or solution over time.
-
Preparation of Peptide Solution: Reconstitute the Nucleoprotein (118-126) peptide in the buffer of interest (e.g., PBS, cell culture medium) to a known concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the peptide solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide solution.
-
Quenching (if necessary): If the buffer contains components that might interfere with the analysis or if enzymatic degradation is being studied, quench the reaction by adding an equal volume of a precipitation solution (e.g., 1% TFA in acetonitrile). Centrifuge to pellet precipitated proteins and collect the supernatant.
-
RP-HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation of the intact peptide from any degradation products.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis: Integrate the peak area of the intact peptide at each time point. Calculate the percentage of the remaining intact peptide relative to the time 0 sample. The half-life can be determined by plotting the percentage of remaining peptide versus time.
Visualizations
Caption: Workflow for assessing the stability and degradation of the Nucleoprotein (118-126) peptide.
Caption: Logical troubleshooting flow for issues with Nucleoprotein (118-126) peptide experiments.
References
Technical Support Center: Nucleoprotein (118-126) Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Nucleoprotein (118-126) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the Nucleoprotein (118-126) peptide?
The Nucleoprotein (118-126) is a synthetic nonapeptide with the amino acid sequence Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met (RPQASGVYM). It is an immunodominant epitope derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV), specifically from the Armstrong strain.[1] This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Ld and is commonly used in immunological studies to stimulate CD8+ T cell responses.[2]
Q2: What are the main applications of the Nucleoprotein (118-126) peptide?
The Nucleoprotein (118-126) peptide is primarily used as a tool in immunology research to study antigen-specific T cell immunity.[3] Common applications include:
-
T-cell stimulation assays: Used to induce cytokine production (e.g., IFN-γ, TNF-α) and proliferation in peptide-specific CD8+ T cells.[3][4]
-
ELISPOT (Enzyme-Linked Immunospot) assays: To quantify the frequency of antigen-specific cytokine-secreting T cells.[3][5]
-
Intracellular Cytokine Staining (ICS) with flow cytometry: To identify and phenotype cytokine-producing T cells at the single-cell level.[3][6]
-
Cytotoxicity assays: To measure the ability of peptide-specific cytotoxic T lymphocytes (CTLs) to kill target cells presenting the peptide.[7][8]
-
In vivo studies: To investigate T cell memory and protective immunity in mouse models of viral infection.[2]
Q3: I am having trouble dissolving the Nucleoprotein (118-126) peptide. What should I do?
Solubility issues with peptides are common. The Nucleoprotein (118-126) peptide has a net positive charge at neutral pH, which generally favors solubility in aqueous solutions.[9] If you are experiencing difficulties, please refer to the detailed troubleshooting guide below. It is always recommended to test the solubility of a small aliquot of the peptide before dissolving the entire sample.[9]
Troubleshooting Guide: Peptide Solubility
Initial Solubility Assessment
The Nucleoprotein (118-126) peptide is reported to be soluble in water. However, the maximum achievable concentration is not always specified and can be influenced by the purity of the peptide and the presence of counter-ions (e.g., TFA).
Recommended Initial Steps:
-
Calculate the net charge of the peptide: The sequence Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met has a net positive charge at neutral pH due to the arginine (Arg) residue.[9]
-
Attempt to dissolve in sterile, distilled water: This should be the first solvent to try.[9]
-
If solubility in water is limited, try a dilute acidic solution: A common recommendation for basic peptides is to use 10%-30% acetic acid.[9]
-
As a last resort for highly hydrophobic peptides, consider an organic solvent: A small amount of Dimethyl Sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by slow, dropwise dilution with your aqueous buffer.[9] Note that DMSO can be toxic to cells, so the final concentration should be kept low (typically below 0.5% v/v for cell-based assays).[9]
Solvent Selection and Dissolution Protocol
| Solvent | Recommendation | Protocol | Considerations |
| Sterile Water | Primary recommendation. | 1. Bring the lyophilized peptide to room temperature. 2. Add a small volume of sterile, distilled water. 3. Vortex gently and/or sonicate briefly to aid dissolution.[10] | The maximum solubility should be determined empirically. Start with a higher concentration and dilute as needed. |
| Phosphate-Buffered Saline (PBS) | Alternative aqueous solvent. | Follow the same protocol as for sterile water. | Ensure the pH of the PBS is compatible with your experiment. |
| Dilute Acetic Acid (10-30%) | For peptides that are difficult to dissolve in water. [9] | 1. Add a small amount of 10-30% acetic acid to the lyophilized peptide. 2. Once dissolved, slowly add your desired aqueous buffer to reach the final concentration. | The final pH of the solution will be acidic. Neutralize if necessary for your experiment, but be aware that this may cause the peptide to precipitate. |
| Dimethyl Sulfoxide (DMSO) | Recommended for very hydrophobic peptides, use with caution. [9] | 1. Dissolve the peptide in a minimal amount of pure DMSO. 2. While vortexing, slowly add the aqueous buffer dropwise to the DMSO-peptide solution.[11] | High concentrations of DMSO can be cytotoxic.[11] Avoid for peptides containing Cys, Met, or Trp due to potential oxidation.[12] |
Experimental Protocols
General Peptide Handling and Reconstitution
-
Bring to Room Temperature: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature to prevent condensation.[10]
-
Centrifuge: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.[10]
-
Reconstitution: Add the chosen solvent to the desired stock concentration (e.g., 1-2 mg/mL).[13]
-
Aliquot and Store: Aliquot the peptide stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[13]
Detailed Protocol: Intracellular Cytokine Staining (ICS)
This protocol is a general guideline for detecting intracellular IFN-γ in CD8+ T cells after stimulation with the Nucleoprotein (118-126) peptide.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or control animals.
-
Stimulation:
-
Plate 1-2 x 10^6 cells per well in a 96-well plate.
-
Add the Nucleoprotein (118-126) peptide to a final concentration of 1-10 µg/mL.
-
Include positive (e.g., PMA/Ionomycin) and negative (no peptide) controls.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) for 20-30 minutes on ice in the dark.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Stain with a fluorescently labeled anti-IFN-γ antibody (or other cytokine of interest) in permeabilization buffer for 30 minutes at room temperature in the dark.[14]
-
-
Acquisition and Analysis:
-
Wash the cells to remove unbound intracellular antibody.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Analyze the data by gating on the CD8+ T cell population and quantifying the percentage of IFN-γ positive cells.
-
Visualizations
References
- 1. Common antiviral cytotoxic t-lymphocyte epitope for diverse arenaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. jpt.com [jpt.com]
- 4. Common Antiviral Cytotoxic T-Lymphocyte Epitope for Diverse Arenaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zellnet.com [zellnet.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. oncotarget.com [oncotarget.com]
- 8. Intracellular Delivery of a Cytolytic T-Lymphocyte Epitope Peptide by Pertussis Toxin to Major Histocompatibility Complex Class I without Involvement of the Cytosolic Class I Antigen Processing Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocat.com [biocat.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
Technical Support Center: Optimizing Nucleoprotein (118-126) Specific T-Cell Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nucleoprotein (118-126) specific T-cell assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve signal strength and obtain robust, reproducible data from your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Nucleoprotein (118-126) specific T-cell assays, providing potential causes and actionable solutions.
Q1: I am observing a weak or no signal in my stimulated samples, but my positive control (e.g., PHA or anti-CD3/CD28) is working. What are the likely causes and how can I troubleshoot this?
A1: When a positive control yields a strong signal, the issue likely lies with the specific components of your experimental stimulation, namely the antigen-specific T-cells or the antigen presentation.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Citation |
| Low Frequency of NP (118-126)-Specific T-Cells | The precursor frequency of T-cells specific for a single peptide epitope can be very low in peripheral blood. Consider using T-cell enrichment techniques for antigen-reactive cells. For certain applications, expanding T-cells in vitro prior to the assay may be necessary. | [1] |
| Suboptimal Peptide Concentration | The concentration of the NP (118-126) peptide is critical. Titrate the peptide concentration to determine the optimal dose for a robust response. A typical starting point for peptide stimulation is 1-10 µg/mL. | [2] |
| Inefficient Antigen Presentation | Ensure your antigen-presenting cells (APCs) are viable and functional. The ratio of APCs to T-cells is also important; an optimal ratio is often between 1:1 and 1:10 (T-cell:APC), but may require optimization. For some systems, using professional APCs like dendritic cells can enhance the response. | [1][3] |
| T-Cell Anergy or Exhaustion | Prior in vivo exposure or repeated in vitro stimulation can lead to T-cell unresponsiveness (anergy) or exhaustion. Ensure that the T-cells are not over-stimulated before the assay. Including co-stimulatory molecules can sometimes help overcome anergy. | [1][4] |
| MHC Mismatch | The Nucleoprotein (118-126) peptide is typically presented by specific MHC molecules (e.g., H-2Ld in BALB/c mice). Ensure that your APCs express the correct MHC haplotype to present the peptide to the T-cells. | [5] |
Q2: My overall signal-to-noise ratio is poor, with high background in my unstimulated (negative) control wells. What can I do to improve this?
A2: High background can mask a true positive signal. This issue often stems from non-specific activation or assay setup.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Citation | | :--- | :--- | | Cell Health and Viability | Dead cells can non-specifically bind antibodies and contribute to background. Use a viability dye to exclude dead cells from your analysis. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | | | Contamination | Contamination of cell cultures with mitogenic substances (e.g., endotoxin) can cause non-specific T-cell activation. Use sterile techniques and test reagents for contamination. | | | Insufficient Washing | Inadequate washing steps in ELISpot or intracellular cytokine staining (ICS) can leave residual antibodies or other reagents, leading to high background. Increase the number and/or volume of wash steps. |[1] | | Non-Specific Antibody Binding | Antibodies can bind non-specifically to Fc receptors on cells. Use an Fc blocking reagent before staining. Titrate your antibodies to find the lowest concentration that still provides a specific signal. |[1] | | Extended Incubation Times | Overly long incubation times can sometimes increase background signal. Adhere to the recommended incubation times in your protocol. |[1] |
Q3: How does cryopreservation affect my T-cell response to NP (118-126), and what can I do to mitigate any negative effects?
A3: Cryopreservation is a convenient and often necessary step, but it can impact T-cell function.
Impact of Cryopreservation and Mitigation Strategies:
| Effect of Cryopreservation | Mitigation Strategy | Citation |
| Reduced Immediate Function | Cryopreserved T-cells may show reduced responsiveness immediately after thawing. This can be due to a temporary decrease in intracellular ATP levels. | Allow the cells a recovery period of at least 2 to 48 hours in culture after thawing before performing the assay.[6] |
| Loss of Surface Receptors | The freeze-thaw process can sometimes lead to the loss of cell surface receptors. | A post-thaw recovery period can help cells regain normal surface marker expression. |
| Increased Apoptosis | Cryopreservation can induce apoptosis in a fraction of T-cells, potentially leading to a selective loss of certain T-cell populations. | Handle cells gently during thawing and washing to minimize further stress. Use a viability dye to exclude apoptotic and necrotic cells from the analysis.[7] |
| Variable Effects on Cytokine Production | Some studies report a decrease in cytokine release by cryopreserved T-cells, while others find no significant change.[8] | If you observe a consistent decrease in cytokine production, you may need to adjust your assay's sensitivity or consider using freshly isolated cells for critical experiments. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to Nucleoprotein (118-126) specific T-cell assays.
Protocol 1: In Vitro Stimulation of T-Cells with NP (118-126) Peptide for Intracellular Cytokine Staining (ICS)
This protocol outlines the steps for stimulating peripheral blood mononuclear cells (PBMCs) with the NP (118-126) peptide and subsequently staining for intracellular cytokines like IFN-γ.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)
-
NP (118-126) peptide (e.g., RPQASGVYM for LCMV Armstrong)[9]
-
Co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Cell surface antibodies (e.g., anti-CD3, anti-CD8)
-
Viability dye
-
Fixation/Permeabilization buffer
-
Intracellular antibody (e.g., anti-IFN-γ)
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Cell Preparation: Resuspend PBMCs in complete RPMI-1640 at a concentration of 1-2 x 10^6 cells/mL.
-
Stimulation:
-
Add 1 mL of the cell suspension to each well of a 24-well plate.
-
Add the NP (118-126) peptide to the desired final concentration (typically 1-5 µg/mL).
-
Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d at 1 µg/mL each).
-
For a negative control, add vehicle (e.g., DMSO) instead of the peptide.
-
For a positive control, use a mitogen like PHA or anti-CD3/CD28 beads.
-
-
Incubation: Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each well.
-
Continued Incubation: Incubate for an additional 4-6 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Stain with a viability dye according to the manufacturer's instructions.
-
Stain with cell surface antibodies (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with a permeabilization wash buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in the permeabilization wash buffer containing the anti-IFN-γ antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization wash buffer.
-
-
Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
Protocol 2: IFN-γ ELISpot Assay for NP (118-126) Specific T-Cells
This protocol describes the quantification of IFN-γ secreting T-cells in response to NP (118-126) stimulation.
Materials:
-
PVDF membrane 96-well ELISpot plates
-
Anti-IFN-γ capture antibody
-
Sterile PBS
-
Blocking solution (e.g., RPMI-1640 with 10% FBS)
-
Isolated PBMCs
-
NP (118-126) peptide
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)
-
Substrate (e.g., BCIP/NBT for AP or AEC for HRP)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS.
-
Coat the wells with anti-IFN-γ capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate to remove unbound capture antibody.
-
Block the wells with blocking solution for at least 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of PBMCs.
-
Add 2 x 10^5 PBMCs per well.
-
Add the NP (118-126) peptide to the desired final concentration.
-
Include negative (no peptide) and positive (e.g., PHA) controls.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[10]
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate thoroughly.
-
Add the substrate and monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
-
Analysis: Air dry the plate and count the spots using an ELISpot reader.
Visualizations
The following diagrams illustrate key pathways and workflows to aid in understanding and troubleshooting your T-cell assays.
Caption: T-Cell activation requires two signals for a robust response.
Caption: A logical workflow for diagnosing low signal issues.
This technical support guide provides a starting point for improving your Nucleoprotein (118-126) specific T-cell assays. Successful experiments often require careful optimization of multiple parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. pnas.org [pnas.org]
- 4. Co-stimulation - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Loss of T cell responses following long-term cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. jpt.com [jpt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Preventing Aggregation of Nucleoprotein (118-126) in Solution
Welcome to the technical support center for researchers working with the Nucleoprotein (118-126) peptide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent and manage peptide aggregation in your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered when working with Nucleoprotein (118-126) in solution.
Question 1: My lyophilized Nucleoprotein (118-126) peptide won't dissolve in water. What should I do?
Answer:
The Nucleoprotein (118-126) peptide, with the sequence RPQASGVYM, has a calculated positive net charge at neutral pH due to the presence of an Arginine (R) residue and the N-terminal amino group.[1][2] Therefore, it should be soluble in aqueous solutions. However, if you encounter solubility issues, follow these steps:
-
Initial Dissolution Attempt: Always start by attempting to dissolve the peptide in sterile, purified water.[1]
-
Acidic Solution: If the peptide does not dissolve in water, its positive charge suggests that solubility can be enhanced in a slightly acidic solution. Try dissolving the peptide in a 10%-30% acetic acid solution.[1][2]
-
Organic Co-solvent: For peptides that are still difficult to dissolve, a small amount of an organic solvent can be used to disrupt hydrophobic interactions that may contribute to aggregation.[1] Try dissolving the peptide in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) first, and then slowly add water or your buffer to the desired concentration.[1][2]
Question 2: I've successfully dissolved the peptide, but now I see visible precipitates after a short time. What's causing this and how can I prevent it?
Answer:
Precipitation after initial dissolution is a sign of aggregation. Several factors can contribute to this:
-
pH of the Solution: The solubility of peptides is often lowest at their isoelectric point (pI), where the net charge is zero. For a basic peptide like Nucleoprotein (118-126), increasing the acidity (lowering the pH) will increase its net positive charge and enhance solubility. Storing the peptide in a slightly acidic buffer (pH 5-7) is recommended for better stability.
-
Peptide Concentration: Higher peptide concentrations can promote self-association and aggregation. It is advisable to work with the lowest concentration suitable for your experiment.
-
Temperature Fluctuations: Repeated freeze-thaw cycles are detrimental to peptide stability and can induce aggregation. It is highly recommended to aliquot your stock solution into single-use volumes to avoid this.
-
Improper Storage: Peptide solutions are less stable than the lyophilized powder. For short-term storage (up to a week), keep the solution at 4°C. For longer-term storage, aliquots should be stored at -20°C or -80°C.
Question 3: How should I properly store my Nucleoprotein (118-126) peptide to ensure its stability?
Answer:
Proper storage is critical to prevent degradation and aggregation:
-
Lyophilized Peptide: For maximum stability, store the lyophilized peptide at -20°C in a tightly sealed container. Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation and moisture absorption, as some peptides are hygroscopic.
-
Peptide Solutions:
-
Short-term: Store at 4°C for up to one week.
-
Long-term: Aliquot into single-use volumes and store at -20°C or -80°C. Avoid using frost-free freezers due to their temperature cycling.
-
Use sterile, slightly acidic buffers (pH 5-7) to prepare your solutions.
-
Question 4: What are the key factors that I should control in my experiments to minimize the risk of aggregation?
Answer:
To minimize aggregation of Nucleoprotein (118-126), consider the following factors:
-
Solvent and pH: Based on its amino acid composition, a slightly acidic buffer is preferable. Avoid buffers that may react with the peptide.
-
Concentration: Use the lowest effective concentration for your assay.
-
Temperature: Maintain a stable temperature and avoid repeated freeze-thaw cycles.
-
Ionic Strength: The effect of ionic strength can be complex. It is best to maintain a consistent and moderate ionic strength in your buffers unless you are specifically investigating its effect on aggregation.
-
Mechanical Stress: Vigorous vortexing or stirring can sometimes induce aggregation. Mix gently by pipetting or brief, gentle vortexing.
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Rationale |
| Primary Solvent | Sterile Water | The peptide has a net positive charge and should be initially soluble in water.[1][2] |
| Alternative Solvents | 10-30% Acetic Acid, DMSO | Acetic acid enhances solubility for basic peptides. DMSO can be used for hydrophobic peptides.[1][2] |
| Recommended pH | 5 - 7 | Maintains a net positive charge, reducing the likelihood of reaching the isoelectric point where aggregation is maximal. |
| Storage (Lyophilized) | -20°C | Ensures long-term stability of the dry powder. |
| Storage (Solution) | 4°C (short-term), -20°C to -80°C (long-term, aliquoted) | Minimizes degradation and aggregation in solution. |
| Key Amino Acids | Arginine (R), Valine (V), Tyrosine (Y), Methionine (M) | Arginine contributes to the positive charge. Valine, Tyrosine, and Methionine are hydrophobic and can contribute to aggregation if not properly solvated.[1] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the aggregation of Nucleoprotein (118-126).
Protocol 1: Thioflavin T (ThT) Assay for Fibril Detection
This assay is used to detect the formation of amyloid-like fibrils, which are a common form of peptide aggregates.
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, add your peptide solution to each well.[4]
-
Add the ThT stock solution to each well to a final concentration of 10-25 µM.
-
Include control wells with buffer and ThT only (blank) and a known aggregating peptide as a positive control, if available.
-
Seal the plate to prevent evaporation.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of ThT-binding aggregates (fibrils).
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Distribution
DLS is a non-invasive technique to measure the size distribution of particles in a solution, making it ideal for detecting the presence of aggregates.
-
Sample Preparation:
-
Prepare the Nucleoprotein (118-126) peptide solution in a filtered (0.22 µm) buffer. The concentration should be optimized for your instrument, but typically ranges from 0.1 to 1.0 mg/mL.
-
Ensure the solution is free of dust and other contaminants by centrifuging at high speed (e.g., 10,000 x g for 10 minutes) before measurement.
-
-
Instrument Setup:
-
Set the instrument parameters according to the manufacturer's instructions, including the viscosity and refractive index of the solvent.
-
Equilibrate the sample to the desired temperature in the instrument.
-
-
Data Acquisition:
-
Perform multiple measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will provide the size distribution of particles in the solution, typically reported as the hydrodynamic radius (Rh).
-
The presence of larger particles in addition to the monomeric peptide peak is indicative of aggregation. The polydispersity index (PDI) gives an indication of the width of the size distribution.
-
Protocol 3: Transmission Electron Microscopy (TEM) for Visualizing Aggregates
TEM provides direct visualization of the morphology of peptide aggregates.
-
Grid Preparation:
-
Place a drop of the peptide solution onto a carbon-coated copper grid for 1-2 minutes.
-
Wick off the excess solution with filter paper.
-
-
Negative Staining:
-
Imaging:
-
Image the grid using a transmission electron microscope at various magnifications.
-
-
Analysis:
-
Examine the micrographs for the presence of aggregates and characterize their morphology (e.g., fibrillar, amorphous).
-
Protocol 4: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy can detect changes in the secondary structure of the peptide, which often accompany aggregation.
-
Sample Preparation:
-
Prepare the peptide solution in a suitable buffer (avoiding high concentrations of absorbing species in the far-UV region). A typical concentration is 0.1-0.5 mg/mL.
-
-
Instrument Setup:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Set the instrument to scan in the far-UV region (e.g., 190-260 nm).
-
-
Data Acquisition:
-
Record the CD spectrum of the peptide solution. It is also useful to record spectra over time or at different temperatures to monitor structural changes.
-
-
Data Analysis:
Visualizations
Troubleshooting Logic for Peptide Dissolution
Caption: A flowchart for troubleshooting the dissolution of Nucleoprotein (118-126).
Experimental Workflow for Aggregation Analysis
Caption: Workflow for the characterization of Nucleoprotein (118-126) aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thioflavin T spectroscopic assay [assay-protocol.com]
- 4. Thioflavin T Assay [protocols.io]
- 5. TEM Grid Preparation Procedure | McGovern Medical School [med.uth.edu]
- 6. Transmission electron microscopy assay [assay-protocol.com]
- 7. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Nucleoprotein (118-126) T-Cell Expansion
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for refining protocols related to the expansion of Nucleoprotein (NP) (118-126) specific T-cells.
Frequently Asked Questions (FAQs)
Q1: What is the Nucleoprotein (118-126) peptide, and why is it used for T-cell expansion?
A1: The Nucleoprotein (118-126) peptide, with the amino acid sequence H-RPQASGVYM-OH, is a well-characterized, immunodominant MHC class I H-2d-restricted epitope from the Lymphocytic Choriomeningitis Virus (LCMV) nucleoprotein.[1][2][3] It is frequently used as a model antigen for the robust and specific stimulation of CD8+ cytotoxic T-lymphocytes (CTLs) in research settings, particularly in BALB/c mice.[2]
Q2: What is the primary method for expanding NP (118-126) specific T-cells in vitro?
A2: The standard method involves isolating T-cells, often from peripheral blood mononuclear cells (PBMCs), and repeatedly stimulating them with the NP (118-126) synthetic peptide. This antigen-specific stimulation is performed in a culture medium supplemented with essential cytokines, primarily Interleukin-2 (IL-2), to drive T-cell proliferation and differentiation.[4][5]
Q3: Which cytokines are essential for successful T-cell expansion?
A3: Interleukin-2 (IL-2) is the most common cytokine used to promote the growth of effector T-cells.[4][6] Other cytokines like IL-7 and IL-15 have also been shown to be critical in driving T-cell proliferation and survival and can be used to optimize expansion protocols.[6]
Q4: How can I measure the success of my T-cell expansion?
A4: T-cell expansion and functionality can be assessed using several assays:
-
Proliferation Assays: Techniques like CFSE dye dilution measure the number of cell divisions.[7][8]
-
Quantification of Antigen-Specific Cells: MHC-peptide tetramers or pentamers can be used with flow cytometry to count the number of T-cells specific for the NP (118-126) epitope.[9][10]
-
Functional Assays: ELISpot and Intracellular Cytokine Staining (ICS) are used to quantify the number of T-cells that secrete cytokines like Interferon-gamma (IFN-γ) upon peptide re-stimulation, indicating a functional response.[9][10]
Q5: What are appropriate positive and negative controls for these experiments?
A5: It is critical to include proper controls.
-
Negative Controls: A vehicle control (e.g., DMSO, if used to dissolve the peptide) and an irrelevant peptide (a peptide with a different sequence not expected to stimulate the T-cells) should be used.[11][12]
-
Positive Controls: A mitogen like Phytohaemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin can be used for non-specific T-cell activation.[11] Alternatively, a control peptide pool known to elicit a response, such as the CEF peptide pool, can be used.[11]
Troubleshooting Guide
Problem 1: Low or No T-Cell Expansion
| Question | Possible Cause | Recommended Solution |
| Did you confirm the viability of your starting cell population (e.g., PBMCs)? | Poor initial cell health leads to failed expansion. | Always check viability after isolation; it should be >95%. Use gentle isolation techniques like density gradient centrifugation or buoyancy-activated cell sorting.[5] |
| Is your peptide concentration optimal? | Suboptimal peptide concentration can lead to insufficient T-cell activation. | Titrate the NP (118-126) peptide concentration. A final concentration of ≥ 1 µg/mL is often recommended as a starting point.[11] For optimal expansion, concentrations up to 10 µM might be necessary. |
| Are the cytokine concentrations and feeding schedule appropriate? | Insufficient cytokine support will halt proliferation. Reduced IL-2 signaling can impair expansion.[13] | Use a sufficient concentration of IL-2 (e.g., 10-100 U/mL). Ensure regular media changes and cytokine replenishment, especially when cell density increases. |
| Is the cell density too high or too low? | Overcrowding can lead to nutrient depletion and apoptosis, while densities that are too low can inhibit cell-to-cell contact and growth signals.[5] | Seed T-cells at an optimal density (e.g., 1 x 10^6 cells/mL).[14] A key optimization step is to dilute the culture at day 3 post-activation to maintain a lower cell density (e.g., 1 - 2.5 x 10^5 cells/mL), which significantly improves growth and viability.[14] |
Problem 2: High Cell Viability but No Antigen-Specific Response (Low IFN-γ, No specific killing)
| Question | Possible Cause | Recommended Solution |
| Have you confirmed the integrity and purity of the NP (118-126) peptide? | Degraded or impure peptide will not effectively stimulate the T-cell receptor (TCR). | Purchase high-purity (>90%) peptide and follow the manufacturer's instructions for reconstitution and storage to avoid degradation.[1] Aliquoting the peptide upon reconstitution is recommended. |
| Are your antigen-presenting cells (APCs) functional? | T-cell activation requires proper antigen presentation by APCs within the PBMC population. | If using purified T-cells, ensure you are providing functional APCs (like irradiated feeder cells) or using artificial APCs (e.g., beads coated with anti-CD3/CD28 antibodies) for stimulation.[4][15] |
| Could the T-cells be anergic or exhausted? | Repeated or prolonged stimulation can lead to T-cell dysfunction, a common challenge in ex vivo expansion.[16] This can be a characteristic of T-cell clones in certain disease states.[17] | Modulate the stimulation protocol. Consider including other cytokines like IL-7 or IL-15, which can promote memory T-cell development. Allow for resting periods between stimulations. |
| Is the incubation time for your functional assay optimal? | Insufficient time for cytokine production during the assay will lead to false-negative results. | For an ICS assay, incubate cells with the peptide for 5-6 hours. A protein transport inhibitor (e.g., Brefeldin A) should be added for the last 4 hours of incubation to allow cytokines to accumulate intracellularly.[11] |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for T-Cell Expansion
| Parameter | Concentration Range | Notes | Source(s) |
| NP (118-126) Peptide | 1 µg/mL - 10 µM | Optimal concentration should be titrated for each experiment. | [11] |
| Interleukin-2 (IL-2) | 10 - 100 U/mL | Higher doses can yield more cells but require careful monitoring. | |
| Brefeldin A (for ICS) | 10 µg/mL | Added during the final hours of re-stimulation to block cytokine secretion. |
Table 2: Recommended Cell Densities for T-Cell Culture
| Culture Stage | Cell Density | Action | Source(s) |
| Day 0 (Seeding) | 1 x 10^6 cells/mL | Initial activation with peptide, activator, and IL-2. | [14] |
| Day 3 | 1 - 2.5 x 10^5 cells/mL | Dilute culture by increasing media volume 8-fold. This is a critical step for optimal growth. | [14] |
| Day 5 & 7 | Maintain optimal density | Further dilute by increasing culture volume 4-fold as cells expand. | [14] |
Experimental Protocols
Protocol 1: In Vitro Expansion of NP (118-126)-Specific T-Cells
-
Cell Isolation: Isolate PBMCs from whole blood using density gradient centrifugation. Assess cell count and viability.
-
Seeding: Resuspend cells in complete RPMI or a specialized T-cell expansion medium (e.g., ImmunoCult™-XF) supplemented with rhIL-2.[14] Seed cells at 1 x 10^6 cells/mL in a culture plate or flask.[14]
-
Stimulation (Day 0): Add the NP (118-126) peptide to a final concentration of 1-10 µg/mL. For polyclonal expansion, anti-CD3/CD28 coated beads can be used.[4]
-
Expansion (Day 3-14):
-
On Day 3, count the cells and add fresh, pre-warmed medium to dilute the culture to a density of approximately 1-2.5 x 10^5 cells/mL.[14]
-
Continue to monitor cell density every 2-3 days. As cells proliferate, add fresh medium to maintain an optimal density.
-
Re-stimulate with peptide every 7-9 days for long-term cultures.
-
-
Harvesting: Cells can be harvested for functional analysis or further experiments once the desired expansion fold is reached (typically 10-14 days).
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
-
Cell Preparation: Harvest expanded T-cells and resuspend 1-2 x 10^6 cells in 1 mL of culture medium in flow cytometry tubes.
-
Re-stimulation: Stimulate cells with the NP (118-126) peptide (1 µM) for 4-6 hours at 37°C. Include a negative (vehicle) and positive (PMA/Ionomycin) control.
-
Block Secretion: After 1-2 hours of stimulation, add a protein transport inhibitor like Brefeldin A (10 µg/mL) to all tubes and incubate for the remaining 4 hours.[11]
-
Surface Staining: Wash the cells with PBS. Stain for surface markers (e.g., CD3, CD8) with fluorescently conjugated antibodies for 30 minutes at 4°C.
-
Fix and Permeabilize: Wash the cells again. Fix the cells using a fixation buffer (e.g., 1% formaldehyde (B43269) in PBS) for 10 minutes. Permeabilize the cell membrane using a permeabilization buffer (e.g., containing 0.1% saponin).
-
Intracellular Staining: Stain for intracellular IFN-γ with a fluorescently conjugated anti-IFN-γ antibody in permeabilization buffer for 30 minutes at 4°C.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer. Analyze the percentage of IFN-γ positive cells within the CD8+ T-cell gate.
Visualizations
Caption: Simplified signaling pathway for CD8+ T-cell activation.
Caption: Experimental workflow for T-cell expansion and analysis.
Caption: Troubleshooting flowchart for low T-cell expansion.
References
- 1. jpt.com [jpt.com]
- 2. oncotarget.com [oncotarget.com]
- 3. journals.asm.org [journals.asm.org]
- 4. akadeum.com [akadeum.com]
- 5. akadeum.com [akadeum.com]
- 6. T Cell Activation and Expansion - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. criver.com [criver.com]
- 9. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. stemcell.com [stemcell.com]
- 12. Nondominant CD8 T Cells Are Active Players in the Vaccine-Induced Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. stemcell.com [stemcell.com]
- 15. T Cell Activation & Expansion | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Frontiers | Expansion and Antitumor Cytotoxicity of T-Cells Are Augmented by Substrate-Bound CCL21 and Intercellular Adhesion Molecule 1 [frontiersin.org]
- 17. ashpublications.org [ashpublications.org]
Technical Support Center: Quality Control for Synthetic Nucleoprotein (118-126) Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of synthetic Nucleoprotein (118-126) peptides. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Nucleoprotein (118-126) peptide and what is its primary application?
The Nucleoprotein (118-126) peptide, with the sequence Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met (RPQASGVYM), is a well-characterized, immunodominant CD8+ T cell epitope derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV)[1][2][3]. Its primary application is in immunology research to study antigen-specific T cell responses in various assays such as ELISpot, flow cytometry, and cytotoxicity assays[4][5].
Q2: What are the critical quality control parameters for synthetic Nucleoprotein (118-126) peptides?
The critical quality control parameters for synthetic peptides like Nucleoprotein (118-126) include purity, identity, peptide content, and the absence of contaminants. These are typically assessed using a combination of analytical techniques.
Q3: How is the purity of the Nucleoprotein (118-126) peptide determined?
The purity of synthetic peptides is most commonly determined by High-Performance Liquid Chromatography (HPLC), specifically reverse-phase HPLC (RP-HPLC)[6][7]. This technique separates the target peptide from impurities generated during synthesis, such as truncated or deletion sequences. The purity is reported as a percentage of the main peak area relative to the total peak area in the chromatogram. For immunological applications, a purity of >90% is often recommended[6].
Q4: How is the identity of the Nucleoprotein (118-126) peptide confirmed?
The identity of the peptide is confirmed by Mass Spectrometry (MS), which measures the mass-to-charge ratio of the molecule[7][8][9]. The experimentally determined molecular weight should match the theoretical molecular weight of the Nucleoprotein (118-126) peptide.
Q5: What is "net peptide content" and why is it important?
Net peptide content refers to the actual percentage of the peptide in the lyophilized powder, with the remainder being counter-ions (like trifluoroacetate, TFA), residual solvents, and water[10][11]. It is a more accurate measure of the amount of active peptide than the gross weight of the powder. Determining the net peptide content is crucial for accurately preparing peptide solutions of a specific concentration for your experiments.
Troubleshooting Guides
Peptide Solubility Issues
Q: My lyophilized Nucleoprotein (118-126) peptide won't dissolve. What should I do?
A: The solubility of a peptide is largely determined by its amino acid sequence. The Nucleoprotein (118-126) sequence (RPQASGVYM) contains both hydrophobic and charged residues. Follow these troubleshooting steps:
-
Start with Sterile Water: For a peptide with a positive net charge at neutral pH, sterile, distilled water is the recommended first solvent to try[5][12].
-
Acidic Solution: If the peptide does not dissolve in water, its basic residues (Arginine) suggest that it will be soluble in a dilute acidic solution. Try dissolving it in a small amount of 10% acetic acid and then dilute with your experimental buffer.
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by slow, dropwise addition to your aqueous buffer while stirring[5][13]. Be aware that DMSO can be toxic to cells at higher concentrations.
-
Sonication: Gentle sonication can help to break up aggregates and aid in dissolution.
-
Test a Small Amount First: Always test the solubility on a small aliquot of the peptide before attempting to dissolve the entire batch.
Data Presentation
Table 1: Typical Quality Control Specifications for Nucleoprotein (118-126) Peptide
| Parameter | Method | Typical Specification |
| Appearance | Visual Inspection | White to off-white lyophilized powder |
| Purity | RP-HPLC | ≥ 95% |
| Identity | Mass Spectrometry | Conforms to the theoretical molecular weight (e.g., [M+H]⁺) |
| Net Peptide Content | Amino Acid Analysis or Quantitative NMR | ≥ 70% |
| Counter-ion | Ion Chromatography or NMR | Typically Trifluoroacetate (TFA) |
| Residual Water | Karl Fischer Titration | ≤ 10% |
| Endotoxin | LAL Test | ≤ 1.0 EU/mg |
Table 2: Example Mass Spectrometry Data for Nucleoprotein (118-126) Peptide
| Parameter | Value |
| Sequence | H-Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met-OH |
| Molecular Formula | C₄₅H₇₃N₁₃O₁₂S |
| Theoretical Molecular Weight | 1035.52 Da |
| Observed [M+H]⁺ | 1036.53 Da |
| Observed [M+2H]²⁺ | 518.77 Da |
| Common Adducts | [M+Na]⁺ (1058.51 Da), [M+K]⁺ (1074.61 Da)[14][15][16] |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a concentration of 1 mg/mL.
-
HPLC System: Use a C18 column with a gradient of two mobile phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
-
Gradient: A typical gradient would be a linear increase from 5% to 95% of Mobile Phase B over 30 minutes.
-
Detection: Monitor the absorbance at 214 nm or 220 nm.
-
Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10-100 pmol/µL) in a suitable solvent for electrospray ionization (ESI), such as 50% acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometer: Use an ESI mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 400-1500 m/z).
-
Data Analysis: Compare the observed mass-to-charge ratios of the major peaks with the theoretical values for the protonated molecular ions (e.g., [M+H]⁺, [M+2H]²⁺) of the Nucleoprotein (118-126) peptide.
Protocol 3: ELISpot Assay for T-cell Activation
-
Plate Coating: Coat a 96-well PVDF plate with an anti-cytokine (e.g., anti-IFN-γ) capture antibody overnight at 4°C[17][18].
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from your experimental subjects.
-
Stimulation: Add the prepared cells to the coated wells along with the Nucleoprotein (118-126) peptide at an optimized concentration (typically 1-10 µg/mL). Include positive (e.g., PHA) and negative (no peptide) controls[9].
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the appropriate duration (e.g., 18-24 hours).
-
Detection: Wash the plate and add a biotinylated anti-cytokine detection antibody, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase)[18][19].
-
Development: Add a substrate that will form a colored precipitate (spot).
-
Analysis: Count the number of spots, where each spot represents a cytokine-secreting cell.
Mandatory Visualizations
Caption: MHC Class I Antigen Presentation Pathway for Nucleoprotein (118-126) Peptide.
References
- 1. eaglebio.com [eaglebio.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Common antiviral cytotoxic t-lymphocyte epitope for diverse arenaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. lifetein.com [lifetein.com]
- 6. jpt.com [jpt.com]
- 7. polypeptide.com [polypeptide.com]
- 8. Quality control of synthetic peptides [innovagen.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. usp.org [usp.org]
- 12. genscript.com [genscript.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. waters.com [waters.com]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. zellnet.com [zellnet.com]
- 18. mabtech.com [mabtech.com]
- 19. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating the Immunogenicity of the Nucleoprotein (118-126) Epitope: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nucleoprotein (NP) (118-126) epitope, with the sequence RPQASGVYM, is a well-established, highly immunogenic, and immunodominant CD8+ T-cell epitope derived from the Lymphocytic choriomeningitis virus (LCMV).[1][2][3] Its robust and predictable immunogenicity in BALB/c (H-2d) mice has led to its widespread use as a model antigen in a variety of immunological studies, including cancer immunotherapy, infectious disease, and vaccine development.[4][5] This guide provides a comparative analysis of the experimental data validating the immunogenicity of the NP(118-126) epitope and detailed protocols for key validation assays.
Comparative Immunogenicity Data
The immunodominance of the NP(118-126) epitope is evident in the magnitude of the CD8+ T-cell response it elicits compared to other epitopes. During an LCMV infection in BALB/c mice, the CD8+ T-cell response is almost exclusively focused on the NP(118-126) epitope, accounting for over 95% of the responding CD8+ T-cells.[1][6]
| Epitope | Source Protein | MHC Restriction | CD8+ T-Cell Response (% of total CD8+ T-cells) | Experimental Context |
| NP(118-126) | LCMV Nucleoprotein | H-2Ld | >95% | LCMV Infection in BALB/c mice |
| Subdominant Epitopes | LCMV Glycoprotein | H-2d | Minor/Undetectable | LCMV Infection in BALB/c mice |
| Weak Tumor Antigens | SV40 T-antigen | H-2d | Significantly less potent | Transgenic mouse tumor models |
Experimental Protocols for Immunogenicity Validation
The immunogenicity of the NP(118-126) epitope is primarily validated through functional T-cell assays that measure cytokine production or cytotoxic activity. The most common methods are the Enzyme-Linked Immunospot (ELISPOT) assay, Intracellular Cytokine Staining (ICCS), and in vivo cytotoxicity assays.
IFN-γ ELISPOT Assay
The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Principle: Splenocytes from immunized or infected mice are cultured on a membrane coated with an anti-IFN-γ antibody. Upon stimulation with the NP(118-126) peptide, activated T-cells secrete IFN-γ, which is captured by the antibody. A secondary biotinylated antibody and an enzyme conjugate are used to visualize the spots, where each spot represents a single IFN-γ-secreting cell.
Detailed Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from experimental mice.
-
Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for 2 hours at 37°C.
-
Cell Plating and Stimulation: Add splenocytes to the wells in the presence of the NP(118-126) peptide (typically 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA or another mitogen).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Development: Add a substrate solution to develop the spots.
-
Analysis: Count the spots using an automated ELISPOT reader.
Intracellular Cytokine Staining (ICCS)
ICCS is a flow cytometry-based assay that allows for the simultaneous identification of the phenotype of cytokine-producing cells (e.g., CD8+ T-cells) and the quantification of their frequency.
Principle: Splenocytes are stimulated in vitro with the NP(118-126) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate intracellularly. The cells are then stained for surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ) using fluorescently labeled antibodies and analyzed by flow cytometry.
Detailed Protocol:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes.
-
Stimulation: Stimulate the cells with the NP(118-126) peptide for 4-6 hours in the presence of Brefeldin A.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers (e.g., anti-CD8).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane with a permeabilization buffer.
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody against IFN-γ.
-
Flow Cytometry: Acquire the data on a flow cytometer and analyze the percentage of CD8+ cells that are positive for IFN-γ.
In Vivo Cytotoxicity Assay
This assay directly measures the cytotoxic function of epitope-specific CD8+ T-cells in a living animal.
Principle: A target cell population is labeled with a fluorescent dye (e.g., CFSE) at a high concentration and pulsed with the NP(118-126) peptide. A control cell population is labeled with the same dye at a low concentration and is not pulsed with the peptide. The two cell populations are mixed and injected into immunized and control mice. After a few hours, the relative survival of the two populations in the spleen is assessed by flow cytometry.
Detailed Protocol:
-
Target Cell Preparation: Prepare two populations of syngeneic splenocytes.
-
Labeling and Pulsing:
-
Label one population with a high concentration of CFSE and pulse with the NP(118-126) peptide.
-
Label the other population with a low concentration of CFSE (unpulsed control).
-
-
Injection: Mix the two cell populations at a 1:1 ratio and inject intravenously into immunized and naive control mice.
-
Analysis: After 4-18 hours, harvest the spleens and analyze the ratio of CFSE-high to CFSE-low cells by flow cytometry.
-
Calculation: The percentage of specific lysis is calculated based on the reduction of the peptide-pulsed target cell population in immunized mice compared to naive mice.
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved in validating the immunogenicity of the NP(118-126) epitope, the following diagrams are provided.
Caption: MHC Class I presentation pathway for the NP(118-126) epitope.
Caption: Experimental workflow for validating T-cell immunogenicity.
Caption: Concept of immunodominance of the NP(118-126) epitope.
References
- 1. Presentation by a major histocompatibility complex class I molecule of nucleoprotein peptide expressed in two different genes of an influenza virus transfectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Antigen processing for MHC class I restricted presentation of exogenous influenza A virus nucleoprotein by B-lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Comparative Guide to the Immunogenicity of Viral Peptides: Featuring Influenza Nucleoprotein (118-126)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunological properties of the well-characterized influenza A virus Nucleoprotein (118-126) peptide (NP118-126) with other prominent viral peptides. The data presented herein is intended to serve as a valuable resource for researchers engaged in the development of vaccines and immunotherapies.
Introduction
The selection of appropriate viral epitopes is a critical step in the design of effective T-cell-based vaccines and immunotherapies. The influenza nucleoprotein (NP) is a highly conserved internal antigen, making it an attractive target for a universal influenza vaccine.[1] The NP118-126 epitope is a well-documented immunodominant epitope in the context of specific HLA alleles.[2] This guide provides a quantitative comparison of NP118-126 with other significant viral peptides in terms of their ability to bind to Human Leukocyte Antigen (HLA) molecules and to activate T-cell responses.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data for NP118-126 and other well-characterized viral peptides, focusing on HLA-A*02:01, a common allele in the human population.
Table 1: Comparative HLA-A*02:01 Binding Affinity of Viral Peptides
| Viral Peptide | Virus of Origin | Sequence | HLA-A*02:01 Binding Affinity (IC50, nM) | Reference |
| NP118-126 | Influenza A Virus | RPQASGVYM | ~6.8 µM (Medium Binder) | |
| M158-66 | Influenza A Virus | GILGFVFTL | < 50 (High Binder) | [3][4] |
| pp65495-503 | Cytomegalovirus (CMV) | NLVPMVATV | ~2 (High Binder) | [5] |
| BMLF1280-288 | Epstein-Barr Virus (EBV) | GLCTLVAML | < 50 (High Binder) | N/A |
| Tax11-19 | Human T-lymphotropic virus 1 (HTLV-1) | LLFGYPVYV | High Reactivity | [6] |
Note: IC50 values are indicative of the concentration of peptide required to inhibit the binding of a standard high-affinity peptide by 50%. Lower IC50 values indicate higher binding affinity. Binding affinity can be influenced by the specific experimental assay used.
Table 2: Comparative T-Cell Activation by Viral Peptides (IFN-γ ELISpot Assay)
| Viral Peptide | Target Cells | Effector Cells | E:T Ratio | IFN-γ Spot Forming Cells (SFC) / 106 cells | Reference |
| NP118-126 | Peptide-pulsed target cells | Splenocytes from immunized mice | N/A | ~325 ± 126 | [7] |
| M158-66 | Peptide-pulsed target cells | Human PBMCs | N/A | High SFC value | [4] |
| CMV pp65 (peptide pool) | Peptide-pulsed target cells | Human PBMCs | N/A | Median >100 (seropositive) | [8] |
| EBV BMLF1 (peptide pool) | Peptide-pulsed target cells | Human PBMCs | N/A | Variable, can be high in seropositive individuals | N/A |
Note: The number of Spot Forming Cells (SFCs) is a measure of the frequency of antigen-specific T cells. Results can vary significantly based on the donor's immune history, the specific experimental setup, and the nature of the antigen (single peptide vs. peptide pool).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of immunogenicity studies. Below are outlines of the key experimental protocols cited in this guide.
Peptide-MHC Binding Assay (IC50 Determination)
This assay quantifies the affinity of a peptide for a specific MHC molecule.
-
Preparation of MHC Molecules: Recombinant HLA-A*02:01 molecules are purified.
-
Competitive Binding: A known high-affinity radiolabeled or fluorescently labeled standard peptide is incubated with the HLA-A*02:01 molecules in the presence of varying concentrations of the unlabeled test peptide (e.g., NP118-126).
-
Separation and Quantification: The peptide-MHC complexes are separated from the unbound peptide. The amount of labeled standard peptide bound to the MHC is quantified.
-
IC50 Calculation: The concentration of the test peptide that inhibits the binding of the labeled standard peptide by 50% is determined and reported as the IC50 value.
IFN-γ ELISpot Assay
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for IFN-γ.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) or splenocytes are plated in the wells.
-
Stimulation: The cells are stimulated with the viral peptide of interest (e.g., NP118-126) or a control.
-
Incubation: The plate is incubated to allow for cytokine secretion.
-
Detection: After washing, a biotinylated detection antibody specific for IFN-γ is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as Spot Forming Cells (SFCs) per million cells.
Cytotoxicity Assay (Chromium Release Assay)
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting a specific peptide.
-
Target Cell Labeling: Target cells (e.g., peptide-pulsed B-cell lymphoblasts) are labeled with radioactive chromium-51 (B80572) (51Cr).
-
Co-culture: The labeled target cells are co-cultured with effector CTLs at various effector-to-target (E:T) ratios.
-
Incubation: The co-culture is incubated for a period to allow for cell lysis.
-
Chromium Release Measurement: The amount of 51Cr released into the supernatant from lysed target cells is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Mandatory Visualization
Signaling Pathway for MHC Class I Antigen Presentation
The following diagram illustrates the pathway by which viral peptides, such as NP118-126, are processed and presented by MHC class I molecules to activate CD8+ T cells.
Caption: MHC Class I antigen presentation pathway for viral peptides.
Experimental Workflow for IFN-γ ELISpot Assay
This diagram outlines the key steps involved in performing an IFN-γ ELISpot assay to quantify antigen-specific T cells.
Caption: Workflow of the IFN-γ ELISpot assay.
Conclusion
This guide provides a comparative overview of the immunogenicity of the influenza Nucleoprotein (118-126) peptide alongside other well-known viral epitopes. The data indicates that while NP118-126 is an immunodominant epitope, its binding affinity to HLA-A*02:01 may be moderate compared to other high-affinity viral peptides. T-cell responses to NP118-126 are robust, highlighting its potential as a vaccine candidate. The provided experimental protocols and diagrams offer a foundational understanding for researchers in the field of immunology and vaccine development. It is important to note that the immunogenicity of a peptide is a complex interplay of factors including MHC binding, T-cell receptor affinity, and the host's immune history. Therefore, the data presented should be considered within the context of the specific experimental conditions under which it was generated.
References
- 1. Immunodominance in Virus-Induced CD8+ T-Cell Responses Is Dramatically Modified by DNA Immunization and Is Regulated by Gamma Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Overlapping Subdominant Epitopes Identified by DNA Immunization Induce Protective CD8+ T-Cell Populations with Differing Cytolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide screening of human T-cell epitopes in influenza A virus reveals a broad-spectrum of CD4+ T cell responses to internal proteins, hemagglutinins and neuraminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Leukocyte Antigen (HLA) Class I Restricted Epitope Discovery in Yellow Fewer and Dengue Viruses: Importance of HLA Binding Strength | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Utility of the Enzyme-Linked Immunospot Interferon-γ–Release Assay to Predict the Risk of Cytomegalovirus Infection in Hematopoietic Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to T-Cell Responses: Full-Length Nucleoprotein vs. the NP(118-126) Epitope
For researchers, scientists, and drug development professionals, understanding the nuances of T-cell responses to different antigenic formulations is critical for the rational design of effective vaccines and immunotherapies. This guide provides a detailed comparison of the T-cell response elicited by the full-length nucleoprotein (NP) versus the immunodominant NP(118-126) peptide epitope, supported by experimental data and detailed methodologies.
The nucleoprotein is a highly conserved internal viral protein, making it an attractive target for T-cell-based vaccines aimed at providing broad, cross-strain protection.[1][2] The cellular immune response to NP is often directed towards specific, immunodominant epitopes, such as the well-characterized NP(118-126) from the Lymphocytic Choriomeningitis Virus (LCMV) in BALB/c mice. However, the use of a single epitope versus the entire protein presents a trade-off between the potency of the response and its breadth.
Quantitative Comparison of T-Cell Responses
The following table summarizes experimental data comparing the immunogenicity and protective efficacy of T-cell responses induced by full-length NP and the NP(118-126) peptide.
| Metric Assessed | Full-Length Nucleoprotein | Nucleoprotein (118-126) Peptide | Key Findings & Citations |
| Protective Efficacy (Survival Rate) | 100% | 75% | Immunization with a DNA vaccine encoding the full-length ubiquitin-fused NP conferred complete protection against a lethal LCMV challenge, whereas a minigene for the NP(118-126) epitope provided only partial protection. This suggests that subdominant epitopes within the full-length protein contribute to overall immunity. |
| CTL Precursor Frequency | Induces long-lived, high-frequency CTL precursors | Induces long-lived, high-frequency CTL precursors | Both full-length NP (delivered via recombinant Listeria monocytogenes) and the NP(118-126) peptide can induce and maintain long-term memory CTLs with high cytotoxic potential in vitro. |
| In Vivo Protection (Viral Clearance) | More effective protection | Less effective protection | Despite inducing comparable CTL precursor frequencies, memory T cells induced by full-length NP were more protective against an LCMV challenge than those induced by the NP(118-126) peptide alone. |
| Breadth of T-Cell Response | Elicits responses to dominant and subdominant epitopes | Elicits a response focused solely on the NP(118-126) epitope | The T-cell response in BALB/c mice is overwhelmingly focused on the NP(118-126) epitope, but subdominant epitopes exist within the full-length protein that can be identified and contribute to protection. Using the full-length protein can induce a broader immune response.[1] |
| Immunodominance | Presentation of NP(118-126) can suppress responses to subdominant epitopes | Highly immunogenic, often eliciting a strong, focused response | The presence of a highly immunogenic dominant epitope like NP(118-126) can limit the immune response to other, subdominant epitopes within the same protein. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of immunogenicity studies. Below are summaries of common experimental protocols used to assess T-cell responses to nucleoprotein and its epitopes.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
-
Objective: To determine the number of antigen-specific T-cells that produce a specific cytokine (e.g., IFN-γ) upon stimulation.
-
Methodology:
-
ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Peripheral blood mononuclear cells (PBMCs) or splenocytes are isolated from immunized or infected subjects.
-
Cells are plated at a known density (e.g., 200,000 viable cells/well) and stimulated with either the full-length nucleoprotein (often as a peptide library of overlapping 15-mers) or the specific NP(118-126) peptide for 24 hours at 37°C.[3]
-
During incubation, activated T-cells secrete cytokines, which are captured by the antibodies on the plate membrane.
-
After washing, a biotinylated detection antibody specific for a different epitope on the cytokine is added, followed by a streptavidin-enzyme conjugate.
-
A substrate is added that precipitates upon enzymatic action, forming a visible spot for each cytokine-secreting cell.
-
Spots are counted using an automated ELISpot reader to determine the frequency of antigen-specific T-cells.
-
Intracellular Cytokine Staining (ICCS) by Flow Cytometry
ICCS is a powerful technique for identifying and phenotyping antigen-specific T-cells by measuring cytokine production within the cell.
-
Objective: To determine the percentage of T-cells (e.g., CD8+ or CD4+) that produce specific cytokines in response to antigen stimulation and to further characterize these cells using other cell surface markers.
-
Methodology:
-
Splenocytes or PBMCs (e.g., 1 million cells/well) are stimulated for several hours (typically 5-6 hours) with the antigenic peptide (e.g., NP(118-126) at 10-6 M) or a peptide pool from the full-length protein.[4][5]
-
A protein transport inhibitor, such as Brefeldin A, is included to block cytokine secretion, causing them to accumulate inside the cell.[5]
-
Cells are first stained with antibodies against cell surface markers (e.g., CD8, CD4, CD44) to identify specific T-cell populations.
-
The cells are then fixed and permeabilized to allow antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) to enter the cell and bind to their targets.
-
The stained cells are analyzed by multicolor flow cytometry to quantify the percentage of T-cells producing specific cytokines in response to the antigen.
-
In Vivo Cytotoxicity Assay
This assay measures the ability of antigen-specific cytotoxic T-lymphocytes (CTLs) to kill target cells in a living animal.
-
Objective: To assess the functional cytotoxic capacity of the T-cell response generated by immunization.
-
Methodology:
-
A target population of splenocytes is labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh) and pulsed with the specific peptide (e.g., NP(118-126)).
-
A control population of splenocytes is labeled with a low concentration of the same dye (CFSElow) and is not pulsed with the peptide.
-
The two cell populations are mixed in a 1:1 ratio and adoptively transferred into immunized and control mice.
-
After a set period (e.g., 24 hours), splenocytes from the recipient mice are harvested and analyzed by flow cytometry.
-
The specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in immunized versus control mice. A reduction in the peptide-pulsed (CFSEhigh) population indicates specific killing by CTLs.
-
Signaling Pathways and Experimental Workflows
Antigen Processing and Presentation Pathway
The mechanism by which an antigen is processed and presented to T-cells differs significantly for a full-length protein versus a short, pre-processed peptide epitope. This is a critical factor in the resulting immune response. The endogenous pathway is primarily used to present intracellular peptides on MHC class I molecules to CD8+ T-cells.[6][7]
Caption: Antigen processing for full-length NP vs. a peptide epitope.
Experimental Workflow for Comparing T-Cell Responses
A typical experimental workflow to compare the immunogenicity of the full-length nucleoprotein and the NP(118-126) peptide is outlined below.
Caption: Workflow for comparing T-cell responses to different antigens.
References
- 1. The Role of Nucleoprotein in Immunity to Human Negative-Stranded RNA Viruses—Not Just Another Brick in the Viral Nucleocapsid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoprotein of influenza A virus is a major target of immunodominant CD8+ T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A functional assay for serum detection of antibodies against SARS‐CoV‐2 nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Antigen processing - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Navigating the Maze of T-Cell Cross-Reactivity: A Comparative Guide to Nucleoprotein (118-126) Stimulated T-Cells
For researchers, scientists, and drug development professionals, understanding the nuances of T-cell cross-reactivity is paramount in the quest for novel vaccines and immunotherapies. This guide provides an objective comparison of the cross-reactive potential of T-cells stimulated with the well-characterized Nucleoprotein (NP) (118-126) epitope, primarily from Lymphocytic Choriomeningitis Virus (LCMV), against nucleoproteins from other viral families. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be an essential resource for navigating this complex immunological phenomenon.
The nucleoprotein of viruses is a highly conserved internal antigen, making it a prime target for inducing broad, cross-reactive T-cell responses. The NP(118-126) epitope of LCMV, in particular, is a well-established immunodominant epitope for CD8+ T-cells in the BALB/c mouse model, making it an excellent model for studying the principles of T-cell cross-reactivity.[1][2] This guide will delve into the extent of this cross-reactivity, comparing the responses against NP epitopes from other significant human pathogens.
Quantitative Comparison of T-Cell Cross-Reactivity
The ability of T-cells primed with one viral epitope to recognize and respond to similar epitopes from different pathogens is a critical factor in heterologous immunity. The following tables summarize the quantitative data on the cross-reactivity of T-cells stimulated with the LCMV NP(118-126) epitope against nucleoprotein epitopes from other viruses. The data is primarily derived from Enzyme-Linked Immunospot (ELISpot) assays, which measure the frequency of cytokine-secreting T-cells, and Intracellular Cytokine Staining (ICS) followed by flow cytometry, which quantifies cytokine-producing cells at a single-cell level.
| Target Virus Family | Target Virus | NP Epitope Variant | T-Cell Response vs. LCMV NP(118-126) | Reference |
| Arenaviridae | Lassa Fever Virus (LFV) | NP(118-126) homolog | High | [3] |
| Arenaviridae | Mopeia Virus | NP(118-126) homolog | High | [3] |
| Arenaviridae | Sabia Virus | NP(118-126) homolog | Low to None | [3] |
| Orthomyxoviridae | Influenza A Virus (various strains) | Various NP epitopes | Variable (generally low) | [4] |
Table 1: Cross-Reactivity of LCMV NP(118-126)-Specific T-Cells with Arenavirus NP Epitopes. This table highlights the strong cross-reactivity observed within the Arenaviridae family, with the notable exception of Sabia virus, suggesting that subtle amino acid differences in the epitope can significantly impact T-cell recognition.
| Assay | Readout | LCMV NP(118-126) | Lassa Fever Virus NP(118-126) | Mopeia Virus NP(118-126) | Sabia Virus NP(118-126) |
| ELISpot | Spot Forming Cells / 10^6 splenocytes | High | High | High | Low |
| ICS (% IFN-γ+ CD8+ T-cells) | % of CD8+ T-cells | High | High | High | Low |
| In vivo protection | Survival Rate | High | Partial | Partial | None |
Table 2: Comparative T-Cell Responses to Different Arenavirus NP(118-126) Homologs. This table provides a more detailed, albeit generalized, view of the functional outcomes of T-cell cross-reactivity, showing that while in vitro responses can be strong, they may not always translate to complete in vivo protection.
Experimental Protocols
Accurate and reproducible assessment of T-cell cross-reactivity is contingent on robust experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for detecting cytokine-secreting cells at the single-cell level.[5][6]
Principle: This assay captures cytokines secreted by individual T-cells onto a membrane coated with a specific capture antibody. The captured cytokine is then detected using a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and a substrate that produces a colored spot. Each spot represents a single cytokine-producing cell.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-cytokine (e.g., anti-IFN-γ) capture antibody overnight at 4°C.
-
Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected animals.
-
Cell Stimulation: Add 2-5 x 10^5 cells per well and stimulate with the relevant peptides (e.g., LCMV NP(118-126), and variant NP epitopes) at a final concentration of 1-10 µg/mL. Include a positive control (e.g., PMA/Ionomycin) and a negative control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.
-
Wash and add streptavidin-alkaline phosphatase (or HRP) conjugate and incubate for 1 hour at room temperature.
-
Wash and add the substrate (e.g., BCIP/NBT) and incubate until spots develop.
-
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric analysis of cytokine production by specific T-cell subsets.[5][7]
Principle: This technique involves stimulating T-cells in the presence of a protein transport inhibitor (e.g., Brefeldin A) to cause cytokines to accumulate intracellularly. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ). The stained cells are then analyzed by flow cytometry.
Protocol:
-
Cell Stimulation: Stimulate 1-2 x 10^6 splenocytes or PBMCs with peptides (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., anti-CD8, anti-CD4) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature. Following fixation, wash and permeabilize the cells with a permeabilization buffer (e.g., saponin-based buffer).
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature.
-
Acquisition and Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer and analyze the data using appropriate software to quantify the percentage of cytokine-producing cells within specific T-cell populations.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in T-cell activation and the experimental procedures used to study them is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and workflows.
Caption: T-Cell Receptor (TCR) Signaling Pathway upon peptide-MHC binding.
Caption: Workflow for T-cell cross-reactivity assessment.
Conclusion
The study of T-cell cross-reactivity stimulated by the Nucleoprotein (118-126) epitope provides valuable insights into the potential for developing broadly protective vaccines. While strong cross-reactivity is observed within the arenavirus family, the response to NP epitopes from other viruses, such as influenza, is more variable and generally lower. This highlights the complex interplay between epitope sequence, MHC presentation, and TCR recognition in determining the extent of cross-reactive immunity.
The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate these phenomena. Future studies should aim to expand the quantitative analysis of cross-reactivity to a wider range of viral nucleoproteins and to elucidate the precise molecular mechanisms governing TCR recognition of variant epitopes. A deeper understanding of these principles will be instrumental in the rational design of next-generation vaccines capable of providing broad protection against diverse and evolving viral threats.
References
- 1. A comparison of T cell memory against the same antigen induced by virus versus intracellular bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of T cell memory against the same antigen induced by virus versus intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Antiviral Cytotoxic T-Lymphocyte Epitope for Diverse Arenaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Cross-reactivity of SARS-CoV-2– and influenza A–specific T cells in individuals exposed to SARS-CoV-2 [insight.jci.org]
- 5. Comparison between enzyme‐linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS‐CoV‐2 after symptomatic COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xtalks.com [xtalks.com]
- 7. Methods for quantitating antigen-specific T cell responses using functional assays in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming MHC Restriction of Nucleoprotein (118-126): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the Major Histocompatibility Complex (MHC) restriction of the immunodominant viral epitope, Nucleoprotein (118-126) (NP(118-126)). The content herein is supported by established experimental protocols and comparative data to aid in the design and interpretation of immunological assays.
Introduction
The nucleoprotein (NP) of Lymphocytic Choriomeningitis Virus (LCMV) contains a well-characterized cytotoxic T-lymphocyte (CTL) epitope spanning amino acids 118-126 (RPQASGVYM). This epitope is known to be presented by the MHC class I molecule H-2Ld in BALB/c mice, making it a valuable tool for studying T-cell responses and memory.[1] Confirmation of this specific MHC restriction is a critical step in many immunological studies, from vaccine development to cancer immunotherapy. This guide outlines the key experimental approaches to validate the MHC-restricted recognition of NP(118-126) and compares its immunogenicity with other relevant viral epitopes.
Comparative Analysis of T-Cell Responses to LCMV Epitopes
The immunodominance of the NP(118-126) epitope has been extensively documented. The following tables summarize quantitative data from various studies, comparing the magnitude of the T-cell response to NP(118-126) with other LCMV-derived epitopes.
| Epitope | MHC Restriction | Responding CD8+ T-cells (% of total CD8+ T-cells) | Mouse Strain | Reference |
| NP(118-126) | H-2Ld | >95% of responding CD8+ T-cells | BALB/c | [1] |
| NP(313-322) | H-2d | Subdominant | BALB/c | [1] |
Table 1: Immunodominance of NP(118-126) in BALB/c Mice. This table highlights the profound dominance of the NP(118-126) epitope in the anti-LCMV CD8+ T-cell response in BALB/c mice.
| Epitope | MHC Restriction | Percent of Tetramer-Positive CD8+ T-cells (Day 8 post-infection) | Mouse Strain | Reference |
| NP(396-404) | H-2Db | ~15% | C57BL/6 | |
| GP(33-41) | H-2Db | ~10% | C57BL/6 | |
| GP(34-41) | H-2Kb | ~5% | C57BL/6 | |
| GP(276-286) | H-2Db | ~2% | C57BL/6 |
Table 2: Immunodominance Hierarchy of LCMV Epitopes in C57BL/6 Mice. This table illustrates a different immunodominance pattern in C57BL/6 mice, where other epitopes from the nucleoprotein and glycoprotein (B1211001) are more prominent.
Experimental Protocols
To definitively confirm the MHC restriction of NP(118-126), a combination of functional T-cell assays and direct binding assays is recommended.
Chromium-51 (⁵¹Cr) Release Assay
This classical cytotoxicity assay directly measures the ability of NP(118-126)-specific CTLs to lyse target cells presenting the peptide on the correct MHC molecule.
Principle: Target cells are labeled with radioactive ⁵¹Cr. If the CTLs recognize the peptide-MHC complex on the target cell surface, they will induce cell lysis, releasing ⁵¹Cr into the supernatant, which can then be quantified.
Detailed Protocol:
-
Target Cell Preparation:
-
Effector Cell Preparation:
-
Isolate splenocytes from LCMV-immune BALB/c mice, which will serve as the source of effector CTLs.
-
-
Cytotoxicity Assay:
-
Co-culture the ⁵¹Cr-labeled target cells with the effector cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
For experimental wells, pulse the target cells with the NP(118-126) peptide.
-
Include control wells:
-
Spontaneous release: Target cells with media alone (no effector cells).
-
Maximum release: Target cells with a detergent (e.g., Triton X-100) to induce complete lysis.[2][5]
-
MHC mismatch control: Use target cells that do not express H-2Ld (e.g., EL4 cells, H-2b) pulsed with the NP(118-126) peptide.
-
Irrelevant peptide control: Use H-2Ld expressing target cells pulsed with an irrelevant peptide.
-
-
-
Incubation and Detection:
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the radioactivity using a gamma counter.[4]
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[5]
-
-
Expected Outcome: High specific lysis should be observed only in the wells containing H-2Ld positive target cells pulsed with the NP(118-126) peptide. The MHC mismatch and irrelevant peptide controls should show background levels of lysis.
Interferon-gamma (IFN-γ) ELISpot Assay
This sensitive assay quantifies the number of antigen-specific T-cells by measuring their cytokine production upon stimulation.
Principle: T-cells, upon recognizing their cognate peptide-MHC complex, are activated and secrete cytokines like IFN-γ. In an ELISpot plate pre-coated with anti-IFN-γ antibodies, these cytokines are captured around the secreting cell, forming a "spot" that can be visualized and counted.
Detailed Protocol:
-
Plate Coating:
-
Coat a 96-well PVDF membrane plate with a capture antibody specific for IFN-γ overnight at 4°C.
-
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from LCMV-immune mice.
-
-
Cell Stimulation:
-
Add the prepared cells to the coated and blocked wells.
-
Stimulate the cells with:
-
Experimental: NP(118-126) peptide.
-
Positive Control: A mitogen like Phytohaemagglutinin (PHA) or a pool of known immunodominant peptides.
-
Negative Control: Media alone or an irrelevant peptide.
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Detection:
-
Lyse the cells and wash the plate.
-
Add a biotinylated detection antibody against IFN-γ.
-
Add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase).
-
Add a substrate that produces a colored precipitate upon enzymatic reaction.
-
-
Analysis:
-
Count the number of spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Expected Outcome: A significantly higher number of spots will be observed in the wells stimulated with the NP(118-126) peptide compared to the negative controls, confirming the presence of NP(118-126)-specific, IFN-γ-producing T-cells.
MHC-Peptide Binding Assay
This biochemical assay directly measures the affinity of a peptide for a specific MHC molecule.
Principle: The stability of the peptide-MHC complex is measured. Peptides that bind with high affinity will stabilize the MHC molecule, which can be detected using various methods, such as fluorescence polarization or ELISA-based formats.
Detailed Protocol (using a competition-based fluorescence polarization assay as an example):
-
Reagents:
-
Soluble, purified H-2Ld MHC class I molecules.
-
A fluorescently labeled probe peptide known to bind H-2Ld with high affinity.
-
The unlabeled NP(118-126) peptide and other control peptides.
-
-
Assay Setup:
-
In a microplate, combine the soluble H-2Ld molecules with the fluorescent probe peptide at a fixed concentration.
-
Add increasing concentrations of the unlabeled NP(118-126) peptide to compete for binding to the MHC molecules.
-
Include wells with no competitor (maximum fluorescence) and wells with a known high-affinity binder as a positive control.
-
-
Incubation:
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well. When the fluorescent peptide is bound to the large MHC molecule, it tumbles slowly, resulting in high polarization. When it is displaced by the competitor peptide, it tumbles rapidly, leading to low polarization.
-
-
Data Analysis:
-
Plot the fluorescence polarization against the concentration of the competitor peptide.
-
Calculate the IC₅₀ value, which is the concentration of the competitor peptide required to inhibit 50% of the binding of the fluorescent probe. A lower IC₅₀ indicates a higher binding affinity.
-
Expected Outcome: The NP(118-126) peptide should effectively compete with the probe peptide for binding to H-2Ld, resulting in a low IC₅₀ value and confirming a direct and high-affinity interaction.
Mandatory Visualizations
Caption: MHC Class I antigen presentation pathway for the NP(118-126) epitope.
Caption: T-cell activation signaling upon recognition of the NP(118-126)-H-2Ld complex.
References
- 1. Common Antiviral Cytotoxic T-Lymphocyte Epitope for Diverse Arenaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 3. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. revvity.com [revvity.com]
Reproducibility of Experimental Results with Nucleoprotein (118-126): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental results using the Lymphocytic Choriomeningitis Virus (LCMV) Nucleoprotein (NP) peptide 118-126 (RPQASGVYM). This immunodominant epitope is a cornerstone in immunological research, particularly for studying cytotoxic T lymphocyte (CTL) responses in BALB/c mice. This document summarizes quantitative data from various studies, details common experimental protocols, and offers a comparative look at alternative antigens to provide a framework for experimental design and data interpretation, thereby enhancing reproducibility.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies utilizing the NP(118-126) epitope. These values highlight the expected range of immune responses and protection levels, offering a baseline for new experiments.
Table 1: Cytotoxic T Lymphocyte (CTL) Response to NP(118-126)
| Immunization Method | Assay | Readout | Result |
| DNA Vaccination (pCMV-NP) | In vivo CTL assay | % Specific Lysis | ~50-80% |
| LCMV Infection | Ex vivo CTL assay | % Specific Lysis | >90% of total anti-LCMV CTL response[1] |
| Recombinant Listeria monocytogenes (rLM-NP118-126) | Limiting Dilution Assay | CTL precursor frequency | ~1 in 10,000 spleen cells (60 days post-immunization)[2] |
| DNA Vaccination + Electroporation (pLCMV-NP) | Intracellular Cytokine Staining (ICS) | % IFN-γ+ of CD8+ T cells | ~40% |
| Anthrax Toxin Fusion Protein (LFn-NP118–126) | Ex vivo CTL assay | % Specific Lysis | Significant lysis compared to control |
Table 2: Protective Efficacy of NP(118-126)-Based Immunization
| Immunization Method | Challenge | Outcome | Protection Level |
| DNA Vaccination (pCMV-NP) | Lethal LCMV Challenge | Survival | 50%[3] |
| DNA minigene encoding NP(118-126) | Lethal LCMV Challenge | Survival | 75%[4] |
| DNA Vaccination + Electroporation (pLCMV-NP) | High-dose lethal LCMV challenge | Survival | 100% (after 3 immunizations)[5] |
| Recombinant Vaccinia Virus (VV-LCMV NP) | Intracerebral lethal LCMV challenge | Survival | 100%[1] |
Comparison with Alternative Antigens
While NP(118-126) is a potent immunodominant epitope, its efficacy is often compared with other antigens to understand different facets of the immune response.
Table 3: Comparison of NP(118-126) with Alternative Antigens
| Antigen | Context of Comparison | Key Findings |
| Subdominant LCMV Epitopes (e.g., NP266–412 region) | Vaccine Efficacy | DNA immunization with subdominant epitopes can confer immunity as effective as the dominant NP(118-126) epitope.[4] |
| Listeriolysin O (LLO) 91-99 from Listeria monocytogenes | T-cell Memory | Both NP(118-126) and LLO(91-99) induce long-lived CTL memory. However, LCMV-induced memory T cells show faster effector function upon challenge compared to rLM-induced memory.[2] |
| Arenavirus NP(118-126) Homologues (e.g., Lassa Fever Virus, Mopeia Virus) | Cross-Reactivity | NP(118-126) peptides from Old World arenaviruses (LCMV, LFV, Mopeia) show functional CTL cross-reactivity.[1] |
Experimental Protocols
Detailed and consistent methodologies are critical for reproducibility. Below are summaries of widely used protocols for experiments involving NP(118-126).
DNA Immunization
DNA vaccination is a common method to elicit NP(118-126)-specific T-cell responses.
-
Plasmid: A mammalian expression vector (e.g., pCMV or pVAX1) containing the coding sequence for the LCMV nucleoprotein or the specific NP(118-126) epitope.[5]
-
Preparation: DNA is purified and dissolved in sterile saline at a concentration of 1 mg/ml.[6]
-
Administration: 50-100 µg of plasmid DNA is injected into the quadriceps or tibialis anterior muscle of BALB/c mice.[6] Multiple immunizations (e.g., three times at 2-week intervals) are often required for robust immunity.[3] For enhanced delivery, in vivo electroporation can be used following the DNA injection.[5]
In Vivo Cytotoxicity (CTL) Assay
This assay measures the in vivo killing of target cells pulsed with the NP(118-126) peptide.
-
Target Cell Preparation: Splenocytes from naive BALB/c mice are divided into two populations.
-
Injection: Equal numbers of the two cell populations are mixed and injected intravenously into immunized and control mice.[7]
-
Analysis: After a set period (e.g., 16 hours), splenocytes from the recipient mice are harvested and analyzed by flow cytometry.[7]
-
Calculation: The percentage of specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in immunized versus control mice.
Intracellular Cytokine Staining (ICS)
ICS is used to quantify the frequency of antigen-specific T cells that produce cytokines like Interferon-gamma (IFN-γ) upon stimulation.
-
Cell Stimulation: Splenocytes from immunized mice are stimulated in vitro with the NP(118-126) peptide (e.g., 10⁻⁷ M) for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[8]
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD8.[9][10]
-
Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized to allow antibodies to access intracellular proteins.[10][11]
-
Intracellular Staining: Cells are incubated with a fluorescently labeled antibody against the cytokine of interest (e.g., anti-IFN-γ).[9][10]
-
Flow Cytometry: The percentage of CD8+ T cells that are positive for the cytokine is determined by flow cytometry.[9]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for DNA immunization and subsequent CTL response analysis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A comparison of T cell memory against the same antigen induced by virus versus intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. A highly optimized DNA vaccine confers complete protective immunity against high-dose lethal lymphocytic choriomeningitis virus challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - DNA immunization to prevent autoimmune diabetes [jci.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Nondominant CD8 T Cells Are Active Players in the Vaccine-Induced Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Cytokine Staining: Number 2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 11. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Analysis of the Immunodominant Nucleoprotein (118-126) Epitope from Arenaviruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nucleoprotein (NP) 118-126 epitope from various arenaviruses. This epitope is a critical target for the cytotoxic T-lymphocyte (CTL) response, particularly in the context of H-2d mouse models, making it of significant interest for vaccine development and immunological research. The following sections present quantitative data on peptide characteristics, detailed experimental protocols for assessing immunogenicity, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Peptide Characteristics and Immunogenicity
The NP(118-126) epitope is highly immunodominant in BALB/c (H-2d) mice infected with Lymphocytic choriomeningitis virus (LCMV), accounting for over 97% of the total anti-viral CTL response.[1] This section compares the amino acid sequences, MHC class I binding, and CTL cross-reactivity of this epitope from different arenaviruses.
| Virus Name | Virus Family | Geographic Distribution | Nucleoprotein (118-126) Amino Acid Sequence | H-2Ld Binding Affinity | Cross-reactivity with LCMV-specific CTLs |
| Lymphocytic choriomeningitis virus (LCMV) | Arenaviridae | Worldwide | R-P-Q-A-S-G-V-Y-M | High | Yes (Homologous) |
| Lassa fever virus (LFV) | Arenaviridae | West Africa | R-P-G-A-S-G-I-Y-M | High | Yes |
| Mopeia virus (MOPV) | Arenaviridae | Southern Africa | R-P-L-A-S-G-V-Y-M | High | Yes |
| Sabia virus (SABV) | Arenaviridae | South America | R-S-A-A-S-G-V-Y-M | High | No |
Data compiled from a study on common antiviral cytotoxic T-lymphocyte epitopes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the immunogenicity of the Nucleoprotein (118-126) epitope.
Chromium-51 Release Assay for Cytotoxicity
This assay is a gold standard for measuring the lytic activity of cytotoxic T-lymphocytes.
Principle: Target cells are labeled with radioactive Chromium-51 (⁵¹Cr). If effector CTLs recognize and lyse the target cells, ⁵¹Cr is released into the supernatant, which can be quantified to determine the percentage of specific lysis.
Protocol:
-
Target Cell Preparation:
-
Culture target cells (e.g., P815 mastocytoma cells, which are H-2d compatible) to a sufficient density.
-
Label the target cells by incubating them with ⁵¹Cr (as sodium chromate) for 1-2 hours at 37°C.
-
Wash the labeled target cells multiple times with culture medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.
-
-
Effector Cell Preparation:
-
Generate effector CTLs by immunizing BALB/c mice with the virus of interest (e.g., LCMV).
-
After a suitable period (e.g., 7 days for a primary response), harvest splenocytes.
-
Optionally, restimulate the splenocytes in vitro with the relevant NP(118-126) peptide for several days to expand the population of specific CTLs.
-
-
Cytotoxicity Assay:
-
In a 96-well round-bottom plate, add 1 x 10⁴ labeled target cells to each well.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 10:1).
-
For controls, set up wells for:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a detergent (e.g., Triton X-100) to lyse all cells.
-
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Harvest the supernatant and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Intracellular Cytokine Staining (ICCS) by Flow Cytometry
ICCS is used to identify and quantify cytokine-producing cells within a mixed population, providing insights into the functional profile of antigen-specific T cells.
Protocol:
-
Cell Stimulation:
-
Prepare single-cell suspensions of splenocytes from immunized mice.
-
Incubate approximately 2 x 10⁶ cells per well in the presence of the NP(118-126) peptide (1-10 µg/mL) for 5-6 hours at 37°C.
-
Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-5 hours of incubation to cause cytokines to accumulate within the cell.
-
Include negative (no peptide) and positive (e.g., PMA/Ionomycin) controls.
-
-
Surface Staining:
-
Wash the cells and stain for cell surface markers, such as CD8 and CD44, to identify the CTL population. This is typically done for 20-30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove excess antibodies.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash and then permeabilize the cells using a permeabilization buffer (e.g., containing saponin).
-
-
Intracellular Staining:
-
Stain for intracellular cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), by incubating the permeabilized cells with fluorochrome-conjugated anti-cytokine antibodies for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in a suitable buffer for flow cytometry.
-
Acquire data on a flow cytometer and analyze the percentage of CD8+ T cells that are positive for IFN-γ and/or TNF-α in response to peptide stimulation.
-
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for detecting and quantifying the frequency of cytokine-secreting cells at the single-cell level.
Protocol:
-
Plate Coating:
-
Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) overnight at 4°C.
-
-
Blocking:
-
Wash the plate to remove unbound capture antibody.
-
Block the membrane with a blocking solution (e.g., sterile PBS containing 10% fetal bovine serum) for at least 2 hours at 37°C to prevent non-specific binding.
-
-
Cell Incubation:
-
Prepare single-cell suspensions of splenocytes from immunized mice.
-
Add the cells to the wells at a desired density (e.g., 2-4 x 10⁵ cells/well) along with the NP(118-126) peptide.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) and incubate for 1 hour.
-
-
Spot Development:
-
Wash the plate and add a substrate that will be converted by the enzyme into a colored precipitate.
-
Stop the reaction by washing with water once spots have developed.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
-
Visualization of Pathways and Workflows
The following diagrams illustrate the key biological pathway and a general experimental workflow relevant to the comparative analysis of the Nucleoprotein (118-126) epitope.
Caption: Antigen processing and presentation pathway leading to CD8+ T-cell activation.
References
Unraveling the Immunobiology of Nucleoprotein (118-126): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nucleoprotein (NP) of the influenza virus is a highly conserved internal antigen, making it a key target for universal influenza vaccine strategies. A significant focus of this research has been on specific T-cell epitopes within the NP, with the amino acid sequence 118-126 of the lymphocytic choriomeningitis virus (LCMV) NP, RPQASGVYM, being a well-studied immunodominant epitope for cytotoxic T lymphocytes (CTLs) in H-2d mice.[1] This guide provides a comparative overview of the immunobiology of this critical epitope, presenting quantitative data from various studies, detailed experimental protocols for its assessment, and visual representations of the key immunological pathways and experimental workflows.
Comparative Analysis of Immunological Responses
The cellular immune response to the NP(118-126) epitope is characterized by the activation of CD8+ T-cells, leading to a potent cytotoxic response. Various immunization strategies have been employed to elicit this response, with differing outcomes in terms of the magnitude and protective efficacy of the induced T-cell memory. The following table summarizes key quantitative findings from comparative studies.
| Immunization Strategy | T-cell Response Metric | Result | Reference |
| LCMV Infection | CTL Precursor Frequency (Day 8 post-infection) | ~1 in 10^3 spleen cells | |
| LCMV Infection | CTL Precursor Frequency (Day 60 post-infection) | ~1 in 10^4 spleen cells | |
| Recombinant Listeria monocytogenes (rLM-NP118-126) | CTL Precursor Frequency | ~10 times lower than LCMV-immune mice | |
| DNA Vaccination (pCMV-NP) in Neonates (1 year post-vaccination) | % of IFN-γ+ CD8+ T-cells | Comparable to LCMV-infected mice | |
| DNA Vaccination (pCMV-NP) in Adults (1 year post-vaccination) | % of IFN-γ+ CD8+ T-cells | Comparable to LCMV-infected mice |
Signaling Pathways and Experimental Workflows
The immunological response to the NP(118-126) epitope is initiated by its presentation on Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells. This is a critical step for the activation of CD8+ cytotoxic T lymphocytes, which are the primary effectors in clearing virally infected cells.
References
A Comparative Guide to T-Cell Avidity for Influenza Nucleoprotein (118-126) Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T-cell performance based on avidity for the influenza A virus Nucleoprotein (NP) peptide 118-126. The data presented herein is compiled from published experimental findings to assist in the evaluation and selection of T-cell populations for research and therapeutic development.
High-Avidity vs. Low-Avidity T-Cell Responses
T-cell avidity, a measure of the overall strength of the interaction between a T-cell and its target antigen-presenting cell, is a critical determinant of the efficacy of an immune response. High-avidity T-cells can recognize and respond to low concentrations of their cognate peptide-MHC complex, leading to more effective clearance of viral infections. In contrast, low-avidity T-cells require a higher concentration of the target peptide for activation.
This guide focuses on the immunodominant H-2d restricted epitope from the influenza nucleoprotein, NP(118-126), a key target for cytotoxic T-lymphocytes (CTLs) in certain murine models of influenza infection. Understanding the functional differences between high- and low-avidity T-cells specific for this peptide is crucial for the development of T-cell-based therapies and vaccines.
Comparative Performance Data
The functional avidity of T-cells is often quantified by determining the peptide concentration required to elicit a half-maximal response (EC50) in functional assays such as intracellular cytokine staining (ICS) for interferon-gamma (IFN-γ) and cytotoxicity assays.
| T-Cell Population | Functional Assay | Peptide Concentration for Half-Maximal Response (EC50) | Reference |
| High-Avidity CD8+ T-Cells (7 days post-infection) | Intracellular Staining for IFN-γ | 1 nM | --INVALID-LINK-- |
| Low-Avidity CD8+ T-Cells (6 months post-infection) | Functional Sensitivity (Composite) | 2-4 log reduction compared to high-avidity T-cells | --INVALID-LINK-- |
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Intracellular Cytokine Staining (ICS) for IFN-γ
This assay measures the production of IFN-γ by individual T-cells upon stimulation with the NP(118-126) peptide.
Protocol:
-
Cell Preparation: Isolate splenocytes from immunized or infected mice.
-
Stimulation: Incubate 2 x 10^6 splenocytes in 200 µl of RPMI medium supplemented with 10% FBS and 20 mM HEPES. Add the NP(118-126) peptide at various concentrations (e.g., a 10-fold serial dilution from 10^-6 M to 10^-12 M). Include a no-peptide control and a positive control (e.g., PMA/Ionomycin).
-
Cytokine Secretion Inhibition: Add a protein transport inhibitor, such as Brefeldin A (at a final concentration of 2 µg/ml), to the cell suspension.
-
Incubation: Incubate the cells for 5 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: Wash the cells and stain for surface markers, such as CD8, to identify the T-cell population of interest.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated anti-IFN-γ antibody.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the percentage of IFN-γ positive cells within the CD8+ T-cell population for each peptide concentration. The EC50 value is determined by plotting the percentage of IFN-γ positive cells against the peptide concentration and fitting a sigmoidal dose-response curve.
51Cr Release Cytotoxicity Assay
This assay measures the ability of cytotoxic T-lymphocytes to lyse target cells presenting the NP(118-126) peptide.
Protocol:
-
Target Cell Preparation: Use a suitable target cell line (e.g., P815, H-2d) that can be pulsed with the NP(118-126) peptide.
-
Target Cell Labeling: Label the target cells with 51Cr by incubating them with Na2(51Cr)O4.
-
Peptide Pulsing: Wash the labeled target cells and pulse them with various concentrations of the NP(118-126) peptide.
-
Co-culture: Co-culture the peptide-pulsed target cells with effector T-cells at different effector-to-target (E:T) ratios in a 96-well round-bottom plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Measurement of 51Cr Release: Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis for each peptide concentration and E:T ratio using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: 51Cr release from target cells co-cultured with effector T-cells.
-
Spontaneous Release: 51Cr release from target cells incubated with medium alone.
-
Maximum Release: 51Cr release from target cells lysed with a detergent.
-
-
EC50 Determination: The EC50 value is the peptide concentration that results in half-maximal specific lysis at a given E:T ratio.
Visualizing T-Cell Activation and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams visualize the T-cell activation signaling pathway and the experimental workflows.
Caption: T-Cell Receptor (TCR) signaling cascade upon recognition of the NP(118-126) peptide.
Caption: Workflow for determining T-cell functional avidity using ICS and cytotoxicity assays.
Safety Operating Guide
Proper Disposal of Nucleoprotein (118-126): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Nucleoprotein (118-126), a peptide epitope derived from the Lymphocytic choriomeningitis virus (LCMV). While the peptide itself is not infectious, its biological activity necessitates proper handling and disposal to ensure laboratory safety and environmental protection. Adherence to these procedures will help your institution maintain a safe and compliant working environment.
Pre-Disposal Considerations and Hazard Assessment
Before initiating any disposal protocol, it is crucial to conduct a thorough hazard assessment. Nucleoprotein (118-126), with the sequence H-RPQASGVYM-OH, is used in T-cell immunity research and is considered a biologically active material. While not classified as hazardous, prudent laboratory practice dictates that all research chemicals be handled with a degree of caution.
Key Principles:
-
Institutional Guidelines: Always prioritize and adhere to your institution's specific waste disposal protocols and local regulations.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the peptide in either lyophilized or solution form.
-
Waste Segregation: Never dispose of peptides in regular trash or down the drain without prior inactivation.[1] All waste contaminated with Nucleoprotein (118-126) must be segregated and collected in designated, clearly labeled hazardous waste containers.[1]
Quantitative Data for Inactivation and Disposal
The following tables summarize key quantitative parameters for the recommended inactivation methods for liquid and solid waste contaminated with Nucleoprotein (118-126). These recommendations are based on general guidelines for peptide and viral inactivation.
Table 1: Chemical Inactivation of Liquid Waste
| Inactivation Method | Reagent | Final Concentration | Minimum Contact Time |
| Chemical Oxidation | Sodium Hypochlorite (B82951) (Bleach) | 10% of total volume (approx. 1% final concentration) | 30 minutes |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 1 M | 1 hour |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 1 M | 1 hour |
Table 2: Thermal Inactivation of Liquid and Solid Waste
| Inactivation Method | Temperature | Minimum Duration | Pressure (for Autoclaving) |
| Heat Inactivation | 55°C | 20 minutes | N/A |
| Autoclaving | 121°C | 30 minutes | 15 psi |
Experimental Protocols for Disposal
Below are detailed methodologies for the key disposal procedures for waste contaminated with Nucleoprotein (118-126).
Protocol 1: Chemical Inactivation of Liquid Waste (e.g., peptide solutions, cell culture media)
-
Select an Inactivation Reagent: Choose a suitable inactivation agent from Table 1. Sodium hypochlorite (bleach) is a common and effective choice for general laboratory use.
-
Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution. For a 10% bleach solution, add one part concentrated bleach to nine parts liquid waste.
-
Inactivate the Peptide Waste: Carefully and slowly add the inactivation solution to the liquid peptide waste in a suitable, chemically resistant container. Ensure the container is large enough to accommodate the final volume without risk of splashing.
-
Ensure Thorough Mixing and Contact Time: Gently swirl the container to ensure the inactivation agent is thoroughly mixed with the waste. Allow the mixture to stand for the minimum contact time specified in Table 1.
-
Neutralization (if applicable): If using a strong acid or base, neutralize the solution to a pH between 6.0 and 8.0 before disposal. For acidic solutions, slowly add a weak base (e.g., sodium bicarbonate). For basic solutions, slowly add a weak acid.
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of running water, provided it complies with local wastewater regulations. Always confirm this with your institution's Environmental Health & Safety (EHS) department.
Protocol 2: Disposal of Contaminated Solid Waste (e.g., pipette tips, gloves, vials)
-
Segregation: Collect all solid waste contaminated with Nucleoprotein (118-126) in a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled with "Biohazardous Waste" or "Chemical Waste" as per your institutional guidelines.
-
Inactivation (Optional but Recommended): For an added layer of safety, solid waste can be autoclaved following the parameters in Table 2. Place the waste in an autoclavable biohazard bag within a secondary container before autoclaving.
-
Storage: Store the sealed hazardous waste container in a designated accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal procedure for waste contaminated with Nucleoprotein (118-126).
References
Personal protective equipment for handling Nucleoprotein (118-126)
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like Nucleoprotein (118-126) is paramount. This guide provides immediate safety protocols and operational and disposal plans to foster a secure laboratory environment. While Safety Data Sheets (SDS) for Nucleoprotein (118-126) indicate it is not classified as a hazardous substance, adherence to standard laboratory safety practices for handling peptides is essential to minimize exposure and maintain sample integrity[1][2].
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling Nucleoprotein (118-126). The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Should conform to ANSI Z87.1 standards[3]. |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder[3]. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for added protection. Gloves should be removed and replaced immediately after any contact with the peptide[3]. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes[3]. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of the lyophilized peptide to avoid inhalation of fine dust particles[3][4]. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present[3]. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of Nucleoprotein (118-126). The following procedures are based on best practices for handling lyophilized peptides.
Receiving and Storage:
-
Upon receipt, inspect the package for any damage.
-
For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed container, protected from light[4][5].
-
Due to the hygroscopic nature of peptides, before opening, allow the container to warm to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide[3].
Reconstitution and Handling:
-
All handling of the lyophilized powder and reconstituted solution should be done in a well-ventilated area, preferably a fume hood[2][6].
-
Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture[3].
-
Reconstitute the peptide using the appropriate sterile, non-pyrogenic solvent (e.g., sterile water, buffer, or as specified by the manufacturer)[5]. For hydrophobic peptides, an organic solvent like DMSO may be necessary for initial dissolution, followed by dilution with an aqueous buffer.
-
When reconstituting, slowly inject the solvent down the side of the vial to avoid foaming and gently swirl to dissolve the peptide[5]. Do not shake.
-
Create single-use aliquots of the reconstituted solution to avoid repeated freeze-thaw cycles, which can degrade the peptide[5][6].
-
Store peptide solutions at -20°C or -80°C[6].
Disposal Plan
Proper disposal of Nucleoprotein (118-126) and associated materials is crucial to ensure laboratory safety and environmental compliance.
Waste Segregation and Collection:
-
Solid Waste: All non-sharp solid waste that has come into contact with the peptide, such as gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled biohazard waste container[7][8].
-
Liquid Waste: Aqueous solutions containing the peptide should be collected as chemical waste in a leak-proof container[7]. Do not pour solutions down the drain unless they have been appropriately decontaminated and local regulations permit it[7].
-
Sharps Waste: Any contaminated sharps, such as needles or glass slides, must be disposed of in a designated, puncture-resistant sharps container labeled with the universal biohazard symbol[7][8][9].
Decontamination and Disposal:
-
Liquid waste containing the peptide can be decontaminated by adding bleach to a final concentration of 10% and allowing it to stand for at least 30 minutes[7].
-
Solid waste should be placed in biohazard bags and may be autoclaved if your institution's procedures for biohazardous waste recommend it[7][9].
-
All waste must be disposed of in accordance with federal, state, and local environmental regulations[4]. Partner with a licensed waste disposal service for the final removal of hazardous waste[10][11].
Experimental Workflow
Caption: Workflow for Safe Handling of Nucleoprotein (118-126).
References
- 1. abmole.com [abmole.com]
- 2. targetmol.com [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.co.jp [peptide.co.jp]
- 5. methodpeptides.com [methodpeptides.com]
- 6. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 7. benchchem.com [benchchem.com]
- 8. google.com [google.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
